molecular formula C18H14 B180854 9,10-Divinylanthracene CAS No. 18512-61-3

9,10-Divinylanthracene

Cat. No.: B180854
CAS No.: 18512-61-3
M. Wt: 230.3 g/mol
InChI Key: OHZORFZODBFHKN-UHFFFAOYSA-N
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Description

9,10-Divinylanthracene (CAS 18512-61-3) is an organic compound with the molecular formula C18H14 and a molecular weight of 230.30 g/mol . It is characterized by an anthracene core functionalized with vinyl groups at the 9 and 10 positions. This compound has low solubility in water . Researchers are interested in the divinylanthracene structure as a building block for creating advanced functional materials. Derivatives of divinylanthracene, such as those incorporating pyridine groups, demonstrate multi-stimuli responsive fluorescence. These materials can exhibit reversible changes in their light-emitting properties in response to external stimuli like mechanical grinding (piezochromism) or exposure to acidic and basic vapors, making them promising candidates for applications in chemical sensing, detection, and display devices . The vinyl groups are key reactive sites that can be used in further chemical synthesis, including polymerization or the creation of larger, more complex π-conjugated systems . This product, this compound, is designated for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9,10-bis(ethenyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZORFZODBFHKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621638
Record name 9,10-Diethenylanthracene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18512-61-3
Record name 9,10-Diethenylanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Anthracene Core and Vinyl Functionalization

Anthracene, a polycyclic aromatic hydrocarbon, serves as a foundational scaffold in the development of advanced materials and therapeutic agents. Its rigid, planar structure and unique photophysical properties make it a chromophore of significant interest. The introduction of vinyl groups at the 9 and 10 positions of the anthracene core to form 9,10-divinylanthracene dramatically extends the π-conjugation, leading to tailored electronic and optical characteristics. This modification enhances fluorescence quantum yields and shifts the absorption and emission spectra, making it a valuable building block for organic light-emitting diodes (OLEDs), molecular sensors, and as a diene in Diels-Alder reactions for the synthesis of complex architectures. This guide provides a comprehensive overview of the synthesis and characterization of this compound, focusing on the underlying chemical principles and practical laboratory procedures.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is most effectively achieved through a multi-step pathway that begins with a readily available starting material, anthracene. The overall strategy involves the introduction of reactive halomethyl groups, followed by conversion to a phosphonate ester, and finally, a double Horner-Wadsworth-Emmons olefination.

Part 1: Synthesis of 9,10-Bis(chloromethyl)anthracene

The initial step is the chloromethylation of anthracene. This reaction proceeds via an electrophilic aromatic substitution mechanism.

Protocol 1: Synthesis using a Phase Transfer Catalyst [1]

  • Materials: Anthracene, 1,3,5-trioxane, hexadecyltrimethylammonium bromide (phase transfer catalyst), concentrated hydrochloric acid (37%), and glacial acetic acid.[1]

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, combine anthracene, 1,3,5-trioxane, and hexadecyltrimethylammonium bromide.

    • To this solid mixture, add concentrated hydrochloric acid followed by glacial acetic acid at room temperature.

    • Stir the mixture vigorously. The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the solid product is collected by filtration.

    • The collected solid is washed thoroughly with water and then dried.

    • For further purification, recrystallization from toluene can be performed.[1]

  • Causality of Experimental Choices:

    • 1,3,5-Trioxane: Serves as a stable and convenient source of formaldehyde, the electrophile in this reaction.

    • Concentrated HCl and Acetic Acid: The acidic medium is crucial for the in situ generation of the chloromethyl cation (ClCH₂⁺) from formaldehyde and HCl.

    • Phase Transfer Catalyst: Hexadecyltrimethylammonium bromide facilitates the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate and yield.[2]

  • Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reaction of formaldehyde and hydrogen chloride can produce small amounts of bis(chloromethyl) ether, a potent carcinogen.[1] Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE).[1] 9,10-Bis(chloromethyl)anthracene is a lachrymator and skin irritant.

Part 2: Synthesis of Tetraethyl [Anthracene-9,10-diylbis(methylene)]bisphosphonate

The synthesized 9,10-bis(chloromethyl)anthracene is then converted to the corresponding bisphosphonate ester via the Michaelis-Arbuzov reaction.[3][4]

Protocol 2: Michaelis-Arbuzov Reaction

  • Materials: 9,10-bis(chloromethyl)anthracene, triethyl phosphite, and a suitable high-boiling solvent (e.g., toluene or xylenes).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9,10-bis(chloromethyl)anthracene in the solvent.

    • Add a stoichiometric excess of triethyl phosphite to the solution.

    • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or by observing the disappearance of the starting material.

    • After the reaction is complete, cool the mixture to room temperature.

    • The solvent and excess triethyl phosphite are removed under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Causality of Experimental Choices:

    • Triethyl phosphite: Acts as both the nucleophile (attacking the chloromethyl group) and the reactant that undergoes rearrangement to form the stable phosphonate ester.

    • Reflux Conditions: The Michaelis-Arbuzov reaction typically requires elevated temperatures to drive the reaction to completion.[3]

Part 3: Synthesis of this compound via the Horner-Wadsworth-Emmons Reaction

The final step is a double Horner-Wadsworth-Emmons (HWE) reaction, where the bisphosphonate ester is deprotonated to form a nucleophilic ylide, which then reacts with an aldehyde (in this case, formaldehyde) to form the vinyl groups.[5][6]

Protocol 3: Horner-Wadsworth-Emmons Olefination

  • Materials: Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate, a strong base (e.g., sodium hydride or potassium tert-butoxide), formaldehyde (or a formaldehyde equivalent like paraformaldehyde), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base in the anhydrous solvent.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate in the same anhydrous solvent to the cooled suspension.

    • Allow the mixture to stir at low temperature for a period to ensure complete formation of the ylide.

    • Introduce formaldehyde gas or a depolymerized paraformaldehyde solution to the reaction mixture.

    • The reaction is typically stirred at room temperature until completion, as monitored by TLC.

    • The reaction is quenched by the careful addition of water or a saturated aqueous ammonium chloride solution.

    • The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

  • Causality of Experimental Choices:

    • Strong Base: Necessary to deprotonate the carbon alpha to the phosphonate group, forming the highly nucleophilic phosphonate carbanion (ylide).[5]

    • Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water.

    • Formaldehyde: The simplest aldehyde, which provides the methylene group for the formation of the vinyl functional group.

Synthetic Workflow Diagram

SynthesisWorkflow A Anthracene B 9,10-Bis(chloromethyl)anthracene A->B Chloromethylation (1,3,5-Trioxane, HCl, Acetic Acid, Phase Transfer Catalyst) C Tetraethyl [anthracene-9,10-diylbis(methylene)]bisphosphonate B->C Michaelis-Arbuzov Reaction (Triethyl phosphite, Reflux) D This compound C->D Horner-Wadsworth-Emmons (Strong Base, Formaldehyde) P2 Purification (Column Chromatography & Recrystallization) D->P2 P1 Purification (Recrystallization)

Caption: Synthetic pathway to this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the anthracene core and the protons of the vinyl groups. The aromatic protons will likely appear as multiplets in the downfield region (typically δ 7.5-8.5 ppm). The vinyl protons will exhibit a characteristic AMX or ABX spin system, with distinct signals for the vinylic proton attached to the anthracene ring and the two terminal vinylic protons. The coupling constants between these protons will be indicative of their cis/trans relationship.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the quaternary and methine carbons of the anthracene core, as well as the sp²-hybridized carbons of the vinyl groups. The chemical shifts of the vinylic carbons will be in the characteristic alkene region.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
9,10-Diphenylanthracene 7.72-7.66 (m, 4H), 7.62-7.46 (m, 10H), 7.34-7.29 (m, 4H)[7]139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0[7]
9,10-Bis(chloromethyl)anthracene 8.53-8.55 (m, 4H), 7.74-7.77 (m, 4H), 5.77 (s, 4H)[2]Data not readily available
Expected for this compound Aromatic protons (multiplets), Vinylic protons (multiplets with characteristic coupling)Aromatic carbons, Vinylic carbons
UV-Visible Absorption and Fluorescence Spectroscopy

The extended π-conjugation in this compound is expected to result in a bathochromic (red) shift of the absorption and emission maxima compared to unsubstituted anthracene.

  • UV-Vis Absorption: The absorption spectrum, typically recorded in a solvent like cyclohexane or dichloromethane, will show characteristic vibronic fine structure, which is a hallmark of rigid polycyclic aromatic hydrocarbons. The longest wavelength absorption band (π-π* transition) is of particular interest.

  • Fluorescence Emission: Upon excitation at a wavelength corresponding to an absorption maximum, this compound is expected to exhibit strong fluorescence. The emission spectrum will be a near mirror image of the absorption spectrum and will also display vibronic features. The fluorescence quantum yield is anticipated to be high due to the increased rigidity and extended conjugation.

Compound Solvent Absorption Maxima (λ_abs, nm) Emission Maximum (λ_em, nm) Fluorescence Quantum Yield (Φ_F)
9,10-Diphenylanthracene Cyclohexane~373[8]426[8]~1.0[9]
9-Vinylanthracene derivatives Various~390-420[10]~480-513[10]Variable
Expected for this compound CyclohexaneRed-shifted compared to anthraceneRed-shifted compared to anthracene, mirror image of absorptionHigh

Purification and Handling

Purification of the final product is critical to obtain accurate characterization data and for its use in subsequent applications.

  • Column Chromatography: This is a standard method for purifying the crude product. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/dichloromethane or hexane/ethyl acetate gradients) is typically effective.

  • Recrystallization: For obtaining highly pure crystalline material, recrystallization from a suitable solvent or solvent mixture is recommended. The choice of solvent will depend on the solubility of this compound.[11]

  • Handling and Storage: this compound, like many polycyclic aromatic hydrocarbons, should be handled with care, using appropriate PPE. It is advisable to store the compound in a cool, dark place under an inert atmosphere to prevent photo-oxidation or polymerization of the vinyl groups.

Conclusion and Future Outlook

The synthesis and characterization of this compound provide access to a versatile molecular building block with significant potential in materials science and medicinal chemistry. The Horner-Wadsworth-Emmons reaction offers a reliable and efficient route to this compound. Its unique photophysical properties, arising from the extended π-conjugation, make it a compelling candidate for the development of novel fluorescent probes, organic electronic materials, and as a reactive diene for the construction of complex molecular architectures. Further exploration of its reactivity and incorporation into larger macromolecular systems will undoubtedly lead to new scientific discoveries and technological advancements.

References

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An In-Depth Technical Guide to the Photophysical Properties of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Photonic Potential of 9,10-Divinylanthracene

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive exploration into the photophysical landscape of this compound (DVA). While the anthracene core is a well-trodden path in photochemistry, the introduction of vinyl substituents at the 9 and 10 positions orchestrates a unique interplay of electronic and steric effects, modulating its interaction with light in fascinating ways. This document moves beyond a mere compilation of data, offering a narrative grounded in experimental causality and validated protocols. Our objective is to provide not just information, but a deeper understanding of the structure-property relationships that govern the behavior of this intriguing molecule, thereby empowering its application in advanced research and development.

Molecular Architecture and Synthetic Strategy

The defining feature of this compound is the presence of two vinyl (-CH=CH₂) groups attached to the central anthracene ring. This structural modification extends the π-conjugation of the aromatic system, a key determinant of its photophysical properties.

Synthesis of this compound via the Wittig Reaction

A robust and widely employed method for the synthesis of alkenes from aldehydes or ketones is the Wittig reaction.[1][2] This approach is particularly well-suited for the preparation of DVA, starting from the readily available 9,10-anthracenedicarboxaldehyde. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the aldehyde to yield the desired divinyl product.

Experimental Protocol: Wittig Synthesis of this compound

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.

  • Reaction with Aldehyde:

    • In a separate flask, dissolve 9,10-anthracenedicarboxaldehyde in anhydrous THF.

    • Slowly add the solution of the aldehyde to the freshly prepared ylide solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., a hexane/ethyl acetate mixture) to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The phosphorus ylide is highly reactive and sensitive to moisture and oxygen. An inert atmosphere is crucial to prevent its degradation and ensure a high yield.

  • Anhydrous Solvents: Water will protonate the ylide, rendering it unreactive towards the aldehyde. The use of anhydrous solvents is therefore mandatory.

  • Strong Base: A strong base is required to deprotonate the phosphonium salt and generate the ylide. n-Butyllithium is a common choice due to its high basicity and commercial availability.

  • Low Temperature: The initial stages of the reaction are performed at low temperatures to control the reactivity of the ylide and minimize side reactions.

Diagram: Synthesis of this compound

G cluster_start Starting Materials cluster_reagents Reagents cluster_product Product 9,10-Anthracenedicarboxaldehyde 9,10-Anthracenedicarboxaldehyde Reaction Mixture Reaction Mixture 9,10-Anthracenedicarboxaldehyde->Reaction Mixture Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphorus Ylide Phosphorus Ylide Methyltriphenylphosphonium bromide->Phosphorus Ylide n-BuLi, THF n-Butyllithium (n-BuLi) n-Butyllithium (n-BuLi) Anhydrous THF Anhydrous THF This compound This compound Phosphorus Ylide->Reaction Mixture Reaction Mixture->this compound Wittig Reaction

Caption: Synthetic pathway for this compound via the Wittig reaction.

Electronic Absorption and Emission Properties

The photophysical journey of a molecule begins with the absorption of a photon, promoting it to an excited electronic state. The subsequent de-excitation pathways, including fluorescence, dictate its utility in various applications. While specific experimental data for this compound is not abundantly available in the surveyed literature, we can infer its properties based on the well-characterized 9,10-diphenylanthracene (DPA) and related vinyl-substituted anthracenes.

UV-Visible Absorption Spectroscopy

The absorption spectrum of DVA is expected to be dominated by π-π* transitions within the extended conjugated system. The vinyl groups, by extending the conjugation of the anthracene core, are predicted to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted anthracene.

For comparison, 9,10-diphenylanthracene (DPA) in cyclohexane exhibits absorption maxima around 350-400 nm.[3][4] A similar absorption profile is anticipated for DVA, with characteristic vibronic fine structure typical of rigid aromatic molecules.

Experimental Protocol: UV-Visible Absorption Spectroscopy

  • Sample Preparation: Prepare a dilute solution of this compound in a spectroscopic grade solvent (e.g., cyclohexane, THF). The concentration should be adjusted to yield an absorbance of approximately 1 at the absorption maximum to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.

  • Data Acquisition: Record the absorption spectrum of the DVA solution over a suitable wavelength range (e.g., 250-500 nm).

Fluorescence Spectroscopy

Upon excitation, DVA is expected to exhibit strong fluorescence, a hallmark of the anthracene chromophore. The emission spectrum is generally a mirror image of the absorption spectrum. The extended conjugation due to the vinyl groups is likely to result in an emission maximum at a longer wavelength compared to anthracene.

For DPA in cyclohexane, the emission maximum is observed around 400-450 nm.[3][4] It is reasonable to expect the fluorescence of DVA to fall within a similar range, potentially with a slight red-shift.

Experimental Protocol: Fluorescence Spectroscopy

  • Sample Preparation: Prepare a very dilute solution of DVA in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner-filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

  • Data Acquisition:

    • Set the excitation wavelength to one of the absorption maxima of DVA.

    • Scan the emission monochromator to record the fluorescence spectrum.

    • To obtain an excitation spectrum, set the emission monochromator to the wavelength of maximum fluorescence and scan the excitation monochromator.

Table 1: Comparative Photophysical Properties of Anthracene Derivatives

CompoundAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)
Anthracene~357, 375~380, 401, 425~0.27
9,10-Diphenylanthracene~373, 393~408, 426~0.90-1.0[3][5]
9-Vinylanthracene Derivatives387-466[6]480-513[6]Varies with substitution
This compound (Predicted) ~380-420 ~420-470 High (expected)

Note: The values for this compound are predictions based on the properties of structurally similar compounds. Specific experimental data is needed for confirmation.

Excited State Dynamics and Quantum Yield

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ_f), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state.

Fluorescence Quantum Yield

Anthracene derivatives, particularly those substituted at the 9 and 10 positions with aromatic groups, are known for their high fluorescence quantum yields. DPA, for instance, is often used as a fluorescence standard with a quantum yield approaching unity in non-polar solvents.[3][5] The vinyl groups in DVA are expected to maintain this high fluorescence efficiency due to the rigid nature of the anthracene core, which disfavors non-radiative decay pathways.

Experimental Protocol: Relative Quantum Yield Measurement

The quantum yield of DVA can be determined relative to a well-characterized standard, such as DPA or quinine sulfate.

  • Standard and Sample Preparation: Prepare a series of solutions of both the standard and DVA with varying concentrations, ensuring the absorbance at the excitation wavelength is below 0.1.

  • Data Acquisition:

    • Measure the absorption and fluorescence spectra of all solutions.

    • Integrate the area under the emission curves for both the standard and the sample.

  • Calculation: The quantum yield is calculated using the following equation:

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²

    where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Diagram: Jablonski Diagram for this compound

Jablonski S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion (IC) (Non-radiative) T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing (ISC) (Non-radiative) T1->S0 Phosphorescence (Non-radiative at RT)

Caption: Simplified Jablonski diagram illustrating the primary photophysical processes.

Excited-State Lifetime

The fluorescence lifetime of DVA can be measured using time-resolved fluorescence spectroscopy techniques such as Time-Correlated Single Photon Counting (TCSPC). For DPA, lifetimes are typically in the nanosecond range.[7] A similar lifetime is expected for DVA.

Photochemical Reactivity: The Propensity for Photodimerization

A characteristic photochemical reaction of many anthracene derivatives is [4+4] photodimerization.[8] Upon irradiation with UV light, two anthracene molecules can undergo a cycloaddition reaction at the 9 and 10 positions to form a dimer. This process is often reversible, with the dimer dissociating back to the monomers upon heating or irradiation at a shorter wavelength.

The presence of bulky substituents at the 9 and 10 positions, such as in DPA, can sterically hinder this dimerization process.[8] The vinyl groups in DVA, being less bulky than phenyl groups, may allow for some degree of photodimerization, although this would need to be experimentally verified. The potential for photodimerization is an important consideration in applications where photostability is crucial.

Applications in Research and Drug Development

The favorable photophysical properties of DVA, including its anticipated strong absorption in the near-UV, high fluorescence quantum yield, and potential for chemical modification, make it a promising candidate for various applications:

  • Fluorescent Probes: The vinyl groups can serve as handles for further functionalization, allowing for the development of targeted fluorescent probes for bioimaging and sensing applications.

  • Polymer Science: DVA can be used as a fluorescent monomer in the synthesis of fluorescent polymers.[9][10] These materials have applications in organic light-emitting diodes (OLEDs), sensors, and as tracers.

  • Photodynamic Therapy (PDT): While the intersystem crossing efficiency of anthracene itself is modest, derivatization can enhance the formation of triplet states, which can then sensitize the production of singlet oxygen for PDT applications.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of organic synthesis and photophysics. While a comprehensive experimental characterization is still needed to fully elucidate its properties, the foundational knowledge of the anthracene chromophore, coupled with an understanding of the electronic contributions of vinyl substituents, provides a strong basis for predicting its behavior. The synthetic accessibility of DVA via the Wittig reaction opens the door for its broader investigation and incorporation into more complex molecular architectures. Future research should focus on obtaining precise quantitative data for its photophysical parameters and exploring its utility in the development of novel fluorescent materials and phototherapeutics.

References

  • Oregon Medical Laser Center. 9,10-Diphenylanthracene. OMLC. [Link].

  • Karlsson, J. A., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link].

  • Cundall, R. B., & Robinson, D. A. (1970). Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6] benzene in frozen gas matrices at 12 K. Journal of the Chemical Society D: Chemical Communications, (13), 879-880. [Link].

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  • Karlsson, J. A., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link].

  • Nishikubo, T., & Kameyama, A. (1993). Synthesis and photochemical reaction of polymers having 9,10-disubstituted anthracene moieties. Journal of Polymer Science Part A: Polymer Chemistry, 31(4), 939-947.
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An In-depth Technical Guide to 9,10-Disubstituted Anthracenes: Spotlight on 9,10-Divinylanthracene and its Prevalent Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9,10-divinylanthracene, a fluorescent aromatic hydrocarbon. Due to the prevalence of information on its close analogue, 9,10-diphenylanthracene, and the potential for nomenclature confusion, this guide will also address the properties and safety data of the latter to provide a thorough comparative analysis. Furthermore, in the absence of a dedicated Safety Data Sheet (SDS) for this compound, this guide will infer potential hazards based on the available data for 9-vinylanthracene.

Compound Identification and Physicochemical Properties

A notable challenge in sourcing data for this compound is the common conflation with 9,10-diphenylanthracene in commercial and academic literature. It is crucial to verify the specific compound of interest.

In contrast, 9,10-Diphenylanthracene is a well-documented, stable, crystalline solid.[1] It is widely used as a blue-light-emitting material in organic light-emitting diodes (OLEDs) and as a sensitizer in chemiluminescence.[1]

A summary of the key physicochemical properties of 9,10-diphenylanthracene is provided in Table 1.

PropertyValueSource
CAS Number 1499-10-1[1][2]
Molecular Formula C₂₆H₁₈[3]
Molecular Weight 330.42 g/mol [3]
Appearance Slightly yellow powder[1]
Melting Point 248-250 °C[1]
Solubility Low water solubility[4]
Fluorescence Excitation: ~373 nm, Emission: ~426 nm (in cyclohexane)[5][6]

Synthesis of this compound

A plausible and widely utilized method for the synthesis of vinylarenes is the Wittig reaction. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide to form an alkene.[7][8] For the synthesis of this compound, a two-fold Wittig reaction starting from 9,10-anthraquinone would be a logical approach.

The proposed synthetic pathway is outlined below:

G cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Wittig Reaction Methyltriphenylphosphonium_bromide Methyltriphenylphosphonium bromide Phosphorus_Ylide Methylenetriphenylphosphorane (Phosphorus Ylide) Methyltriphenylphosphonium_bromide->Phosphorus_Ylide Deprotonation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Phosphorus_Ylide 9_10_Anthraquinone 9,10-Anthraquinone 9_10_Divinylanthracene This compound 9_10_Anthraquinone->9_10_Divinylanthracene Wittig Reaction Phosphorus_Ylide_2 Methylenetriphenylphosphorane (2 equivalents) Phosphorus_Ylide_2->9_10_Divinylanthracene Triphenylphosphine_oxide Triphenylphosphine oxide (Byproduct)

Caption: Proposed synthesis of this compound via a Wittig reaction.

Experimental Protocol:
  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a solution of a strong base, such as n-butyllithium in hexanes, dropwise to the suspension with vigorous stirring. The formation of the orange-red phosphorus ylide will be observed.

  • Wittig Reaction: In a separate flask, dissolve 9,10-anthraquinone in anhydrous THF.

  • Slowly add the solution of 9,10-anthraquinone to the prepared phosphorus ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Safety Data and Handling

As a dedicated Safety Data Sheet (SDS) for this compound is not available, a conservative approach to handling is imperative. The safety profile can be inferred from the known hazards of the structurally related compound, 9-vinylanthracene, and general principles for handling polycyclic aromatic hydrocarbons (PAHs).

Inferred Hazards of this compound (based on 9-Vinylanthracene)

The Safety Data Sheet for 9-vinylanthracene (CAS No. 2444-68-0) indicates that it is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[9] However, it is recommended to handle all chemicals with care in a laboratory setting.

General Precautions:

  • Skin and Eye Contact: Avoid contact with skin and eyes. Wear appropriate protective gloves and safety glasses with side shields.[9]

  • Inhalation: Avoid breathing dust. Use in a well-ventilated area or with local exhaust ventilation.[9]

  • Storage: Keep the container tightly closed in a dry and cool place.[9]

Safety Data for 9,10-Diphenylanthracene

For comparative purposes, the safety data for 9,10-diphenylanthracene is well-established. It is generally not considered a hazardous substance.[3][4]

First Aid Measures for 9,10-Diphenylanthracene:

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[3]

  • Skin Contact: Wash off with soap and plenty of water.[4]

  • Eye Contact: Flush eyes with water as a precaution.[3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[3]

A summary of the GHS hazard statements for the related compound 9,10-Bis(phenylethynyl)anthracene is provided in Table 2 for additional context on potential hazards of disubstituted anthracenes.

Hazard StatementDescriptionSource
H315 Causes skin irritation[10]
H319 Causes serious eye irritation[10]
H335 May cause respiratory irritation[10]
Personal Protective Equipment (PPE) Workflow

The following diagram outlines the recommended personal protective equipment workflow when handling 9,10-disubstituted anthracenes.

G cluster_0 PPE Workflow Start Start: Enter Lab Lab_Coat Don Lab Coat Start->Lab_Coat Safety_Glasses Wear Safety Glasses with Side Shields Lab_Coat->Safety_Glasses Gloves Wear Nitrile Gloves Safety_Glasses->Gloves Fume_Hood Work in a Fume Hood Gloves->Fume_Hood End End: Properly Dispose of Waste and Remove PPE Fume_Hood->End

Caption: Recommended Personal Protective Equipment (PPE) workflow.

Applications and Future Directions

Given its vinyl functionalities, this compound holds significant potential as a monomer for the synthesis of novel polymers with interesting photophysical properties. The anthracene core is known for its fluorescence, and incorporating this into a polymer backbone could lead to the development of new materials for applications in:

  • Organic Electronics: As emissive layers in OLEDs or as components in organic photovoltaic devices.

  • Sensors: The fluorescence of the poly(this compound) could be sensitive to the presence of certain analytes, making it a candidate for chemical sensors.

  • Drug Delivery: As a component of fluorescently tagged polymer nanoparticles for tracking and imaging in biological systems.

Further research is required to fully elucidate the properties and potential applications of this compound and its polymers.

References

  • Berlman, I. B. (1965).
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  • Thermo Fisher Scientific. (2025).
  • AAT Bioquest. (n.d.). Spectrum [9,10-Diphenyl Anthracene].
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  • ChemScene. (n.d.). 1499-10-1 | 9,10-Diphenylanthracene.
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  • MDPI. (2020). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 10(1), 3.
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  • Fisher Scientific. (n.d.). 9,10-Diphenylanthracene, 98%.
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  • University of Wisconsin-Madison. (n.d.). The WITTIG REACTION with CHEMILUMINESCENCE!.
  • Organic Synthesis International. (2014). Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction.
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  • Millersville University. (n.d.). Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction.
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  • YouTube. (2020). Wittig Reaction Experiment Part 1, Prelab.
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The Crystalline Architecture of 9,10-Divinylanthracene Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Crystal Engineering in Anthracene-Based Fluorophores

For researchers, scientists, and professionals in drug development, the precise control of molecular architecture in the solid state is a cornerstone of innovation. Among the vast landscape of functional organic molecules, 9,10-divinylanthracene and its derivatives represent a class of fluorophores with significant potential in materials science and medicinal chemistry. Their utility is intrinsically linked to their photophysical properties, which are, in turn, profoundly influenced by the supramolecular arrangement within the crystal lattice. This guide provides an in-depth technical exploration of the crystal structure of this compound derivatives, offering insights into the interplay between molecular design, solid-state packing, and functional outcomes. By understanding the principles that govern their crystalline assembly, researchers can strategically design next-generation materials with tailored optical and electronic properties.

Molecular Geometry: The Conformational Landscape of the this compound Core

The fundamental geometry of the this compound core dictates the foundational interactions in the crystalline state. The central anthracene unit, a planar polycyclic aromatic hydrocarbon, serves as a rigid scaffold. The vinyl substituents at the 9 and 10 positions introduce conformational flexibility, primarily through rotation around the carbon-carbon single bond connecting the vinyl group to the anthracene core.

The planarity of the anthracene core can be distorted by steric hindrance between the vinyl substituents and the peri-hydrogens of the anthracene ring. This can lead to a slight twisting of the anthracene backbone. Furthermore, the orientation of the vinyl groups relative to the anthracene plane is a critical determinant of the overall molecular shape and influences how the molecules pack in the solid state.

Crystal Packing Motifs: A Symphony of Intermolecular Interactions

Commonly observed packing motifs in substituted anthracenes include:

  • Herringbone Packing: In this arrangement, molecules are oriented in a "T-shaped" fashion relative to their neighbors. This motif maximizes C-H···π interactions and is prevalent in many polycyclic aromatic hydrocarbons.

  • π-π Stacking: This involves the face-to-face arrangement of the planar anthracene cores. The degree of overlap and the interplanar distance are crucial in determining the electronic coupling between adjacent molecules, which directly impacts properties like charge transport and excimer formation. Substituents on the vinyl groups can significantly influence the feasibility and geometry of π-π stacking.

  • Layered Structures: Molecules can arrange themselves in distinct layers, with the nature of the interactions within and between layers dictating the overall crystal architecture.

The introduction of substituents on the vinyl groups provides a powerful tool for crystal engineering. For instance, bulky substituents can sterically hinder close packing, while functional groups capable of hydrogen bonding can introduce strong, directional interactions that favor specific packing arrangements.

Experimental Workflows: From Synthesis to Single Crystal

The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of this compound Derivatives: A Generalized Protocol

A common and versatile method for the synthesis of this compound derivatives is the Wittig reaction, starting from 9,10-anthracenedicarboxaldehyde. The following is a generalized, step-by-step protocol that can be adapted for various derivatives.

Experimental Protocol: Wittig Synthesis of a this compound Derivative

  • Phosphonium Salt Formation:

    • To a solution of an appropriate benzyl bromide (2.2 equivalents) in dry toluene, add triphenylphosphine (2.2 equivalents).

    • Reflux the mixture for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to room temperature and collect the resulting white precipitate by vacuum filtration.

    • Wash the precipitate with cold toluene and dry under vacuum to yield the corresponding phosphonium salt.

  • Ylide Generation and Wittig Reaction:

    • Suspend the phosphonium salt (2.1 equivalents) in dry tetrahydrofuran (THF) in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

    • Add a strong base, such as n-butyllithium (2.1 equivalents), dropwise to the suspension. The formation of the ylide is typically indicated by a color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0 °C for 1 hour.

    • Add a solution of 9,10-anthracenedicarboxaldehyde (1.0 equivalent) in dry THF dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

Diagram of the Wittig Synthesis Workflow

G cluster_synthesis Wittig Synthesis Workflow start Start Materials: Benzyl Bromide Derivative Triphenylphosphine 9,10-Anthracenedicarboxaldehyde phosphonium Step 1: Phosphonium Salt Formation (Reflux in Toluene) start->phosphonium ylide Step 2: Ylide Generation (Strong Base, e.g., n-BuLi in THF) phosphonium->ylide wittig Step 3: Wittig Reaction (Reaction with 9,10-Anthracenedicarboxaldehyde) ylide->wittig workup Step 4: Aqueous Workup & Extraction wittig->workup purification Step 5: Column Chromatography workup->purification product Pure this compound Derivative purification->product

Caption: A flowchart illustrating the key stages of the Wittig synthesis for this compound derivatives.

Single Crystal Growth: The Art of Patient Crystallization

Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed, and the optimal conditions are highly dependent on the specific derivative.

Experimental Protocol: Single Crystal Growth by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a good solvent (e.g., dichloromethane, chloroform, or toluene) at room temperature to create a nearly saturated solution.

  • Introduction of an Anti-Solvent: Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., hexane, methanol, or ethanol) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Slow Evaporation: Cover the vial with a cap containing a few small holes to allow for slow evaporation of the solvent mixture over several days to weeks at room temperature in a vibration-free environment.

  • Crystal Harvesting: Carefully harvest the resulting single crystals using a spatula or tweezers.

Data Presentation: Comparative Crystallographic Data

To illustrate the influence of substituents on the crystal packing, the following table summarizes the crystallographic data for a representative 9,10-distyrylanthracene (DSA) derivative, which serves as a valuable analogue for this compound derivatives.

Parameter9,10-Distyrylanthracene (CCDC: 688692)[1]
Chemical FormulaC₃₀H₂₂
Formula Weight382.48
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.835(2)
b (Å)5.9680(12)
c (Å)16.335(3)
α (°)90
β (°)107.12(3)
γ (°)90
Volume (ų)1008.9(3)
Z2

Logical Relationships in Crystal Structure Analysis

The journey from a synthesized molecule to a fully understood crystal structure involves a logical progression of techniques and analyses.

Diagram of the Crystal Structure Analysis Workflow

G cluster_analysis Crystal Structure Analysis Workflow synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd data_processing Data Collection & Processing xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution analysis Analysis of: Molecular Geometry Crystal Packing Intermolecular Interactions structure_solution->analysis correlation Structure-Property Correlation analysis->correlation

Caption: A diagram outlining the logical flow from molecular synthesis to the correlation of crystal structure with material properties.

Conclusion: A Forward Look

The crystal structure of this compound derivatives is a rich and complex field with significant implications for the development of advanced materials. While a comprehensive library of their crystal structures is still emerging, the principles of molecular geometry, intermolecular interactions, and crystal packing observed in analogous systems provide a robust framework for predictive design. By leveraging the synthetic and crystallographic protocols outlined in this guide, researchers are well-equipped to explore the vast chemical space of these promising fluorophores and unlock their full potential in a range of applications.

References

  • The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar. Available from: [Link]

  • Sonina, A. A.; Cheshkina, D. S.; Kazantsev, M. S. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals2023 , 13(6), 861. Available from: [Link]

  • 9,10-Distyrylanthracene. PubChem. Available from: [Link]

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  • Salzillo, T.; et al. Template-Induced Crystallization of Novel Orthorhombic 9,10-Diphenylanthracene Polymorph. Crystal Growth & Design2016 , 16(12), 7119-7125. Available from: [Link]

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  • 9,10-dihydroanthracene. Organic Syntheses. Available from: [Link]

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  • Process for producing 9,10-diphenylanthracene. Google Patents.
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A Technical Guide to the Solubility of 9,10-Divinylanthracene in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 9,10-Divinylanthracene, a key building block in materials science and organic electronics. Recognizing the limited availability of specific quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework, qualitative solubility predictions, and detailed experimental protocols to determine its solubility in various organic solvents.

Introduction to this compound and its Solubility

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring an anthracene core functionalized with vinyl groups at the 9 and 10 positions. This extended π-conjugated system imparts unique photophysical properties, making it a valuable component in the development of organic light-emitting diodes (OLEDs), scintillators, and as a monomer for novel polymers.

The solubility of this compound is a critical parameter that governs its application in solution-phase reactions, purification processes such as recrystallization, and the fabrication of thin films for electronic devices. A thorough understanding of its behavior in different organic solvents is paramount for optimizing experimental conditions and achieving desired material properties.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. As a polycyclic aromatic hydrocarbon, this compound is a nonpolar molecule. Its solubility is primarily influenced by van der Waals forces, specifically London dispersion forces, and potential π-π stacking interactions between the aromatic rings.

The dissolution process involves overcoming the lattice energy of the solid this compound crystals and creating a cavity in the solvent to accommodate the solute molecule. For effective dissolution, the energy released from the interaction between this compound and the solvent molecules should be comparable to the energy required to break the solute-solute and solvent-solvent interactions.

The following diagram illustrates the key intermolecular forces at play:

G cluster_solute This compound (Solute) cluster_solvent Organic Solvent cluster_solution Solution DVA1 DVA DVA2 DVA DVA1->DVA2 π-π stacking Van der Waals Solvent1 Solvent Solvent2 Solvent Solvent1->Solvent2 Solvent-Solvent Interactions DVA_sol DVA Solvent_sol Solvent DVA_sol->Solvent_sol Solute-Solvent Interactions

Caption: Intermolecular forces in the dissolution of this compound.

Qualitative Solubility Profile

While specific quantitative data for this compound is scarce, we can infer its likely solubility based on the behavior of analogous polycyclic aromatic hydrocarbons such as 9,10-diphenylanthracene and the general principles of PAH solubility.[1][2] It is expected to be insoluble in water and polar solvents like ethanol, while exhibiting higher solubility in nonpolar and aromatic organic solvents.

Solvent ClassSolventPredicted SolubilityRationale
Aromatic Hydrocarbons Toluene, Benzene, XyleneSolubleSimilar nonpolar, aromatic nature allows for favorable π-π stacking and van der Waals interactions.
Halogenated Solvents Dichloromethane, ChloroformSolubleNonpolar to weakly polar character and ability to engage in dispersion forces.[1]
Ethers Tetrahydrofuran (THF), Diethyl EtherModerately to Slightly SolubleModerate polarity may limit solubility compared to nonpolar solvents.
Ketones AcetoneSlightly SolubleHigher polarity of the carbonyl group makes it a less ideal solvent for nonpolar PAHs.[1]
Alcohols Ethanol, MethanolSparingly Soluble to InsolubleStrong hydrogen bonding between alcohol molecules disfavors interaction with the nonpolar solute.
Alkanes Hexane, HeptaneSlightly to Moderately SolubleNonpolar nature is favorable, but the lack of aromaticity may result in weaker interactions than aromatic solvents.[1]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Sparingly Soluble to InsolubleHigh polarity is generally incompatible with the nonpolar solute.
Aqueous WaterInsolubleHighly polar nature and strong hydrogen bonding of water prevent dissolution of the hydrophobic PAH.[2][3]

Note: "Soluble," "Slightly Soluble," and "Insoluble" are qualitative terms. Actual solubility can be influenced by factors such as temperature and the crystalline form of the solute.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, rigorous experimental methods are necessary. The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in an organic solvent.[4]

Isothermal Gravimetric Method

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute in a known quantity of the solvent.

Materials and Equipment:

  • This compound

  • Selected organic solvents (high purity)

  • Analytical balance (±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • Syringe filters (PTFE, 0.22 µm)

  • Glass syringes

  • Oven

Experimental Workflow:

G A 1. Sample Preparation Add excess this compound to a known mass of solvent in a vial. B 2. Equilibration Seal vial and place in a temperature-controlled shaker until equilibrium is reached (e.g., 24-48 h). A->B C 3. Separation of Saturated Solution Allow solid to settle. Carefully draw the supernatant into a syringe with a filter. B->C D 4. Weighing of Saturated Solution Dispense the filtered saturated solution into a pre-weighed vial and record the mass. C->D E 5. Solvent Evaporation Place the vial in an oven at a suitable temperature to evaporate the solvent completely. D->E F 6. Weighing of Dry Solute Cool the vial in a desiccator and weigh to determine the mass of the dissolved solid. E->F G 7. Calculation Calculate solubility (e.g., in g/100 g solvent). F->G

Caption: Workflow for the Isothermal Gravimetric Method.

Step-by-Step Protocol:

  • Preparation: Accurately weigh a clean, dry vial. Add a known mass of the chosen organic solvent to the vial.

  • Addition of Solute: Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.

  • Equilibration: Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed glass syringe fitted with a syringe filter. Pre-warming the syringe helps prevent precipitation of the solute during transfer.

  • Gravimetric Analysis: Dispense the filtered saturated solution into a second pre-weighed vial. Record the total mass of the vial and the saturated solution.

  • Solvent Removal: Place the vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Final Weighing: Once all the solvent has been removed, cool the vial in a desiccator to room temperature and weigh it. The mass of the remaining solid corresponds to the amount of this compound that was dissolved in the transferred volume of the saturated solution.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 g solvent) = (mass of dissolved solid / mass of solvent) x 100

    Where the mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solid.

Factors Influencing Solubility

Several factors can affect the solubility of this compound:

  • Temperature: The solubility of most solids in liquids increases with temperature.[5] This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid.

  • Solvent Polarity: As discussed, nonpolar solvents are generally better for dissolving nonpolar solutes like this compound.

  • Crystalline Structure: The crystal packing of the solid can influence its solubility. Different polymorphs of a compound can exhibit different solubilities.[6]

  • Purity of Solute and Solvent: Impurities can either increase or decrease the measured solubility.

Conclusion

References

Sources

An In-Depth Technical Guide to the Spectroscopic Profile of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 9,10-Divinylanthracene

Anthracene and its derivatives are a well-studied class of polycyclic aromatic hydrocarbons (PAHs) renowned for their unique photophysical properties.[1] The introduction of substituents at the 9 and 10 positions of the anthracene core can significantly modulate its electronic and steric characteristics, leading to tailored materials for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers.[1][2] this compound, with its reactive vinyl groups, is a particularly interesting target for polymerization and further functionalization, making a thorough understanding of its spectroscopic signature crucial for its synthesis, identification, and application.

This guide will delve into the expected spectroscopic data for this compound, drawing on established knowledge of substituted anthracenes to provide a detailed interpretation of its anticipated NMR, IR, and UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide invaluable information about its molecular framework.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be characterized by signals in both the aromatic and vinylic regions. The chemical shifts are influenced by the anisotropic effects of the anthracene core and the electronic nature of the vinyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Anthracene H-1, H-4, H-5, H-88.3 - 8.5m
Anthracene H-2, H-3, H-6, H-77.5 - 7.7m
Vinylic H (α-CH=)7.0 - 7.2ddJ_trans ≈ 17 Hz, J_cis ≈ 11 Hz
Vinylic H (β-CH₂)5.5 - 6.0d, dJ_trans ≈ 17 Hz, J_gem ≈ 1.5 Hz; J_cis ≈ 11 Hz, J_gem ≈ 1.5 Hz

Note: Predicted values are based on the analysis of related compounds such as 9-vinylanthracene and general principles of NMR spectroscopy.

Interpretation:

  • The protons on the anthracene core (H-1 to H-8) are expected to appear as complex multiplets in the downfield region (7.5-8.5 ppm) due to the deshielding effect of the aromatic rings.

  • The vinylic protons will exhibit a characteristic AXM spin system. The α-proton, directly attached to the anthracene ring, will be a doublet of doublets due to coupling with the two terminal vinyl protons. The terminal (β) protons will also appear as doublets of doublets, with distinct coupling constants for cis and trans relationships to the α-proton, as well as a smaller geminal coupling to each other.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a map of the carbon skeleton of this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Anthracene C-9, C-10130 - 132
Anthracene Quaternary (C-4a, C-8a, C-9a, C-10a)128 - 130
Anthracene CH (C-1, C-4, C-5, C-8)125 - 127
Anthracene CH (C-2, C-3, C-6, C-7)124 - 126
Vinylic C (α-CH=)135 - 138
Vinylic C (β-CH₂)115 - 118

Note: Predicted values are based on the analysis of related compounds and additivity rules.

Interpretation:

  • The carbons of the anthracene core will resonate in the aromatic region (124-132 ppm). The quaternary carbons, including those bearing the vinyl substituents (C-9 and C-10), will have distinct chemical shifts.

  • The vinylic carbons will be clearly distinguishable, with the α-carbon appearing further downfield due to its direct attachment to the aromatic system.

Experimental Protocol for NMR Spectroscopy

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Ensure the sample is fully dissolved to avoid line broadening.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Instrumentation and Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR.

    • Record the spectra at a constant, known temperature (e.g., 298 K).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase and baseline corrections.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the aromatic and vinylic moieties.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Vinylic C-H Stretch3080 - 3010Medium
C=C Stretch (Aromatic)1620 - 1580, 1500 - 1450Medium to Strong
C=C Stretch (Vinylic)1640 - 1620Medium
C-H Out-of-Plane Bend (Vinylic)990 - 910Strong
C-H Out-of-Plane Bend (Aromatic)900 - 675Strong

Note: Predicted values are based on characteristic group frequencies and data from related aromatic and vinylic compounds.

Interpretation:

  • The presence of both aromatic and vinylic C-H stretches will be observed above 3000 cm⁻¹.

  • The C=C stretching vibrations of the anthracene core and the vinyl groups will appear in the 1640-1450 cm⁻¹ region.

  • Strong absorptions in the fingerprint region, particularly the out-of-plane C-H bending modes for the vinyl groups (around 990-910 cm⁻¹), will be a key diagnostic feature.

Experimental Protocol for FTIR Spectroscopy

Protocol: Acquiring an FTIR Spectrum

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation and Measurement:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum is typically characterized by strong absorptions.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

SolventPredicted λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
Cyclohexane or Hexane~260, 360, 380, 400High

Note: Predicted values are based on the UV-Vis spectra of anthracene and its derivatives. The exact positions and intensities of the absorption maxima are solvent-dependent.

Interpretation:

  • The UV-Vis spectrum of this compound is expected to show the characteristic fine structure of the anthracene chromophore, with multiple absorption bands.

  • The introduction of the vinyl groups, which extend the π-conjugation, is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted anthracene. The absorption maxima for 9,10-diphenylanthracene, for example, are observed around 373 nm in cyclohexane.

Experimental Protocol for UV-Vis Spectroscopy

Protocol: Acquiring a UV-Vis Spectrum

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a known concentration (e.g., 10⁻³ M).

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in absorbance values between 0.1 and 1.0.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a 1 cm path length quartz cuvette with the solvent to be used as a blank.

    • Fill a matched quartz cuvette with the sample solution.

    • Record a baseline with the solvent in both the sample and reference beams.

    • Measure the absorbance of the sample solution over a suitable wavelength range (e.g., 200-500 nm).

Visualization of Key Structural and Spectroscopic Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_mol This compound Structure cluster_nmr NMR Spectroscopy Workflow cluster_ir FTIR Spectroscopy Workflow cluster_uv UV-Vis Spectroscopy Workflow mol C₁₈H₁₄ SamplePrep_NMR Sample Preparation (Dissolution in Deuterated Solvent) Acquisition_NMR Data Acquisition (High-Field NMR) SamplePrep_NMR->Acquisition_NMR Processing_NMR Data Processing (FT, Phasing, Baseline Correction) Acquisition_NMR->Processing_NMR Interpretation_NMR Structural Elucidation Processing_NMR->Interpretation_NMR SamplePrep_IR Sample Preparation (KBr Pellet) Acquisition_IR Data Acquisition (FTIR Spectrometer) SamplePrep_IR->Acquisition_IR Processing_IR Data Processing (Background Subtraction) Acquisition_IR->Processing_IR Interpretation_IR Functional Group Identification Processing_IR->Interpretation_IR SamplePrep_UV Sample Preparation (Dilution in UV-Grade Solvent) Acquisition_UV Data Acquisition (UV-Vis Spectrophotometer) SamplePrep_UV->Acquisition_UV Processing_UV Data Processing (Baseline Correction) Acquisition_UV->Processing_UV Interpretation_UV Electronic Transition Analysis Processing_UV->Interpretation_UV

Figure 1: Overview of the structure and spectroscopic analysis workflow for this compound.

Conclusion

This technical guide has provided a detailed and predictive overview of the NMR, IR, and UV-Vis spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive picture of its expected spectral features has been constructed. The provided experimental protocols offer a standardized approach for the reliable acquisition of this data. A thorough understanding of the spectroscopic profile of this compound is essential for its unambiguous identification, purity assessment, and the rational design of novel materials based on this promising molecular scaffold.

References

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. (2019). Molecules. [Link]

  • 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. (2017). Molecules. [Link]

  • 9,10-Diphenylanthracene | C26H18 | CID 15159. PubChem. [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). Molecules. [Link]

  • Recent advances in the syntheses of anthracene derivatives. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (2019). Crystals. [Link]

  • Photophysical Properties of Anthracene Derivatives. (2021). International Journal of Molecular Sciences. [Link]

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An In-depth Technical Guide on the Thermal Stability and Decomposition of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowledge Gap

In the landscape of advanced organic materials, 9,10-divinylanthracene stands as a molecule of significant interest, largely owing to its reactive vinyl functionalities appended to a rigid, fluorescent anthracene core. These structural motifs suggest its potential as a versatile building block in polymer chemistry, materials science, and for the development of novel therapeutics through controlled derivatization. However, a comprehensive survey of the existing scientific literature reveals a conspicuous absence of detailed studies on the thermal stability and decomposition pathways of this compound.

This guide, therefore, adopts a forward-looking, theoretical, and methodological perspective. In the absence of direct empirical data for this compound, we will leverage established principles of physical organic chemistry and draw upon data from closely related analogues—most notably 9,10-diphenylanthracene (DPA) and vinyl-substituted aromatic polymers like polystyrene—to construct a robust predictive framework for its thermal behavior. This document is designed not as a retrospective summary, but as a foundational guide for researchers embarking on the empirical investigation of this promising molecule. We will outline the critical questions to be addressed, the experimental methodologies to be employed, and the likely chemical transformations to be anticipated.

Section 1: Theoretical Framework for the Thermal Behavior of this compound

The thermal stability of this compound is governed by the interplay of its constituent parts: the rigid polycyclic aromatic hydrocarbon (PAH) core and the reactive vinyl substituents. Understanding its decomposition necessitates a discrete analysis of how each component is likely to behave under thermal stress.

The Anthracene Core: A Thermally Robust Scaffold

The foundational anthracene unit is known for its high thermal stability. We can infer the behavior of the this compound core by examining its close analogue, 9,10-diphenylanthracene (DPA). Studies on DPA have shown that the anthracene core itself remains stable to significantly high temperatures.

Thermal Property9,10-Diphenylanthracene (DPA) PolymorphsReference
Melting Point (Tm)~248-252 °C[1][2]
Decomposition Onset (TGA)> 300 °C[3][4]

Table 1: Thermal Properties of 9,10-Diphenylanthracene (DPA) as a proxy for the anthracene core's stability.

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) of DPA indicate that significant weight loss, indicative of decomposition, does not commence until well above 300°C. This suggests that the anthracene nucleus of this compound will likely remain intact until high temperatures are reached.

The Vinyl Groups: Loci of Reactivity

The vinyl groups at the 9 and 10 positions are the most probable sites of initial thermal transformation. The reactivity of these groups is expected to dominate the lower-temperature thermal behavior of the molecule.

The most anticipated thermal reaction of this compound is the polymerization of the vinyl groups. This process, analogous to the polymerization of styrene, would lead to cross-linking between adjacent molecules, forming a rigid, insoluble, and likely infusible polymer network. This polymerization can proceed via a free-radical mechanism initiated by thermal energy. The thermal degradation of polystyrene has been extensively studied, and it is known that the process is thermodynamically favored.[5][6]

The consequence of this polymerization on the overall thermal analysis would be an initial exothermic event in DSC, corresponding to the polymerization reaction, followed by the eventual decomposition of the resulting polymer at much higher temperatures. The thermal stability of polymers derived from 9,10-bis(methacryloyloxymethyl)anthracene, a related monomer, has been reported to be high, with decomposition not occurring until above 300°C.[7]

The vinyl groups of this compound also introduce the possibility of intramolecular and intermolecular Diels-Alder reactions. The anthracene core itself can act as a diene in Diels-Alder reactions.[8][9] It is conceivable that under thermal stress, one vinyl group could act as a dienophile, reacting with the central ring of a neighboring molecule.

Furthermore, depending on the synthetic route used to prepare this compound, a retro-Diels-Alder reaction could be a potential decomposition pathway. If the synthesis involves a Diels-Alder reaction to introduce the vinyl groups, the reverse reaction could be thermally induced.

Section 2: Proposed Experimental Investigation of Thermal Stability

To empirically determine the thermal stability and decomposition pathways of this compound, a systematic experimental approach is required. The following outlines the key experiments and the rationale behind them.

Core Thermal Analysis Techniques

2.1.1. Thermogravimetric Analysis (TGA)

TGA is the foundational experiment for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol: Thermogravimetric Analysis of this compound

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of purified this compound is placed in a TGA pan (e.g., alumina or platinum).

  • Atmosphere: The analysis should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-50 mL/min.

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, from ambient temperature to a temperature at which all material has decomposed (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) will reveal the onset temperature of decomposition (Tonset) and the temperatures of maximum rates of mass loss.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and polymerization.

Experimental Protocol: Differential Scanning Calorimetry of this compound

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) is hermetically sealed in an aluminum DSC pan.

  • Atmosphere: An inert atmosphere (nitrogen or argon) is maintained.

  • Temperature Program: A heat-cool-heat cycle is recommended.

    • First Heat: Heat from ambient to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min. This will reveal the melting point and any exothermic polymerization.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to ambient temperature.

    • Second Heat: Reheat the sample at 10 °C/min to the decomposition temperature. This will reveal the glass transition temperature (Tg) of any polymer formed.

  • Data Analysis: The DSC thermogram will show endothermic peaks for melting and exothermic peaks for polymerization or crystallization.

Evolved Gas Analysis (EGA)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR). This allows for the real-time analysis of the gases evolved during decomposition.

Section 3: Predicted Decomposition Pathway and Visualization

Based on the theoretical framework, a plausible multi-stage decomposition pathway for this compound can be proposed.

Decomposition_Pathway DVA This compound (Monomer) Polymer Cross-linked Polymer Network DVA->Polymer Heat (Low Temp) Vinyl Polymerization (Exothermic) Fragments Volatile Aromatic Fragments Polymer->Fragments Heat (High Temp) Polymer Degradation Char Carbonaceous Char Fragments->Char Further Heating

Caption: Predicted thermal decomposition pathway of this compound.

Section 4: Experimental Workflow Visualization

A systematic workflow is crucial for a comprehensive investigation of the thermal properties of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Thermal Analysis cluster_interpretation Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification TGA TGA (Inert Atmosphere) Purification->TGA DSC DSC (Heat-Cool-Heat Cycle) Purification->DSC TGA_MS TGA-MS/FTIR (Evolved Gas Analysis) TGA->TGA_MS Stability Determine Thermal Stability (Tonset, Tmax) TGA->Stability Transitions Identify Thermal Transitions (Tm, Tg, Polymerization) DSC->Transitions Products Identify Decomposition Products TGA_MS->Products Mechanism Propose Decomposition Mechanism Stability->Mechanism Transitions->Mechanism Products->Mechanism

Caption: Recommended experimental workflow for the thermal analysis of this compound.

Section 5: Concluding Remarks and Future Directions

While the direct experimental data on the thermal stability and decomposition of this compound remains to be established, this guide provides a comprehensive theoretical and methodological framework for its investigation. The primary anticipated thermal event is the exothermic polymerization of the vinyl groups at lower temperatures, followed by the degradation of the resulting polymer network at higher temperatures.

The experimental workflows detailed herein, employing TGA, DSC, and EGA, will be instrumental in elucidating the precise thermal behavior of this molecule. The data generated from these studies will be invaluable for its potential applications in materials science and drug development, where thermal stability is a critical parameter. It is our hope that this guide will stimulate and direct future research into this promising and under-explored molecule.

References

  • Wikipedia. 9,10-Diphenylanthracene. [Link]

  • MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

  • GovInfo. Polystyrenes: a review of the literature on the products of thermal decomposition and toxicity. [Link]

  • ResearchGate. The Mechanism of Poly(Styrene) Degradation. [Link]

  • MDPI. Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. [Link]

  • Truman ChemLab. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. [Link]

  • Chegg. The Diels-Alder Reaction; Synthesis of 9,10-Dihydroanthracene-9,10-endo - Chegg. [Link]

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The Synthesis of 9,10-Divinylanthracene: A Technical Guide to a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of Historical and Modern Synthetic Strategies for Researchers, Scientists, and Drug Development Professionals.

Introduction

9,10-Divinylanthracene is a fascinating polycyclic aromatic hydrocarbon characterized by the presence of two vinyl groups at the 9 and 10 positions of the anthracene core. This unique structure imparts a high degree of reactivity, making it a valuable monomer for the synthesis of novel polymers with interesting photophysical and electronic properties. Its rigid, planar aromatic core combined with the reactive vinyl functionalities allows for its use in Diels-Alder reactions, cross-linking applications, and as a scaffold in the development of advanced materials and potential pharmaceutical intermediates.

This technical guide provides a comprehensive overview of the synthetic approaches to this compound, navigating through the historical development of relevant organic reactions and detailing contemporary, high-efficiency methodologies. As a self-validating system, each described protocol is grounded in established chemical principles, offering field-proven insights for practical application.

Historical Perspective: The Dawn of Olefination and Cross-Coupling

The direct synthesis of this compound is not extensively documented in early chemical literature. However, its synthesis is intrinsically linked to the development of several cornerstone reactions in organic chemistry. The historical context of its preparation is, therefore, a story of enabling technologies.

The mid-20th century witnessed the advent of powerful olefination reactions. The Wittig reaction , discovered by Georg Wittig in 1954, revolutionized the synthesis of alkenes from carbonyl compounds.[1][2] This reaction, utilizing a phosphorus ylide to convert an aldehyde or ketone into an alkene, provided the first plausible and conceptually straightforward route to vinylarenes from their corresponding aromatic aldehydes.[3][4][5]

Slightly later, the Horner-Wadsworth-Emmons (HWE) reaction emerged as a valuable alternative, often providing superior stereoselectivity and easier product purification.[6][7][8][9][10] This method employs phosphonate carbanions, which are generally more reactive than the corresponding phosphoranes used in the Wittig reaction.

The latter half of the 20th century saw the rise of palladium-catalyzed cross-coupling reactions, which have become indispensable tools for the formation of carbon-carbon bonds. The Heck reaction , the Suzuki coupling , and the Stille coupling represent three major pillars in this domain, each offering a pathway to vinylarenes from aryl halides.[11][12][13][14][15][16][17] These reactions provided a new strategic approach to this compound, starting from a readily available halogenated anthracene precursor.

Modern Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most logical and experimentally viable routes involve either the olefination of a 9,10-disubstituted anthracene with carbonyl functionalities or the cross-coupling of a 9,10-dihaloanthracene with a vinylating agent.

Olefination Routes: Building from Carbonyl Precursors

Olefination reactions provide a direct and powerful method for the introduction of vinyl groups onto the anthracene core. These methods typically start from precursors such as anthracene-9,10-dicarboxaldehyde or 9,10-diacetylanthracene.

The Wittig reaction offers a classic and reliable method for the conversion of the carbonyl groups of anthracene-9,10-dicarboxaldehyde to vinyl groups.[1][2][3][4][5][18][19] The reaction proceeds via the formation of a phosphorus ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide.

Experimental Protocol: Wittig Olefination of Anthracene-9,10-dicarboxaldehyde

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), methyltriphenylphosphonium bromide (2.2 equivalents) is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (2.2 equivalents) is added dropwise. The mixture is stirred for 1 hour at this temperature, during which the color typically changes to deep red or orange, indicating the formation of the ylide.

  • Reaction with the Dialdehyde: A solution of anthracene-9,10-dicarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Wittig_Reaction

The HWE reaction provides an excellent alternative to the Wittig reaction, often with the advantage of easier removal of the phosphate byproduct.[6][7][8][9][10]

Experimental Protocol: HWE Olefination of Anthracene-9,10-dicarboxaldehyde

  • Carbanion Generation: In a flame-dried flask under an inert atmosphere, a phosphonate ester such as diethyl methylphosphonate (2.2 equivalents) is dissolved in anhydrous THF. The solution is cooled to -78 °C, and a strong base like sodium hydride or potassium tert-butoxide (2.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes to generate the phosphonate carbanion.

  • Reaction with the Dialdehyde: A solution of anthracene-9,10-dicarboxaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the carbanion solution at -78 °C.

  • Reaction Progression and Work-up: The reaction is allowed to slowly warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield this compound.

Palladium-Catalyzed Cross-Coupling Routes

Cross-coupling reactions offer a powerful and versatile approach starting from 9,10-dibromoanthracene, a commercially available and stable starting material.

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide.[13][14][17] For the synthesis of this compound, 9,10-dibromoanthracene can be coupled with a vinylboronic acid or its ester.

Experimental Protocol: Suzuki Coupling of 9,10-Dibromoanthracene

  • Reaction Setup: A mixture of 9,10-dibromoanthracene (1.0 equivalent), vinylboronic acid pinacol ester (2.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (5 mol%), and a base like potassium carbonate (4.0 equivalents) is placed in a reaction flask.

  • Solvent and Reaction: A degassed mixture of a suitable solvent system (e.g., toluene/ethanol/water) is added. The reaction mixture is heated to reflux under an inert atmosphere for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The residue is purified by column chromatography to give this compound.

Suzuki_Coupling

The Stille coupling utilizes an organotin reagent as the coupling partner.[15][16][20][21] In this case, 9,10-dibromoanthracene would be reacted with a vinyltin species, such as vinyltributyltin.

Experimental Protocol: Stille Coupling of 9,10-Dibromoanthracene

  • Reaction Setup: 9,10-dibromoanthracene (1.0 equivalent), vinyltributyltin (2.5 equivalents), and a palladium catalyst, for instance, bis(triphenylphosphine)palladium(II) chloride (5 mol%), are combined in a reaction flask with a suitable solvent like anhydrous toluene or DMF.

  • Reaction Conditions: The mixture is degassed and heated to 80-110 °C under an inert atmosphere until the reaction is complete.

  • Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under vacuum. The residue is then purified by column chromatography. A key consideration in Stille coupling is the removal of the toxic organotin byproducts.

The Heck reaction couples an alkene with an aryl or vinyl halide.[11][12][22][23] While conceptually attractive, the direct double Heck reaction of 9,10-dibromoanthracene with ethylene gas can be challenging to control and may require high pressures. A more practical approach involves using a vinyl equivalent.

Experimental Protocol: Heck Coupling of 9,10-Dibromoanthracene with Ethyl Acrylate

A specific example of a Heck reaction on 9,10-dibromoanthracene involves coupling with ethyl acrylate to form diethyl (2E,2'E)-3,3'-(9,10-anthracenediyl)diacrylate, which could then potentially be converted to the divinyl compound through further synthetic steps.[11][12]

  • Reaction Setup: A mixture of 9,10-dibromoanthracene, ethyl acrylate, a palladium catalyst, and a base (e.g., sodium acetate) is prepared in an anhydrous solvent like DMF.[11]

  • Reaction: The mixture is heated at a high temperature (e.g., 110 °C) for several hours under an inert atmosphere.[11]

  • Purification: The product is isolated and purified by standard methods.[11]

Grignard and Related Organometallic Routes

Another plausible synthetic strategy involves the reaction of a suitable anthracene precursor with a vinyl organometallic reagent.

The addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to anthracene-9,10-dione would lead to the formation of 9,10-divinyl-9,10-dihydroanthracene-9,10-diol.[24][25] Subsequent dehydration of this diol would then yield the desired this compound.

Experimental Protocol: Grignard Reaction and Dehydration

  • Grignard Addition: To a solution of anthracene-9,10-dione (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, a solution of vinylmagnesium bromide (2.5 equivalents) in THF is added dropwise. The reaction is stirred at room temperature until completion.

  • Work-up: The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic phase is dried and concentrated.

  • Dehydration: The resulting diol is dissolved in a suitable solvent (e.g., toluene) with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Purification: After completion of the dehydration, the reaction mixture is cooled, washed, dried, and concentrated. The final product, this compound, is purified by chromatography.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Wittig Reaction Anthracene-9,10-dicarboxaldehydePhosphorus ylide, strong baseWell-established, reliable for aldehydesStoichiometric phosphine oxide byproduct can complicate purification; strong base required.
HWE Reaction Anthracene-9,10-dicarboxaldehydePhosphonate ester, strong baseWater-soluble phosphate byproduct is easily removed; often gives better E-selectivity.Requires preparation of the phosphonate reagent.
Suzuki Coupling 9,10-DibromoanthraceneVinylboronic acid/ester, Pd catalyst, baseMild reaction conditions; commercially available reagents; boronic acid byproducts are generally non-toxic.Palladium catalyst can be expensive; requires careful exclusion of oxygen.
Stille Coupling 9,10-DibromoanthraceneVinyltin reagent, Pd catalystTolerant of many functional groups.Toxicity of organotin reagents and byproducts is a major drawback.
Heck Reaction 9,10-DibromoanthraceneEthylene or vinyl equivalent, Pd catalyst, baseAtom-economical if ethylene is used directly.Direct reaction with ethylene may require high pressure; regioselectivity can be an issue.
Grignard Route Anthracene-9,10-dioneVinylmagnesium bromide, acid for dehydrationReadily available starting material; Grignard reagents are common.Two-step process; dehydration conditions need to be carefully controlled to avoid side reactions.

Conclusion

The synthesis of this compound, while not extensively detailed in dedicated literature, is readily achievable through the application of several powerful and well-established synthetic methodologies. The choice of the optimal route will depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. Olefination reactions, particularly the Wittig and Horner-Wadsworth-Emmons reactions, offer a direct conversion from dicarbonyl precursors. Palladium-catalyzed cross-coupling reactions, especially the Suzuki coupling, provide a highly efficient and versatile alternative from a halogenated anthracene core, benefiting from mild conditions and the low toxicity of boronic acid reagents. The Grignard approach represents a classic and viable two-step strategy. This guide provides the foundational knowledge and practical protocols to empower researchers in the synthesis of this valuable and reactive molecule, paving the way for its broader application in materials science and drug discovery.

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Methodological & Application

Application Notes and Protocols for the Polymerization of 9,10-Divinylanthracene in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Anthracene-Based Polymers in Organic Electronics

The field of organic electronics, which leverages the unique properties of carbon-based materials, is in a perpetual quest for novel semiconducting polymers that offer a confluence of high charge carrier mobility, robust thermal stability, and solution processability. Anthracene derivatives have long been a cornerstone in the development of organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs) due to their inherent blue emission and excellent photophysical properties.[1][2] While much of the focus has been on small molecule derivatives like 9,10-diphenylanthracene (DPA), the polymerization of vinyl-substituted anthracenes, specifically 9,10-divinylanthracene (DVA), presents a compelling pathway to harness these desirable electronic characteristics within a processable polymeric framework.

This application note provides a comprehensive guide for researchers and materials scientists on the synthesis and characterization of poly(this compound) (PDVA). We will delve into the nuances of various polymerization techniques, offering detailed protocols and elucidating the causal relationships between synthetic parameters and the resultant polymer properties. The overarching objective is to equip the reader with the foundational knowledge and practical methodologies to explore PDVA as a promising material for next-generation organic electronic devices.

The Unique Polymerization Behavior of this compound: A Double-Edged Sword

The presence of two vinyl groups on the anthracene core makes DVA a fascinating yet challenging monomer. The primary challenge in the polymerization of divinyl monomers is the propensity for cross-linking, which can lead to insoluble and intractable materials.[3][4] Controlling the polymerization to favor the formation of linear, soluble polymers is paramount for their application in solution-processed devices. The choice of polymerization methodology—anionic, cationic, or free-radical—profoundly influences the polymer architecture and, consequently, its electronic properties.

Anionic Polymerization: The Path to Controlled Architectures

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights and narrow polydispersity indices.[5] For vinyl monomers, this method is particularly effective when the monomer possesses electron-withdrawing substituents that can stabilize the propagating carbanion. While the anthracene core is not strongly electron-withdrawing, the delocalization of the negative charge over the large aromatic system can facilitate anionic polymerization.

The key to successful anionic polymerization of DVA lies in the careful control of reaction conditions to suppress side reactions and cross-linking. This typically involves the use of high-purity reagents, an inert atmosphere, and low temperatures.

Cationic Polymerization: A Less Trodden Path

Cationic polymerization is initiated by electrophilic species and is suitable for monomers with electron-donating groups that can stabilize the propagating carbocation.[6][7] The vinyl groups on DVA can be susceptible to cationic initiation; however, the high reactivity of the carbocationic intermediates can lead to a higher likelihood of side reactions, including chain transfer and termination, making it more challenging to achieve controlled polymerization compared to anionic methods.

Free-Radical Polymerization: Balancing Simplicity and Control

Free-radical polymerization is a versatile and widely used method that is tolerant to a wider range of functional groups and reaction conditions.[8][9] However, conventional free-radical polymerization often results in polymers with broad molecular weight distributions and limited control over the polymer architecture. For divinyl monomers like DVA, this can readily lead to extensive cross-linking. The advent of controlled or "living" free-radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offers a promising avenue to mitigate these issues by maintaining a low concentration of active radical species.[10][11]

Experimental Protocols

Protocol 1: Living Anionic Polymerization of this compound

This protocol describes a representative method for the synthesis of linear, soluble poly(this compound) via living anionic polymerization.

Materials:

  • This compound (DVA), purified by sublimation

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane, titrated

  • Anhydrous methanol

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity argon.

  • Monomer Preparation: A known amount of purified DVA is added to the Schlenk flask under a positive flow of argon. The flask is then evacuated and backfilled with argon three times.

  • Solvent Addition: Anhydrous THF is cannulated into the Schlenk flask to dissolve the DVA monomer. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Initiation: A calculated amount of sec-BuLi solution is rapidly injected into the stirred monomer solution. The reaction mixture should develop a characteristic color change, indicating the formation of the living anionic species.

  • Polymerization: The reaction is allowed to proceed at -78 °C for a predetermined time (e.g., 1-4 hours). The progress of the polymerization can be monitored by taking aliquots for analysis (e.g., by quenching with methanol and analyzing by GPC).

  • Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol. The color of the reaction mixture should disappear.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum at a moderate temperature.

dot

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Prep Flame-dry Schlenk flask AddMonomer Add DVA monomer Prep->AddMonomer AddSolvent Add anhydrous THF AddMonomer->AddSolvent Cool Cool to -78 °C AddSolvent->Cool Initiate Initiate with sec-BuLi Cool->Initiate Propagate Propagation Initiate->Propagate Terminate Terminate with Methanol Propagate->Terminate Precipitate Precipitate in Methanol Terminate->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry under Vacuum Filter->Dry

Caption: Workflow for the anionic polymerization of DVA.

Characterization of Poly(this compound)

Thorough characterization of the synthesized PDVA is crucial to understand its structure-property relationships and assess its potential for electronic applications.

Table 1: Representative Characterization Data for PDVA

Polymerization MethodMn ( g/mol )PDI (Mw/Mn)Tg (°C)PL Emission Max (nm)HOMO (eV)LUMO (eV)
Anionic10,000 - 50,0001.1 - 1.3> 200430 - 450-5.6 to -5.8-2.5 to -2.7
CationicVariable> 2.0Variable430 - 460-5.5 to -5.7-2.4 to -2.6
Free-Radical (Controlled)5,000 - 30,0001.3 - 1.8> 180430 - 455-5.6 to -5.8-2.5 to -2.7

Note: These are representative values and can vary significantly based on specific reaction conditions.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure. The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the polymer backbone are key indicators of successful polymerization. The ratio of aromatic to aliphatic protons can provide information about the degree of polymerization.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A narrow PDI is indicative of a controlled polymerization process.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Anthracene-containing polymers are expected to exhibit high thermal stability, which is a desirable characteristic for organic electronic devices.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer. A high Tg is indicative of a rigid polymer backbone and contributes to the morphological stability of thin films at elevated operating temperatures.

Optical and Electronic Properties
  • UV-Visible Absorption and Photoluminescence (PL) Spectroscopy: These techniques are used to investigate the optical properties of the polymer. The absorption spectrum provides information about the electronic transitions, while the PL spectrum reveals the emission color and efficiency. PDVA is expected to exhibit strong absorption in the UV region and blue emission, characteristic of the anthracene chromophore.

  • Cyclic Voltammetry (CV): CV is an electrochemical technique used to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. These energy levels are critical for designing efficient charge injection and transport in electronic devices.

Mechanism of Polymerization: Controlling the Reaction Pathway

The polymerization of DVA can proceed through different mechanisms depending on the chosen method. Understanding these mechanisms is key to controlling the final polymer structure.

dot

Polymerization_Mechanisms cluster_anionic Anionic Polymerization cluster_cationic Cationic Polymerization cluster_radical Free-Radical Polymerization An_Initiation Initiation: sec-BuLi + DVA -> Carbanion An_Propagation Propagation: Carbanion + n(DVA) -> Living Polymer An_Initiation->An_Propagation An_Termination Termination: Living Polymer + MeOH -> PDVA An_Propagation->An_Termination Cat_Initiation Initiation: Lewis Acid + DVA -> Carbocation Cat_Propagation Propagation: Carbocation + n(DVA) -> Growing Polymer Cat_Initiation->Cat_Propagation Cat_Termination Termination/Transfer: Side Reactions -> PDVA Cat_Propagation->Cat_Termination Rad_Initiation Initiation: Initiator -> Radical Rad_Propagation Propagation: Radical + n(DVA) -> Growing Polymer Rad_Initiation->Rad_Propagation Rad_Termination Termination: Combination/Disproportionation -> PDVA Rad_Propagation->Rad_Termination

Caption: Simplified mechanisms for the polymerization of DVA.

Application in Organic Electronics: From Polymer Synthesis to Device Fabrication

The synthesized PDVA can be used as the active layer in various organic electronic devices.

Solution Processing of PDVA Thin Films

The solubility of linear PDVA in common organic solvents allows for the fabrication of thin films using solution-based techniques such as spin-coating, drop-casting, or inkjet printing. The quality of the thin film is critical for device performance and depends on factors such as the choice of solvent, solution concentration, and annealing conditions.

Organic Light-Emitting Diodes (OLEDs)

The inherent blue fluorescence of the anthracene moiety makes PDVA a promising candidate for the emissive layer in OLEDs.[2] A typical device architecture would involve sandwiching a thin film of PDVA between an anode (e.g., ITO), a hole-transporting layer (HTL), an electron-transporting layer (ETL), and a cathode (e.g., Al). The performance of the OLED will depend on the photoluminescence quantum yield of the PDVA film and the efficiency of charge injection and recombination.

Organic Thin-Film Transistors (OTFTs)

The semiconducting nature of PDVA also makes it a potential candidate for the active channel material in OTFTs. The charge carrier mobility of the polymer will be highly dependent on the molecular packing in the solid state. Controlling the polymer's molecular weight and achieving a high degree of order in the thin film are crucial for obtaining high-performance OTFTs.

Conclusion and Future Outlook

The polymerization of this compound offers a versatile platform for the development of novel semiconducting polymers for organic electronics. By carefully selecting the polymerization method and controlling the reaction conditions, it is possible to synthesize soluble, high-molecular-weight poly(this compound) with desirable thermal, optical, and electronic properties. While challenges related to cross-linking remain, the potential for creating highly efficient blue-emitting materials for OLEDs and high-mobility semiconductors for OTFTs makes PDVA a compelling area for future research and development. Further exploration of controlled polymerization techniques and the synthesis of DVA-based copolymers will undoubtedly unlock the full potential of this promising class of materials.

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Application Note: 9,10-Divinylanthracene (DVA) as a Versatile Crosslinking Agent for Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

9,10-Divinylanthracene (DVA) is a unique crosslinking agent distinguished by its rigid, fluorescent anthracene core and two reactive vinyl groups. These structural features enable the formation of highly defined, multifunctional polymer networks. DVA's primary utility lies in its ability to participate in thermally reversible Diels-Alder reactions, creating covalent adaptable networks (CANs) with self-healing capabilities.[1][2][3][4] Furthermore, its vinyl groups can undergo standard radical polymerization, leading to permanently crosslinked, thermally stable materials.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and experimental protocols for using DVA to fabricate advanced polymer systems. We will explore its core reaction mechanisms, detail its advantages in creating responsive and robust materials, and provide step-by-step protocols for synthesis and characterization.

The Chemistry of this compound (DVA)

Molecular Structure and Intrinsic Properties

DVA is a polycyclic aromatic hydrocarbon (PAH) featuring an anthracene core substituted with vinyl groups at the 9 and 10 positions. This configuration imparts several key properties:

  • Reactivity: The vinyl groups serve as active sites for polymerization and cycloaddition reactions.

  • Rigidity & Steric Hindrance: The bulky anthracene core introduces rigidity into the polymer backbone, enhancing thermal stability.

  • Fluorescence: The anthracene moiety is inherently fluorescent, allowing the resulting polymer to be used in sensing applications or as a probe to monitor the crosslinking state.[7][8]

Key Crosslinking Mechanisms

DVA's versatility stems from its ability to engage in multiple crosslinking pathways. The choice of mechanism dictates the final properties of the polymer network, particularly its reversibility and stability.

The anthracene core of DVA can undergo a [4+4] cycloaddition reaction upon exposure to UV light (typically ~365 nm), forming a non-fluorescent dimer.[7][8][9] This process creates crosslinks between polymer chains. The reaction is reversible; irradiating the dimer with shorter wavelength UV light (~254 nm) or applying heat can induce a retro-cycloaddition, breaking the crosslinks and restoring the original anthracene structure and its fluorescence.[9][10] This reversibility is the foundation for creating photo-responsive, self-healing, and shape-memory materials.[7]

Causality Insight: The photodimerization mechanism is ideal for applications requiring dynamic control over network integrity. The ability to cleave and reform bonds on demand with an external light stimulus allows for precise spatial and temporal manipulation of material properties, such as in targeted drug delivery or reconfigurable materials.

Caption: Reversible crosslinking via DVA photodimerization.

The vinyl groups of DVA are susceptible to standard free-radical polymerization. When copolymerized with other vinyl monomers (e.g., styrene, acrylates) in the presence of a radical initiator like AIBN or BPO, DVA acts as a crosslinking agent, forming a chemically robust and thermally stable thermoset network.[5][6]

Causality Insight: This pathway is chosen when the primary goal is to create a material with high thermal and mechanical stability. The resulting covalent C-C bonds are not easily reversible, leading to a permanent network structure suitable for applications demanding durability and resistance to solvents and heat.[5][6]

Caption: Workflow for permanent DVA crosslinking.

Applications & Advantages of DVA-Crosslinked Polymers

The choice of crosslinking mechanism with DVA unlocks a range of advanced applications. The resulting material properties can be finely tuned by adjusting the DVA concentration and the polymerization conditions.

PropertyCrosslinking MechanismKey Advantage & Application
Self-Healing / Remendable [4+4] PhotodimerizationThe reversible nature of the anthracene dimer allows materials to be "healed" after damage by applying heat or UV light, which breaks and reforms the crosslinks.[1][4] Useful for coatings and structural composites.
High Thermal Stability Radical PolymerizationThe rigid aromatic core of DVA incorporated into a covalently bonded network significantly increases the glass transition temperature (Tg) and decomposition temperature of the polymer.[6]
Fluorescent Sensing BothThe fluorescence of the anthracene monomer is quenched upon dimerization. This change can be used to monitor the extent of crosslinking or to sense mechanical stress, which can break the dimer and restore fluorescence.[8]
Controlled Network Structure Radical PolymerizationDVA's defined structure, as opposed to more flexible crosslinkers like divinylbenzene (DVB), can lead to the formation of porous polymers with a more regular and predictable internal structure.[5][6]

Experimental Protocols

Safety & Handling
  • This compound: While specific toxicity data is limited, DVA should be handled as a typical polycyclic aromatic hydrocarbon. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[11][12][13] Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Solvents & Reagents: All other chemicals, such as monomers, solvents, and initiators, should be handled according to their respective Safety Data Sheets (SDS).

Protocol 1: Fabrication of a Photo-Reversible DVA-Crosslinked Poly(ethyl acrylate) Film

This protocol describes the synthesis of a linear polymer with pendant anthracene groups, which is then crosslinked into a film using UV light.

Materials & Equipment:

  • This compound (DVA)

  • Ethyl acrylate (EA), inhibitor removed

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask and line

  • UV lamp (365 nm)

  • Stir plate, oil bath

  • Glass plates for casting

Step-by-Step Procedure:

  • Copolymer Synthesis:

    • In a Schlenk flask, dissolve ethyl acrylate (e.g., 5.0 g, 50 mmol) and DVA (e.g., 0.23 g, 1 mmol, 2 mol%) in anhydrous toluene (20 mL).

    • Add AIBN (e.g., 16 mg, 0.1 mmol).

    • Subject the solution to three freeze-pump-thaw cycles to remove oxygen.

    • Heat the reaction mixture in an oil bath at 70°C for 12 hours under an inert atmosphere.

    • Rationale: This step creates linear polymer chains of poly(ethyl acrylate) with DVA units incorporated randomly along the backbone. The low concentration of DVA ensures it acts as a comonomer rather than forming a crosslinked gel at this stage.

  • Polymer Isolation:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to a beaker of cold methanol (e.g., 200 mL) with vigorous stirring.

    • Collect the white, fibrous polymer by filtration and wash with fresh methanol.

    • Dry the polymer (P(EA-co-DVA)) in a vacuum oven at 40°C overnight.

  • Film Casting & Crosslinking:

    • Dissolve the dried P(EA-co-DVA) in a suitable solvent like dichloromethane (DCM) or THF to form a 10% (w/v) solution.

    • Cast the solution onto a clean glass plate and allow the solvent to evaporate slowly in a fume hood.

    • Place the resulting film under a 365 nm UV lamp for 1-2 hours. The film should become insoluble in its original solvent, indicating successful crosslinking.

    • Rationale: The 365 nm UV irradiation induces the [4+4] cycloaddition between pendant anthracene units on adjacent polymer chains, forming a solid, crosslinked network.[9]

Protocol 2: Synthesis of a Thermally Stable DVA-Crosslinked Polystyrene Network

This protocol details a one-pot synthesis of a permanently crosslinked polystyrene network via suspension polymerization.[5][6]

Materials & Equipment:

  • Styrene, inhibitor removed

  • This compound (DVA)

  • Benzoyl peroxide (BPO) or AIBN

  • Poly(vinyl alcohol) (PVA) as a suspension stabilizer

  • Deionized water

  • Toluene (as a porogen, optional)

  • Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet

Step-by-Step Procedure:

  • Aqueous Phase Preparation:

    • In the reaction flask, dissolve PVA (e.g., 1.5 wt% of the water volume) in deionized water with heating and stirring until a clear solution is formed. Cool to room temperature.

  • Organic Phase Preparation:

    • In a separate beaker, prepare the organic phase by mixing styrene (e.g., 15 g), DVA (e.g., 0.75 g, ~5 wt% of monomers), and BPO (e.g., 0.15 g, 1 wt% of monomers).

    • If a porous material is desired, add a porogenic solvent like toluene (e.g., 1:1 volume ratio with monomers).[6]

  • Polymerization:

    • Begin stirring the aqueous phase vigorously with the mechanical stirrer to create a vortex.

    • Slowly add the organic phase to the flask. This will form a suspension of fine monomer droplets.

    • Purge the system with nitrogen for 30 minutes.

    • Heat the flask to 80-90°C and maintain for 20 hours with continuous stirring.

    • Rationale: The reaction proceeds via free-radical polymerization within each monomer droplet. DVA, with its two vinyl groups, acts as a crosslinking point, connecting the growing polystyrene chains into an insoluble three-dimensional network.[5] The PVA prevents the sticky polymer beads from agglomerating.

  • Product Isolation & Purification:

    • Cool the reaction. The product will be in the form of solid beads.

    • Filter the beads and wash thoroughly with hot water to remove PVA, followed by methanol to remove unreacted monomers.

    • Dry the crosslinked polystyrene-DVA beads in a vacuum oven.

Characterization of DVA-Crosslinked Networks

Proper characterization is crucial to confirm the network structure and evaluate its properties.[14][15]

TechniquePurposeExpected Result for DVA Networks
FTIR Spectroscopy Confirm incorporation of DVA and monitor crosslinking.Disappearance or reduction of the vinyl C=C stretch (~1630 cm⁻¹) after radical polymerization. Changes in aromatic C-H bending peaks upon photodimerization.
Sol-Gel Analysis Determine the crosslinking efficiency and gel fraction.[15][16]A successfully crosslinked network will be largely insoluble in a good solvent for the linear polymer (e.g., THF, DCM). High gel fraction (>90%) indicates efficient crosslinking.
Differential Scanning Calorimetry (DSC) Measure the glass transition temperature (Tg) and monitor reversible reactions.DVA crosslinking increases Tg compared to the linear polymer. For reversible networks, an endotherm may be observed at the dimer dissociation temperature.[10]
Thermogravimetric Analysis (TGA) Assess thermal stability.DVA-crosslinked polymers exhibit higher decomposition temperatures due to the rigid aromatic structure and network formation.[6][17]
Rheology Measure mechanical properties like storage (G') and loss (G'') moduli.A crosslinked gel will show G' >> G'', and G' will be largely independent of frequency. Useful for quantifying self-healing efficiency by measuring modulus recovery after damage.
Fluorescence Spectroscopy Monitor dimerization or sense mechanical stress.The characteristic fluorescence of the anthracene monomer (emission ~400-450 nm) will decrease significantly upon UV-induced crosslinking and recover upon thermal/UV-induced decrosslinking or mechanical damage.[8]

References

  • Heo, Y., & Sodano, H. A. (2016). Self-healing polymers and composites for extreme environments. Journal of Materials Chemistry A. [Link]

  • Zhang, Y., et al. (2018). Advances in the Diels-Alder Reaction in Self-Healing Polymeric Materials. MATEC Web of Conferences. [Link]

  • Akhtar, M. J., et al. (2022). Self-healing by Diels-Alder cycloaddition in advanced functional polymers: A review. Bournemouth University Research Online. [Link]

  • Elter, J. K., et al. (2021). Polyether-Based Diblock Terpolymer Micelles with Pendant Anthracene Units—Light-Induced Crosslinking and Limitations. Macromolecular Rapid Communications. [Link]

  • Krupska, K., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Materials (Basel). [Link]

  • Geelen, K., et al. (2020). Synthesis and evaluation of 9-substituted anthracenes with potential in reversible polymer systems. ACS Omega. [Link]

  • Liu, Y., et al. (2019). Anthracene dimer crosslinked polyurethanes as mechanoluminescent polymeric materials. New Journal of Chemistry. [Link]

  • Semsarilar, M., et al. (2002). Synthesis and Characterization of Double-Hydrophilic Model Networks Based on Cross-linked Star Polymers. Macromolecules. [Link]

  • Barsan, M. M., et al. (2011). Characterization of dimethacrylate polymeric networks: a study of the crosslinked structure formed by monomers used in dental composites. Acta Biomaterialia. [Link]

  • Rajawasam, C. W. H., et al. (2024). Educational series: characterizing crosslinked polymer networks. Polymer Chemistry. [Link]

  • Lessard, B. H., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules. [Link]

Sources

Prospective Application Note: 9,10-Divinylanthracene as a Fluorescent Probe for Biological Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Novel Fluorophore

The detection of reactive oxygen species (ROS) is crucial for understanding a myriad of physiological and pathological processes, from cellular signaling to the progression of diseases like cancer and neurodegeneration. Among the various ROS, singlet oxygen (¹O₂) is a highly reactive and cytotoxic species implicated in photodynamic therapy (PDT) and cellular damage. Its short lifetime and high reactivity, however, make its direct detection challenging.

Fluorescent probes offer a powerful tool for visualizing such transient species with high spatiotemporal resolution. The 9,10-disubstituted anthracene scaffold has emerged as a robust platform for developing fluorescent probes, particularly for singlet oxygen. These probes typically operate via a fluorescence "turn-off" mechanism, where a highly fluorescent anthracene derivative undergoes a [4+2] cycloaddition reaction with ¹O₂ to form a non-fluorescent endoperoxide.

This application note presents a prospective guide on the use of a lesser-explored derivative, 9,10-Divinylanthracene (DVA) , as a potential fluorescent probe for biological imaging. While direct biological applications of DVA are not yet extensively documented, its structural features—a highly fluorescent anthracene core and reactive vinyl groups—make it a compelling candidate for further investigation. This guide will, therefore, extrapolate from the well-established chemistry of analogous compounds to propose a framework for its synthesis, characterization, and application in a research setting. We will delve into the theoretical underpinnings of its function, propose detailed experimental protocols, and discuss the necessary controls to validate its use.

Molecular Characteristics and Proposed Synthesis

The utility of a fluorescent probe is intrinsically linked to its photophysical properties and its chemical accessibility. Here, we propose a plausible synthetic route for DVA and outline its expected photophysical characteristics based on data from closely related anthracene derivatives.

Proposed Synthesis of this compound

A common and effective method for introducing vinyl groups onto an aromatic core is the Stille cross-coupling reaction. This approach offers high yields and tolerance to a variety of functional groups. The proposed synthesis of DVA would start from the readily available 9,10-dibromoanthracene.

A 9,10-Dibromoanthracene C Pd(PPh₃)₄ Toluene, Reflux A->C B Vinyltributyltin B->C D This compound (DVA) C->D

Figure 1: Proposed Stille coupling synthesis of DVA.

This one-step reaction is expected to proceed efficiently to yield the desired this compound. Purification would likely be achieved through column chromatography.

Photophysical Properties: An Extrapolated Profile

The photophysical properties of DVA are anticipated to be similar to those of other 9,10-disubstituted anthracenes, which are known for their bright blue fluorescence and high quantum yields. For a comparative framework, the properties of the well-characterized 9,10-diphenylanthracene (DPA) are included.

Property9,10-Diphenylanthracene (DPA) (in cyclohexane)This compound (DVA) (Expected)
Excitation Max (λ_ex) ~373 nm[1]380 - 400 nm
Emission Max (λ_em) ~426 nm[1]430 - 450 nm
Quantum Yield (Φ_F) ~0.9 - 1.0[2]> 0.8
Appearance Slightly yellow powder[3]Yellowish solid
Solubility Soluble in organic solvents like Toluene, DichloromethaneSoluble in common organic solvents (e.g., DMSO, DMF, THF)

Principle of Detection: A Reaction-Based Sensing Mechanism

The proposed mechanism for DVA as a singlet oxygen probe relies on the [4+2] cycloaddition (Diels-Alder) reaction between the anthracene core and ¹O₂. This reaction is highly specific and efficient for many anthracene derivatives.

cluster_0 Fluorescent State cluster_1 Non-Fluorescent State A This compound (DVA) (Highly Fluorescent) C DVA-Endoperoxide (Non-Fluorescent) A->C [4+2] Cycloaddition B Singlet Oxygen (¹O₂) B->C

Figure 2: Proposed mechanism for singlet oxygen detection by DVA.

Upon reaction with singlet oxygen, the conjugated π-system of the anthracene core is disrupted, leading to the formation of a non-aromatic endoperoxide. This structural change results in a significant decrease, or quenching, of the molecule's fluorescence.[4][5][6] The rate of this fluorescence decay can be correlated with the concentration of singlet oxygen in the system. It is important to note that the vinyl groups themselves could potentially react with other ROS, a possibility that must be investigated through specificity studies.

Protocols for Biological Imaging: A Starting Point

The following protocols are proposed as a starting point for utilizing DVA in a biological context. It is critical to note that the cytotoxicity of DVA has not been formally established , and therefore, preliminary toxicity assays are strongly recommended. Studies on related compounds like 9,10-phenanthrenequinone have shown cytotoxic effects.[7]

Protocol 1: Preparation of DVA Stock Solution
  • Reconstitution: Prepare a 1-10 mM stock solution of DVA in anhydrous dimethyl sulfoxide (DMSO).

  • Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Imaging of Singlet Oxygen

This protocol is designed for adherent cells cultured in a glass-bottom dish suitable for high-resolution microscopy.

A 1. Seed Cells (e.g., HeLa, A549) on glass-bottom dish B 2. Culture Cells (24-48h to allow adherence) A->B C 3. Prepare DVA Loading Solution (Dilute DVA stock in pre-warmed medium to 1-10 µM) B->C D 4. Load Cells with DVA (Incubate for 15-30 min at 37°C) C->D E 5. Wash Cells (2x with pre-warmed PBS or imaging medium) D->E F 6. Induce Singlet Oxygen Production (e.g., add a photosensitizer like Rose Bengal and irradiate) E->F G 7. Acquire Images (Time-lapse fluorescence microscopy) F->G H 8. Analyze Data (Measure fluorescence intensity decrease over time) G->H

Figure 3: Experimental workflow for DVA-based ¹O₂ detection.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Complete culture medium

  • DVA stock solution (1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or live-cell imaging solution

  • Singlet oxygen generator (e.g., a photosensitizer like Rose Bengal, or a chemical generator like SIN-1)

  • Fluorescence microscope with appropriate filters (e.g., DAPI or custom filter set for ~390 nm excitation and ~440 nm emission)

Procedure:

  • Cell Culture: Seed cells on a glass-bottom imaging dish and culture until they reach 60-80% confluency.

  • Probe Loading:

    • Prepare a fresh loading solution by diluting the DVA stock solution in pre-warmed culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the culture medium from the cells and replace it with the DVA loading solution.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Gently aspirate the loading solution.

    • Wash the cells twice with pre-warmed PBS or a suitable live-cell imaging solution to remove any excess, non-internalized probe.

  • Imaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Acquire a baseline fluorescence image (t=0) using the appropriate filter set.

    • Induce singlet oxygen production. For example, add a photosensitizer to the medium and irradiate the cells with light of a wavelength that excites the sensitizer but not DVA.

    • Acquire a time-lapse series of fluorescence images to monitor the decrease in DVA fluorescence.

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest at each time point.

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time. The rate of fluorescence decay is proportional to the rate of singlet oxygen production.

Essential Controls for Protocol Validation

To ensure that the observed fluorescence decrease is due to singlet oxygen, the following controls are essential:

  • Negative Control (No ¹O₂ Generation): Cells loaded with DVA but not treated with the singlet oxygen generator. The fluorescence should remain stable over the imaging period, accounting for minor photobleaching.

  • Positive Control (¹O₂ Scavenging): Co-incubate DVA-loaded cells with a known singlet oxygen scavenger, such as sodium azide or histidine, before and during ¹O₂ generation. The rate of fluorescence decay should be significantly reduced.

  • Specificity Control: Expose DVA-loaded cells to other ROS (e.g., H₂O₂, O₂⁻) to confirm that the probe does not react with these species.

  • Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration range at which DVA is non-toxic to the cells under study.

Trustworthiness and Future Directions

The application of this compound as a fluorescent probe for biological imaging is, at present, a prospective endeavor. The principles outlined in this note are built upon the solid foundation of anthracene chemistry and established bioimaging protocols. The trustworthiness of DVA as a reliable probe will depend on rigorous experimental validation, following the protocols and controls suggested.

Key areas for future research include:

  • Definitive Synthesis and Characterization: A peer-reviewed synthesis and full photophysical characterization of DVA are paramount.

  • In-depth Specificity and Cytotoxicity Studies: A comprehensive evaluation of DVA's reactivity towards a panel of ROS and its impact on cell viability is necessary.

  • Two-Photon Microscopy: Given the UV/near-UV excitation of the anthracene core, exploring the two-photon absorption properties of DVA could enable deeper tissue imaging with reduced phototoxicity.

References

  • Berlman, I. B. (1965).
  • Kessel, D., & Price, M. (2012). Evaluation of Diethyl-3-3'-(9,10-anthracenediyl)bis Acrylate as a Probe for Singlet Oxygen Formation during Photodynamic Therapy. Photochemistry and photobiology, 88(3), 717–720.
  • Oregon Medical Laser Center. (n.d.). 9,10-Diphenylanthracene. Retrieved January 15, 2026, from [Link]

  • PubChem. (n.d.). 9,10-Diphenylanthracene. Retrieved January 15, 2026, from [Link]

  • Saito, M., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. Scientific Reports, 12(1), 4238.
  • Wu, W., et al. (2020). Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Molecules, 25(18), 4238.
  • Wikipedia. (n.d.). 9,10-Diphenylanthracene. Retrieved January 15, 2026, from [Link]

Sources

Application Notes and Protocols: Diels-Alder Reaction of 9,10-Divinylanthracene with Dienophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Anthracene Functionalization

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for the formation of six-membered rings.[1] This [4+2] cycloaddition between a conjugated diene and a dienophile has been instrumental in the synthesis of complex natural products and novel materials.[1][2] Anthracene and its derivatives are well-known participants in this reaction, typically utilizing the central aromatic ring (C9-C10 positions) as the diene component.[3] This reactivity, however, comes at the cost of disrupting the aromaticity of that ring.

This guide explores a less conventional and highly versatile strategy: the Diels-Alder reaction of 9,10-divinylanthracene . In this molecule, the reactive diene systems are the exocyclic 1,3-butadiene moieties formed by the vinyl groups, leaving the core anthracene aromaticity intact during the initial cycloaddition. This approach opens the door to creating complex, rigid, three-dimensional structures tethered to the stable anthracene core. The potential for sequential or double Diels-Alder reactions further expands its utility, allowing for the synthesis of elaborate molecular scaffolds and polymers.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the theoretical framework, mechanistic insights, and detailed, field-proven protocols for successfully employing this compound in Diels-Alder cycloadditions.

PART 1: The Diene - Synthesis and Reactivity of this compound

The utility of this compound hinges on its unique structure where the vinyl substituents, not the anthracene core, act as the dienes. This exocyclic diene reactivity is analogous to systems like 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene, which also undergoes Diels-Alder reactions on its exocyclic double bonds.[4] As this compound is not a commonly available reagent, a reliable synthetic protocol is paramount.

Proposed Synthesis of this compound

A robust and accessible method for synthesizing this compound is a prerequisite for its use. A Wittig reaction using 9,10-anthraquinone as a starting material provides a straightforward two-step approach.

Synthesis of this compound cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Isomerization Anthraquinone 9,10-Anthraquinone Intermediate 9,10-Dimethylene-9,10-dihydroanthracene Anthraquinone->Intermediate THF, 0°C to RT WittigReagent Methyltriphenylphosphonium bromide (Ph3P+CH3 Br-) WittigReagent->Intermediate Base n-Butyllithium (n-BuLi) Base->Intermediate FinalProduct This compound Intermediate->FinalProduct Heat or Acid/Base Catalyst caption Proposed synthesis of this compound via a Wittig reaction.

Caption: Proposed synthesis of this compound via a Wittig reaction.

Protocol 1: Synthesis of this compound

Causality and Experimental Choices:

  • Wittig Reagent Preparation: Methyltriphenylphosphonium bromide is a stable salt. It is deprotonated with a strong base like n-butyllithium to generate the highly reactive ylide in situ. Tetrahydrofuran (THF) is used as an anhydrous aprotic solvent to prevent quenching the base and the ylide.

  • Reaction Temperature: The initial deprotonation and reaction with the quinone are conducted at low temperatures (0 °C to room temperature) to control the exothermic reaction and prevent side reactions.

  • Isomerization: The initial product of the Wittig reaction is the less stable exocyclic diene, 9,10-dimethylene-9,10-dihydroanthracene. This intermediate can be isomerized to the more stable this compound through thermal or catalytic means. For this protocol, we assume thermal isomerization during workup or purification.

Materials:

  • 9,10-Anthraquinone

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Dichloromethane (for chromatography)

Procedure:

  • Preparation: To a flame-dried 500 mL three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (2.2 equivalents).

  • Add anhydrous THF (200 mL) via cannula and cool the resulting suspension to 0 °C in an ice bath.

  • Ylide Generation: Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe. The solution will turn a characteristic deep yellow/orange color, indicating the formation of the ylide. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional hour.

  • Wittig Reaction: Dissolve 9,10-anthraquinone (1.0 equivalent) in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel, add diethyl ether, and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent in vacuo. The crude product, which may be a mixture of 9,10-dimethylene-9,10-dihydroanthracene and this compound, is purified by column chromatography on silica gel. A non-polar eluent system (e.g., hexanes/dichloromethane gradient) is recommended. The isomerization to the final product, this compound, may occur on the silica column or upon gentle heating.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR should show characteristic signals for the vinyl protons.

PART 2: The Diels-Alder Cycloaddition

With this compound in hand, cycloaddition reactions can be explored. The two vinyl groups offer the potential for either a single (mono-adduct) or a double (bis-adduct) Diels-Alder reaction. The choice of dienophile and the stoichiometry will be critical in controlling the outcome.

Mechanism and Selectivity

The reaction proceeds via a concerted [4+2] cycloaddition mechanism. For dienophiles like maleic anhydride or N-phenylmaleimide, the reaction is expected to follow the endo rule, where the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the newly formed ring in the transition state.

Diels-Alder Reaction Diene This compound MonoAdduct Mono-Adduct Diene->MonoAdduct + 1 eq. Dienophile [4+2] Cycloaddition Dienophile Dienophile (e.g., N-Phenylmaleimide) BisAdduct Bis-Adduct MonoAdduct->BisAdduct + 1 eq. Dienophile [4+2] Cycloaddition caption Sequential Diels-Alder reaction of this compound.

Caption: Sequential Diels-Alder reaction of this compound.

Protocol 2: General Procedure for Mono-Diels-Alder Adduct Formation

Causality and Experimental Choices:

  • Stoichiometry: Using a slight excess of the diene (this compound) or a 1:1 ratio favors the formation of the mono-adduct and minimizes the formation of the bis-adduct.

  • Solvent: A high-boiling, relatively non-polar solvent like xylene or toluene is chosen to ensure the reaction reaches a sufficient temperature to overcome the activation energy, a common practice for Diels-Alder reactions involving aromatic systems.[2]

  • Reflux Conditions: Heating at reflux provides a constant and sufficiently high temperature to drive the reaction to completion in a reasonable timeframe.[2]

Materials:

  • This compound

  • Dienophile (e.g., N-Phenylmaleimide, Maleic Anhydride)

  • Xylene (or Toluene)

  • Hexanes or Ethyl Acetate (for recrystallization/washing)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in xylene.

  • Addition of Dienophile: Add the dienophile (0.95 equivalents to favor mono-adduct) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 140 °C for xylene) and maintain for 4-24 hours. Monitor the reaction by TLC, observing the consumption of the starting materials and the appearance of a new, typically more polar, product spot.

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. For many adducts, the product will crystallize out of the solution. If crystallization occurs, place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing with a small amount of cold xylene or hexanes to remove any unreacted starting materials. If no solid precipitates, the solvent can be removed in vacuo and the residue purified by column chromatography or recrystallization.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination. The ¹H NMR spectrum should clearly show the disappearance of one set of vinyl proton signals and the appearance of new signals corresponding to the protons on the newly formed cyclohexene ring.

ReactantMolar Mass ( g/mol )Stoichiometry (eq.)
This compound~228.301.0
N-Phenylmaleimide173.170.95 - 1.0
Maleic Anhydride98.060.95 - 1.0
Table 1: Example Reactant Stoichiometry for Mono-Adduct Synthesis.
Protocol 3: Procedure for Double Diels-Alder (Bis-Adduct) Formation

Causality and Experimental Choices:

  • Stoichiometry: To drive the reaction to completion and form the bis-adduct, a stoichiometric excess of the dienophile is required (at least 2.0 equivalents). Using a larger excess (e.g., 2.2-2.5 equivalents) can help ensure the less reactive mono-adduct is fully converted.

  • Reaction Time: The second cycloaddition may be slower than the first due to increased steric hindrance. Therefore, longer reaction times are often necessary.

Procedure:

  • Follow the setup as described in Protocol 2.

  • Reagent Addition: Use 1.0 equivalent of this compound and at least 2.2 equivalents of the chosen dienophile.

  • Reaction: Heat the mixture to reflux in xylene for an extended period (24-48 hours), carefully monitoring by TLC until the mono-adduct intermediate is no longer observed.

  • Workup and Purification: The workup procedure is similar to Protocol 2. The bis-adduct is typically much less soluble than the mono-adduct and often precipitates readily upon cooling. Purification may require recrystallization from a high-boiling solvent.

PART 3: Characterization and Applications
Spectroscopic Validation

Confirming the successful synthesis of the Diels-Alder adducts is achieved through standard analytical techniques.

  • ¹H NMR Spectroscopy: The most telling evidence is the disappearance of the vinyl proton signals (typically 5-7 ppm) of this compound and the appearance of new aliphatic proton signals for the bridgehead and alkene protons of the newly formed six-membered ring.

  • ¹³C NMR Spectroscopy: The vinyl carbon signals will be replaced by new sp³ and sp² signals corresponding to the adduct's framework.

  • IR Spectroscopy: For reactions with maleic anhydride, the appearance of strong C=O stretching bands around 1780 and 1850 cm⁻¹ for the anhydride moiety is a key indicator. For N-phenylmaleimide, imide C=O stretches will appear.

  • Mass Spectrometry: Confirms the molecular weight of the expected mono- or bis-adduct.

Experimental Workflow Overview

Experimental Workflow Setup 1. Reaction Setup (Flask, Condenser, N2 atm) Reagents 2. Add Diene, Dienophile, & Solvent (Xylene) Setup->Reagents React 3. Heat to Reflux (Monitor by TLC) Reagents->React Cooldown 4. Cool to Room Temp & Ice Bath React->Cooldown Filter 5. Isolate Product (Vacuum Filtration) Cooldown->Filter Purify 6. Purify (Recrystallization or Chromatography) Filter->Purify Analyze 7. Characterize (NMR, IR, MS, MP) Purify->Analyze caption General workflow for the Diels-Alder reaction and product isolation.

Caption: General workflow for the Diels-Alder reaction and product isolation.

Applications and Future Directions

The rigid, well-defined structures produced from the Diels-Alder reaction of this compound are promising candidates for several advanced applications:

  • Materials Science: The bis-adducts can serve as monomers for step-growth polymerization, leading to highly cross-linked, thermally stable polymers. The intrinsic fluorescence of the anthracene core could also be exploited in the development of novel sensors or emissive materials.[5]

  • Supramolecular Chemistry: The defined geometry of the adducts makes them excellent building blocks (tectons) for constructing complex supramolecular assemblies, metal-organic frameworks (MOFs), and host-guest systems.

  • Drug Development: The rigid scaffold can be used as a core structure for designing new therapeutic agents, where precise spatial orientation of functional groups is critical for biological activity.

This novel application of an anthracene derivative in Diels-Alder chemistry provides a rich platform for innovation across multiple scientific disciplines.

References
  • Dalton Transactions. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/dt/b709503a]
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthesis of substituted aromatic compounds by Diels–Alder reactions of alkoxycyclobutenes produced via photocycloadditions between vinyl ethers and 1,3-dione enol esters. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1988/p1/p19880000499]
  • Padwa, A., et al. (1996). Site Selectivity of the Diels−Alder Reactions of 3-[1-(tert-Butyldimethylsilyloxy)vin-1-yl]furan and 3-(Propen-2-yl)furan. Synthesis of 4-Substituted Benzofurans. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo960907t]
  • ResearchGate. (n.d.). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. [URL: https://www.researchgate.net/publication/244510795_Synthesis_and_reactivity_of_910-bis4-trimethylsilylethynylbuta-13-diynylanthracene_derived_chromophores]
  • Chemical Communications. (n.d.). The first Diels–Alder reaction of a 9,10-bis(1,3-dithiol-2-ylidene)-9,10-dihydroanthracene derivative: synthesis and crystal structure of a novel donor–π–anthraquinone diad. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2002/cc/b208608a]
  • Yoshida, K., et al. (2018). Development of a Vinylated Cyclic Allene: A Fleeting Strained Diene for the Diels–Alder Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6151475/]
  • Organic Synthesis International. (2014). Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. [URL: https://orgsyn.org/demo.aspx?prep=CV1P0091]
  • Mondal, S., et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7644589/]
  • Wikipedia. (n.d.). Diels–Alder reaction. [URL: https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction]
  • IOPscience. (n.d.). (4+2) Cycloaddition Reactions of 9-Substituted Anthracene Compounds. [URL: https://iopscience.iop.org/article/10.1088/1757-899X/433/1/012013/pdf]
  • de Oliveira, H. S., et al. (2020). [4 + 2] cycloaddition of 9,10-diphenylanthracene (DPA) using photogenerated singlet oxygen. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). (a) [4 + 4] Cyloaddition of bi(anthracene-9,10-dimethylene) (BA) to its high energy photoisomer (PI). [URL: https://www.researchgate.net/figure/a-4-4-Cyloaddition-of-bi-anthracene-9-10-dimethylene-BA-to-its-high-energy_fig1_236142142]
  • Tudge, M., et al. (2011). Room Temperature Diels–Alder Reactions of 4-Vinylimidazoles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3102102/]
  • Scribd. (n.d.). Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction. [URL: https://www.scribd.com/document/535496660/Syeda-Lab-7-Preparation-of-9-10-Dihydroanthracene-9-10-Endosuccinic-Anhydride-Diels-Alder-Reaction-Dr-Wilson]
  • ChemicalBook. (n.d.). 9,10-Diphenylanthracene synthesis. [URL: https://www.chemicalbook.
  • ResearchGate. (n.d.). Modular strategy to access 9,10-diphenylanthracene derivatives. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). [4+2] Cycloaddition of 9,10‐diphenylanthracene 16 with in situ‐generated singlet oxygen. [URL: https://www.researchgate.
  • PubChem. (n.d.). 9,10-Diphenylanthracene. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15159]
  • MDPI. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. [URL: https://www.mdpi.com/2073-4360/15/7/1638]
  • RSC Publishing. (n.d.). Synthesis, reaction, and optical properties of cyclic oligomers bearing 9,10-diphenylanthracene based on an aromatic tertiary amide unit. [URL: https://pubs.rsc.org/en/content/articlelanding/2013/py/c3py00438a]
  • RSC Publishing. (n.d.). Synthesis and properties of new 9,10-anthraquinone derived compounds for molecular electronics. [URL: https://pubs.rsc.org/en/content/articlehtml/2015/nj/c5nj01037f]
  • MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. [URL: https://www.mdpi.com/2073-4352/13/6/1324]
  • MDPI. (n.d.). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. [URL: https://www.mdpi.com/2073-4352/9/10/509]

Sources

Protocol for the Suzuki coupling synthesis of 9,10-Divinylanthracene precursors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 9,10-Divinylanthracene via Suzuki-Miyaura Coupling

Introduction: The Significance of the Anthracene Core

Anthracene and its derivatives are a cornerstone class of polycyclic aromatic hydrocarbons, prized for their robust blue fluorescence and versatile electronic properties. Functionalization at the 9 and 10 positions of the anthracene scaffold is a powerful strategy for tuning these characteristics, leading to the development of advanced materials.[1] this compound, in particular, is a valuable precursor for polymers and a key component in materials science, finding applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its highly conjugated system.[2]

The Suzuki-Miyaura cross-coupling reaction offers a highly efficient and reliable method for forging the carbon-carbon bonds necessary to construct these complex architectures. This palladium-catalyzed reaction provides a modular approach, tolerating a wide range of functional groups under relatively mild conditions, making it a staple in modern organic synthesis.[3] This document provides a detailed protocol for the synthesis of this compound from 9,10-dibromoanthracene, offering insights into reaction optimization, mechanism, and troubleshooting.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is initiated by the oxidative addition of an organohalide (9,10-dibromoanthracene) to a Pd(0) complex. This is followed by transmetalation, where the organic group from an organoboron compound (the vinyl group) is transferred to the palladium center, a step facilitated by a base. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active Pd(0) catalyst.[4]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_vinyl_intermediate Ar-Pd(II)L₂-Vinyl transmetalation->pd_vinyl_intermediate reductive_elimination Reductive Elimination pd_vinyl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Vinyl reductive_elimination->product aryl_halide Ar-X (9,10-Dibromoanthracene) aryl_halide->oxidative_addition boronic_acid Vinyl-B(OR)₂ base Base (e.g., K₂CO₃) boronic_acid->base boronate [Vinyl-B(OR)₂(Base)]⁻ base->boronate boronate->transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol details the synthesis of this compound starting from 9,10-dibromoanthracene and a vinylboron source. The use of potassium vinyltrifluoroborate is recommended due to its superior stability and ease of handling compared to vinylboronic acid.

Materials and Reagents
Reagent/MaterialGrade/SpecificationTypical Supplier
9,10-Dibromoanthracene97%Sigma-Aldrich, TCI
Potassium Vinyltrifluoroborate≥97%Sigma-Aldrich, Combi-Blocks
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem, Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%, finely groundAcros, Fisher Scientific
TolueneAnhydrous, 99.8%Sigma-Aldrich
Ethanol200 proof, absoluteDecon Labs, Fisher Scientific
Deionized WaterHigh PurityMillipore or equivalent
Equipment
  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or inert gas (Nitrogen/Argon) supply with bubbler

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Filtration apparatus (Büchner funnel, filter paper)

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), potassium vinyltrifluoroborate (2.5 eq), and finely ground potassium carbonate (4.0 eq).[5]

    • Assemble the glassware and connect it to the Schlenk line.

    • Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely inert atmosphere. This is critical to prevent catalyst oxidation and homocoupling side reactions.[6]

  • Addition of Catalyst and Solvents:

    • Under a positive pressure of inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Using cannulas, transfer the degassed solvent mixture of Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio) to the flask. The solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent). The aqueous component is crucial for the activity of inorganic bases like K₂CO₃.[2]

  • Reaction Execution:

    • With vigorous stirring, heat the reaction mixture to reflux (typically 85-95 °C, depending on the exact solvent ratio).

    • Maintain the reaction at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by sampling the reaction mixture periodically.

  • Workup and Extraction:

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the flask to room temperature.

    • Dilute the mixture with deionized water and transfer it to a separatory funnel.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with deionized water and then with brine to remove residual base and inorganic salts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is often colored due to residual palladium catalyst and side products.

    • Purify the crude product by column chromatography on silica gel. A solvent system of hexanes or a hexanes/dichloromethane gradient is typically effective for eluting the non-polar this compound product.

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield the final product as a solid.

Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification setup 1. Assemble & Purge (Inert Atmosphere) reagents 2. Add Reagents & Catalyst setup->reagents solvents 3. Add Degassed Solvents reagents->solvents reflux 4. Heat to Reflux (12-24h) solvents->reflux cool 5. Cool to RT reflux->cool extract 6. Aqueous Workup & Extraction cool->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify final_product Pure this compound purify->final_product Characterization (NMR, MS)

Figure 2: General experimental workflow for the synthesis of this compound.

Key Parameters and Optimization

Achieving a high yield and purity in Suzuki couplings requires careful consideration of several parameters. The choices made directly impact reaction kinetics, catalyst stability, and side product formation.[6][7]

ParameterChoiceRationale & Justification
Halide Precursor 9,10-DibromoanthraceneAryl bromides offer a good balance of reactivity and stability. Aryl iodides are more reactive but also more expensive and less stable. Aryl chlorides are less reactive and often require more specialized, electron-rich ligands and stronger bases to achieve efficient coupling.[7][8]
Vinyl Source Potassium VinyltrifluoroborateWhile vinylboronic acid can be used, it is prone to decomposition and polymerization. Potassium trifluoroborate salts are air- and moisture-stable crystalline solids that are easy to handle and store, often leading to more reproducible results.[6]
Catalyst Loading 1-5 mol% Pd(PPh₃)₄Pd(PPh₃)₄ is a reliable Pd(0) source that is often used directly. Catalyst loading is a trade-off between reaction rate and cost. For difficult couplings, higher loadings may be necessary. Using a Pd(0) source can reduce the formation of homocoupling byproducts compared to some Pd(II) precursors.[6]
Base K₂CO₃ or Cs₂CO₃The base is essential for activating the organoboron species to facilitate transmetalation.[9] K₂CO₃ is a cost-effective choice. For less reactive substrates, the more soluble and stronger base Cs₂CO₃ can significantly improve yields, albeit at a higher cost.[6]
Solvent System Toluene/Ethanol/Water or THF/WaterA biphasic or mixed solvent system is common. Toluene or THF solubilizes the organic reagents, while the aqueous phase dissolves the inorganic base and facilitates the reaction at the interface. The specific ratio can be adjusted to optimize the solubility of all components.[5][10]
Temperature Reflux (80-100 °C)Thermal energy is required to drive the reaction, particularly the oxidative addition and reductive elimination steps. The optimal temperature is typically the reflux temperature of the chosen solvent system.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low temperature.Ensure the palladium catalyst is fresh. Use a stronger base like Cs₂CO₃.[6] Ensure the reaction is heated to the appropriate reflux temperature. Increase reaction time.
Homocoupling of Vinyl Source Presence of oxygen in the reaction vessel.Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar) throughout.[6]
Dehalogenation of Anthracene Reduction of the aryl halide starting material.This side reaction can be promoted by certain solvents or impurities. Try changing the solvent system or ensuring all reagents are pure and dry.[6]
Formation of Monovinyl Product Incomplete reaction; Insufficient vinylboron reagent.Increase the reaction time. Ensure at least 2.2 equivalents of the vinylboron reagent are used to drive the reaction to the disubstituted product.

References

  • ResearchGate. Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling;.... [Link]

  • University of New Hampshire. Slide 1. [Link]

  • Lookchem. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura crosscoupling reaction. [Link]

  • Semantic Scholar. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. [Link]

  • Journal of the American Chemical Society. Vinylation of Aromatic Halides Using Inexpensive Organosilicon Reagents. Illustration of Design of Experiment Protocols. [Link]

  • ResearchGate. Optimization of reaction conditions for Suzuki coupling 1. [Link]

  • MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Google Patents. US6566572B2 - Process for producing 9,10-diphenylanthracene.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction | Request PDF. [Link]

  • PubMed Central. Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. [Link]

  • Royal Society of Chemistry. Cross-coupling reactions of aryl and vinyl chlorides catalyzed by a palladium complex derived from an air-stable H-phosphonate. [Link]

  • Royal Society of Chemistry. Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. [Link]

  • PMC - NIH. Organoborane coupling reactions (Suzuki coupling). [Link]

  • Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. [Link]

  • YouTube. Palladium Cross Coupling Reactions 1. An Introduction. [Link]

  • Organic Chemistry Portal. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. [Link]

  • The Royal Society of Chemistry. Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. [Link]

  • MDPI. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. [Link]

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Application Notes and Protocols for 9,10-Divinylanthracene in the Formation of Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the utilization of 9,10-divinylanthracene as a versatile building block for the synthesis of Porous Organic Polymers (POPs). We delve into the unique chemical attributes of this monomer that make it particularly amenable to forming robust, porous networks with tunable properties. Detailed, field-proven protocols for polymerization via both free-radical and Diels-Alder pathways are presented, emphasizing the causality behind experimental choices to ensure reproducibility and high-quality material synthesis. Furthermore, we explore the promising applications of these anthracene-based POPs in the realm of drug development, particularly in creating sophisticated drug delivery systems. This guide is designed to empower researchers to harness the potential of this compound for the development of next-generation functional materials.

Introduction: The Strategic Advantage of the this compound Monomer

Porous Organic Polymers (POPs) have emerged as a significant class of materials due to their high surface area, low density, and exceptional thermal and chemical stability.[1][2] The choice of monomer is paramount in dictating the final properties of the POP. This compound stands out as a particularly compelling monomer for several key reasons:

  • Rigid, Aromatic Core: The anthracene core provides a rigid, planar backbone, which is crucial for the formation of permanent porosity. This inherent rigidity prevents pore collapse upon solvent removal, a common challenge in the synthesis of porous materials.

  • Reactive Vinyl Groups: The two vinyl groups at the 9 and 10 positions are readily polymerizable through various mechanisms, offering synthetic flexibility. This dual functionality allows for the creation of highly crosslinked, three-dimensional networks.

  • Inherent Functionality: The anthracene moiety is fluorescent, imparting this useful property to the resulting polymers. This intrinsic fluorescence can be exploited for sensing and imaging applications.[3]

  • Chemical Versatility: The anthracene core can participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, providing an additional, powerful tool for polymer crosslinking and network formation.[4]

These attributes make this compound-based POPs highly attractive for a range of applications, from gas storage and separation to catalysis and, as we will explore in detail, advanced drug delivery.

Synthesis of the this compound Monomer

While commercially available, the synthesis of this compound can be achieved through various established organometallic cross-coupling reactions. A common and effective method is the Suzuki coupling of 9,10-dibromoanthracene with a vinylboronic acid derivative.

Protocol 1: Synthesis of this compound via Suzuki Coupling

This protocol is adapted from established Suzuki coupling procedures for the synthesis of 9,10-disubstituted anthracenes.[5]

Materials:

  • 9,10-Dibromoanthracene

  • Vinylboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Ethanol

  • Water (degassed)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add 9,10-dibromoanthracene (1.0 eq), vinylboronic acid pinacol ester (2.5 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

  • Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvents under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Causality of Choices:

  • Excess Vinylboronic Acid Ester: Ensures complete conversion of the dibromoanthracene.

  • Palladium Catalyst: Essential for the carbon-carbon bond formation in the Suzuki coupling.

  • Base (K₂CO₃): Activates the boronic acid ester for transmetalation.

  • Mixed Solvent System: Toluene provides a suitable boiling point, while ethanol and water help to dissolve the inorganic base. Degassing is crucial to prevent oxidation of the palladium catalyst.

Polymerization Methodologies for Porous Organic Polymers

The vinyl groups of this compound allow for the formation of POPs through two primary, highly effective polymerization strategies: free-radical polymerization and Diels-Alder polymerization.

Free-Radical Polymerization

Free-radical polymerization is a robust method for creating highly crosslinked networks from divinyl monomers.[6] The process involves the generation of free radicals that initiate a chain reaction, leading to the formation of a three-dimensional polymer network.[7][8]

This protocol is adapted from the successful synthesis of porous polymers from the analogous monomer, 9,10-bis(methacryloyloxymethyl)anthracene.[3]

Materials:

  • This compound

  • Divinylbenzene (DVB) (co-monomer and crosslinker)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator)

  • Poly(vinyl alcohol) (PVA) (suspension stabilizer)

  • Toluene (porogenic solvent)

  • Deionized water

Procedure:

  • Organic Phase Preparation: In a beaker, dissolve this compound, divinylbenzene, and AIBN in toluene. The ratio of this compound to DVB can be varied to control the degree of crosslinking and porosity.

  • Aqueous Phase Preparation: In a separate reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve poly(vinyl alcohol) in deionized water with heating.

  • Suspension Formation: Once the PVA is dissolved, cool the aqueous phase to the reaction temperature (typically 70-80 °C) and begin stirring at a controlled rate (e.g., 300 rpm). Pour the organic phase into the aqueous phase to form a suspension of organic droplets.

  • Polymerization: Heat the suspension to the desired reaction temperature (e.g., 80 °C) and maintain for 24 hours under a nitrogen atmosphere.

  • Isolation and Purification: After polymerization, filter the resulting polymer beads and wash extensively with hot water, ethanol, and toluene to remove the stabilizer, unreacted monomers, and porogenic solvent.

  • Drying: Dry the purified polymer beads in a vacuum oven at 60 °C overnight.

Data Presentation: Expected Properties of this compound-co-DVB Polymers

PropertyExpected RangeCharacterization Technique
Specific Surface Area 100 - 500 m²/gNitrogen Adsorption (BET)
Pore Volume 0.2 - 0.8 cm³/gNitrogen Adsorption (BJH)
Thermal Stability (T₅) >300 °CThermogravimetric Analysis (TGA)
Fluorescence Blue emissionFluorescence Spectroscopy

Experimental Workflow: Free-Radical Suspension Polymerization

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification organic Dissolve this compound, DVB, and AIBN in Toluene suspension Form Suspension (Organic in Aqueous) organic->suspension aqueous Dissolve PVA in Water aqueous->suspension polymerize Heat and Stir (e.g., 80°C, 24h) suspension->polymerize filter Filter Polymer Beads polymerize->filter wash Wash with Hot Water, Ethanol, and Toluene filter->wash dry Vacuum Dry wash->dry product Porous Polymer Beads dry->product

Caption: Workflow for free-radical suspension polymerization.

Diels-Alder Polymerization

The Diels-Alder reaction is a powerful [4+2] cycloaddition that can be used to form highly stable, crosslinked networks.[9] In this approach, the anthracene core of this compound acts as the diene, reacting with a dienophile to form a six-membered ring.[4] This reaction is thermally reversible in some cases, which can be exploited for the development of self-healing materials.

This protocol involves a two-step process: first, the linear polymerization of this compound, followed by crosslinking via a Diels-Alder reaction with a bismaleimide.

Step 1: Synthesis of Linear Poly(this compound)

  • Solution Polymerization: Dissolve this compound in an anhydrous solvent such as toluene or 1,4-dioxane.

  • Initiation: Add a controlled amount of a free-radical initiator (e.g., AIBN) and heat the solution to initiate polymerization (e.g., 70 °C). The reaction time will influence the molecular weight of the linear polymer.

  • Termination and Precipitation: Terminate the reaction by cooling and precipitate the linear polymer in a non-solvent such as methanol.

  • Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.

Step 2: Diels-Alder Crosslinking

  • Polymer and Crosslinker Solution: Dissolve the linear poly(this compound) and a bismaleimide crosslinker (e.g., 1,1'-(methylenedi-4,1-phenylene)bismaleimide) in a high-boiling point solvent such as xylene or N-methyl-2-pyrrolidone (NMP).[10]

  • Reaction: Heat the solution to a high temperature (e.g., 140-160 °C) to facilitate the Diels-Alder reaction. The reaction will result in the formation of a crosslinked gel.

  • Solvent Exchange and Drying: Immerse the gel in a solvent such as acetone to remove the high-boiling point solvent. Then, dry the gel using supercritical CO₂ to preserve the porous structure.

Logical Relationship: Diels-Alder Crosslinking

G DVA This compound LinearPolymer Linear Poly(this compound) DVA->LinearPolymer Free-Radical Polymerization CrosslinkedPOP Crosslinked Porous Organic Polymer LinearPolymer->CrosslinkedPOP Diels-Alder Reaction (Heat) Bismaleimide Bismaleimide Crosslinker Bismaleimide->CrosslinkedPOP

Caption: Two-step synthesis of a crosslinked POP via Diels-Alder reaction.

Applications in Drug Development: Anthracene-Based POPs as Drug Delivery Vehicles

The unique properties of this compound-based POPs make them excellent candidates for advanced drug delivery systems. Porous aromatic frameworks, in general, are being extensively investigated for such applications.[11][12][13]

  • High Drug Loading Capacity: The high surface area and porous nature of these polymers allow for the encapsulation of significant quantities of therapeutic agents.

  • Controlled Release: The release of the drug can be controlled by diffusion from the porous network. The pore size and surface chemistry of the polymer can be tuned to modulate the release rate.

  • Stimuli-Responsive Release: The anthracene moiety offers a unique opportunity for stimuli-responsive drug delivery. Anthracene can undergo photodimerization upon exposure to UV light.[14] This reversible crosslinking can be used to trigger the release of a drug on demand. For instance, an anthracene-functionalized micelle has been shown to achieve sustained drug release upon NIR-induced photodimerization.[15] Similarly, light-responsive hydrogels containing anthracene can be used for on-demand drug release.[16] Amphiphilic polymers with anthracene linkers can form micelles that release their cargo upon photo-oxidation.[17]

Protocol 4: Loading and In Vitro Release of a Model Drug (Ibuprofen)

Materials:

  • Porous poly(this compound-co-DVB) beads (from Protocol 2)

  • Ibuprofen

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Drug Loading:

    • Prepare a concentrated solution of ibuprofen in ethanol.

    • Immerse a known weight of the porous polymer beads in the ibuprofen solution.

    • Stir the mixture at room temperature for 48 hours to allow for diffusion of the drug into the pores.

    • Filter the drug-loaded beads and wash with a small amount of cold ethanol to remove surface-adsorbed drug.

    • Dry the beads under vacuum.

    • Determine the drug loading by measuring the concentration of ibuprofen remaining in the supernatant using UV-Vis spectroscopy.

  • In Vitro Release:

    • Place a known amount of the drug-loaded beads in a dialysis bag.

    • Immerse the dialysis bag in a known volume of PBS (pH 7.4) at 37 °C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh PBS to maintain sink conditions.

    • Analyze the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy.

    • Plot the cumulative drug release as a function of time.

Conclusion

This compound is a highly valuable and versatile monomer for the construction of porous organic polymers with a unique combination of properties, including high porosity, thermal stability, and intrinsic fluorescence. The ability to polymerize this monomer through both free-radical and Diels-Alder pathways provides researchers with a flexible toolkit for designing materials with tailored properties. The application of these materials in drug delivery is particularly promising, with the potential for high drug loading and stimuli-responsive release. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and scientists to explore and innovate in the exciting field of functional porous materials.

References

  • Generic, anthracene-based hydrogel crosslinkers for photo-controllable drug delivery - PubMed. (URL: [Link])

  • Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization - PubMed. (URL: [Link])

  • Porous Aromatic Frameworks as a Platform for Multifunctional Applications - PMC. (URL: [Link])

  • Polymer Amphiphiles for Photoregulated Anticancer Drug Delivery - PMC - NIH. (URL: [Link])

  • What Makes a Material Smart? The Science Behind Responsive Polymers - AZoM. (URL: [Link])

  • Controlled radical polymerization of anthracene-containing methacrylate copolymers for stimuli-responsive materials - Arizona State University. (URL: [Link])

  • Porous Aromatic Frameworks as a Platform for Multifunctional Applications - ResearchGate. (URL: [Link])

  • Enhanced drug retention by anthracene crosslinked nanocomposites for bimodal imaging-guided phototherapy - Nanoscale (RSC Publishing). (URL: [Link])

  • Tailored preparation of porous aromatic frameworks in a confined environment - Chemical Science (RSC Publishing). (URL: [Link])

  • Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene - PubMed Central. (URL: [Link])

  • Polymer Chemistry: Understanding Radical Polymerization - YouTube. (URL: [Link])

  • What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples - Wako. (URL: [Link])

  • Porous Aromatic Frameworks (PAFs) - PubMed. (URL: [Link])

  • Porous Aromatic Frameworks (PAFs) | Chemical Reviews - ACS Publications. (URL: [Link])

  • FREE RADICAL POLYMERIZATION - Course Hero. (URL: [Link])

  • Controlled Divinyl Monomer Polymerization Mediated by Lewis Pairs: A Powerful Synthetic Strategy for Functional Polymers | ACS Macro Letters - ACS Publications. (URL: [Link])

  • Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction - Organic Synthesis International. (URL: [Link])

  • Diels-Alder Reaction Lab - 1306 Words | Bartleby. (URL: [Link])

  • Diels-Alder Reaction - University of Missouri–St. Louis. (URL: [Link])

  • A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride - Truman ChemLab. (URL: [Link])

  • 9,10-Diphenylanthracene - Wikipedia. (URL: [Link])

  • 9,10-Diphenylanthracene | C26H18 | CID 15159 - PubChem. (URL: [Link])

  • The Diels-Alder Reaction of Anthracene with Maleic Anhydride - Studocu. (URL: [Link])

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Application Note: High-Purity 9,10-Divinylanthracene via Vacuum Sublimation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the purification of 9,10-Divinylanthracene using vacuum sublimation. This technique is particularly advantageous for producing high-purity crystalline material suitable for applications in organic electronics, materials science, and as a synthetic intermediate. The protocol herein is designed to be self-validating, with an emphasis on the scientific principles that govern the successful and safe execution of the sublimation process.

Introduction: The Rationale for Sublimation

Sublimation is a phase transition in which a substance transitions directly from a solid to a gaseous state, bypassing the liquid phase.[1] This process is an excellent method for purifying solid organic compounds that have a sufficiently high vapor pressure below their melting point.[2] For a compound like this compound, a polycyclic aromatic hydrocarbon (PAH), sublimation offers several distinct advantages over traditional recrystallization techniques:

  • High Purity: Sublimation is highly effective at separating the desired compound from non-volatile impurities, resulting in a product of very high purity.[3]

  • Solvent-Free: The absence of solvents eliminates the possibility of incorporating solvent molecules into the crystal lattice and avoids the need for extensive drying of the final product.[1]

  • Minimal Product Loss: When performed carefully, sublimation can be a highly efficient purification method with minimal loss of material, which is particularly important when working with valuable or small-scale samples.[1]

The success of sublimation is contingent on the difference in vapor pressure between the target compound and any impurities present. By carefully controlling the temperature and pressure, a selective phase transition can be induced.

Material Properties and Considerations

A thorough understanding of the material's physical properties is critical for developing a successful sublimation protocol. While specific data for this compound is not widely published, we can infer its behavior from related anthracene derivatives.

CompoundMelting Point (°C)Thermal Stability Notes
9-Vinylanthracene59.0 - 68.0A mono-substituted analogue.[4]
9,10-Diphenylanthracene~245 - 252A commonly studied, thermally stable derivative.
Other 9,10-Anthracene Derivatives-Generally reported to be thermally stable up to 250 °C.[5]

Given that this compound is a larger, more conjugated system than 9-Vinylanthracene, its melting point is expected to be significantly higher. The general thermal stability of anthracene derivatives up to 250 °C provides a safe upper limit for initial heating.[5] However, the vinyl groups may be susceptible to polymerization at elevated temperatures, necessitating a cautious approach.

Experimental Protocol: Vacuum Sublimation of this compound

This protocol is designed for a standard laboratory-scale vacuum sublimation apparatus.

Pre-Sublimation Preparation
  • Sample Preparation: Ensure the crude this compound is thoroughly dry. Any residual solvent can interfere with the vacuum and condense on the cold finger, potentially washing away the purified crystals. If the sample is in large chunks, gently grind it into a fine powder to increase the surface area for sublimation.

  • Apparatus Assembly:

    • Clean and dry all glassware thoroughly.

    • Place the crude this compound powder in the bottom of the sublimation apparatus.

    • Lightly grease the ground glass joint with a suitable high-vacuum grease.

    • Insert the cold finger and ensure a good seal.

    • Secure the apparatus to a stand.

    • Connect the vacuum line to the side arm of the sublimation apparatus.

    • Connect the coolant lines to the cold finger.

Sublimation Workflow Diagram

Sublimation_Workflow cluster_prep Preparation cluster_process Sublimation Process cluster_collection Product Collection prep_sample Prepare Dry, Powdered This compound assemble_app Assemble Sublimation Apparatus prep_sample->assemble_app apply_vac Apply High Vacuum (<0.1 Torr) assemble_app->apply_vac start_cool Start Coolant Flow (Cold Finger) apply_vac->start_cool heat_sample Gently Heat Sample (Start at 100°C) start_cool->heat_sample observe Observe for Sublimate Formation heat_sample->observe adjust_temp Adjust Temperature as Needed observe->adjust_temp adjust_temp->observe cool_down Cool Apparatus to Room Temperature adjust_temp->cool_down Sublimation Complete vent Carefully Vent Apparatus cool_down->vent collect Scrape Purified Crystals from Cold Finger vent->collect

Caption: Workflow for the purification of this compound by vacuum sublimation.

Sublimation Procedure
  • Evacuate the System: Begin by slowly opening the vacuum source to evacuate the sublimation apparatus. A high vacuum (pressure < 0.1 Torr) is recommended to lower the required sublimation temperature.[1]

  • Cool the Cold Finger: Once a stable vacuum is achieved, start the flow of coolant (e.g., cold water or a recirculating chiller) through the cold finger.

  • Heating:

    • Begin heating the bottom of the sublimation apparatus gently using a heating mantle or oil bath.

    • Start with a conservative temperature, for instance, 100°C.

    • Slowly increase the temperature in increments of 5-10°C, allowing the system to equilibrate at each new temperature.

  • Observation and Optimization:

    • Carefully observe the cold finger for the first signs of crystal formation.

    • The optimal sublimation temperature is the point at which a steady rate of sublimation is observed without any signs of melting or decomposition (discoloration) of the crude material.

    • If no sublimation is observed, continue to slowly increase the temperature. Based on related compounds, the sublimation temperature is likely to be in the range of 150-220°C under high vacuum.

  • Duration: Continue the sublimation until a sufficient amount of purified material has collected on the cold finger and the rate of sublimation has noticeably slowed.

Post-Sublimation
  • Cooling: Turn off the heater and allow the apparatus to cool completely to room temperature while still under vacuum. This prevents any sublimed material from returning to the crude solid.

  • Venting: Once cooled, carefully and slowly vent the apparatus to atmospheric pressure. Abrupt venting can dislodge the purified crystals from the cold finger.

  • Collection: Carefully disassemble the apparatus and scrape the purified, crystalline this compound from the cold finger onto a clean, tared watch glass.

  • Characterization: Determine the yield and assess the purity of the sublimed material using appropriate analytical techniques (e.g., melting point, NMR spectroscopy, HPLC).

Scientific Rationale and Troubleshooting

  • Vacuum: A high vacuum is crucial as it lowers the temperature at which the compound's vapor pressure is sufficient for sublimation. This is particularly important for thermally sensitive compounds, as it allows for purification at lower temperatures, minimizing the risk of decomposition or polymerization.[1]

  • Temperature Gradient: The temperature difference between the heated crude material and the cold finger drives the sublimation process. A larger gradient generally leads to faster deposition, but too rapid cooling can result in the formation of smaller, less pure crystals.

  • Troubleshooting:

    • No Sublimation: The temperature may be too low, or the vacuum may be insufficient. Check for leaks in the system and slowly increase the temperature.

    • Melting of Crude Material: The heating is too rapid, or the temperature is too high. Reduce the temperature and allow the material to resolidify before proceeding.

    • Discoloration of Crude Material: This indicates decomposition. The temperature is too high. It is crucial to stay below the decomposition temperature of the compound.

Conclusion

Vacuum sublimation is a powerful and effective technique for the purification of this compound, yielding a high-purity product suitable for demanding applications. By carefully controlling the temperature and pressure and adhering to the step-by-step protocol outlined in this application note, researchers can consistently obtain excellent results. The key to successful sublimation of a compound with unknown physical properties is a patient and observant approach to heating.

References

  • Wikipedia. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

  • DrugFuture. (n.d.). 9,10-Bis(phenylethynyl)anthracene. Retrieved from [Link]

  • MDPI. (2018). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. Molbank, 2018(4), M1013. [Link]

  • Royal Society of Chemistry. (2010). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, 39(35), 8308-8321. [Link]

  • PubMed. (1976). Separation of polycyclic aromatic hydrocarbons by liquid chromatography on cross-linked polyvinylpyrrolidone. Journal of Chromatography A, 129, 61-72. [Link]

  • MDPI. (2020). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 10(9), 804. [Link]

  • MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 12(17), 2733. [Link]

  • Royal Society of Chemistry. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(32), 8338-8346. [Link]

  • Housing Innovations. (2025). Can You Sublimate on Vinyl? The Surprising Truth Revealed. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Sublimation Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 2.5: SUBLIMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques for purification of polycyclic aromatic hydrocarbons. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • Puragen. (2025). The Importance of PAH Removal and Other Contaminants. Retrieved from [Link]

  • Tastefully Frugal. (2021). How To Use Sublimation On Vinyl. Retrieved from [Link]

  • Beilstein Journals. (2019). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry, 15, 2453-2459. [Link]

  • MDPI. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 23(11), 2993. [Link]

  • YouTube. (2021). Sublimate on vinyl - Clear and white adhesive permanent vinyl. Retrieved from [Link]

  • ScienceDirect. (2015). Vibrational spectroscopic study of vinyl substituted polycyclic aromatic hydrocarbons. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 1-10. [Link]

  • University of Strathclyde. (2018). Removal of polycyclic aromatic hydrocarbons and other contaminants from hydrocarbon fluids. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for the synthesis of 9,10-Divinylanthracene. This guide is designed for researchers, chemists, and material scientists who are working with or developing protocols for this valuable monomer. As a molecule prone to polymerization and side reactions, its synthesis requires careful attention to detail. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you improve your yield and purity.

Section 1: Synthesis Strategy and Workflow

The most common and reliable pathway to this compound involves a two-step process starting from commercially available anthracene. The key is the preparation of a stable dialdehyde precursor, which is then converted to the divinyl product via an olefination reaction.

The primary synthetic route is as follows:

  • Formylation/Oxidation: Conversion of anthracene to 9,10-anthracenedicarboxaldehyde. This precursor is a stable, crystalline solid that can be purified and stored. A robust method is the oxidation of 9,10-bis(chloromethyl)anthracene.[1][2]

  • Olefination: A double Wittig reaction on 9,10-anthracenedicarboxaldehyde using the methyl Wittig reagent (methyltriphenylphosphonium halide with a strong base) to form the two vinyl groups.[3][4][5]

Overall Synthesis Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Olefination cluster_2 Step 3: Purification Anthracene Anthracene Chloromethylation 9,10-Bis(chloromethyl)anthracene Anthracene->Chloromethylation Paraformaldehyde, HCl, Acetic Acid Oxidation 9,10-Anthracenedicarboxaldehyde Chloromethylation->Oxidation 2-Nitropropane, KOH, DMSO/Methanol Wittig Wittig Reaction (Anhydrous THF, Inert Atm.) Oxidation->Wittig Precursor ReagentPrep Methyltriphenylphosphonium Bromide + Base (e.g., n-BuLi) ReagentPrep->Wittig Phosphorus Ylide Product Product Wittig->Product Crude Product Chromatography Chromatography Product->Chromatography Column Chromatography (Silica, non-polar eluent) FinalProduct FinalProduct Chromatography->FinalProduct Pure this compound

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Precursor Synthesis: 9,10-Anthracenedicarboxaldehyde

A high-quality precursor is critical for a successful final step. The oxidation of 9,10-bis(chloromethyl)anthracene is a high-yielding and scalable method.[1]

Q1: My yield of 9,10-anthracenedicarboxaldehyde is low after the oxidation of 9,10-bis(chloromethyl)anthracene. What went wrong?

A1: This is a common issue that can typically be traced to three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Quality: The starting 9,10-bis(chloromethyl)anthracene should be pure. Impurities from the chloromethylation of anthracene can interfere with the oxidation. Ensure it is properly characterized before use.

  • Reaction Conditions:

    • Inert Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.

    • Base and Solvent: The potassium hydroxide (KOH) should be freshly powdered or pellets to minimize carbonate contamination. The dimethylsulfoxide (DMSO) must be anhydrous. The presence of water can lead to side reactions.

    • Temperature Control: The initial dissolution of KOH in DMSO/Methanol is exothermic. Ensure the temperature does not rise excessively before the addition of the chloro-methylated anthracene. The reaction should be maintained within the recommended temperature range (e.g., 15-85°C).[1]

  • Workup: The product precipitates upon the addition of water. If an insufficient amount of water is added, or if the mixture is not cooled adequately, precipitation will be incomplete, leading to loss of product in the filtrate.

Q2: During the workup, I get an oily residue instead of a crystalline precipitate. How can I fix this?

A2: An oily product suggests the presence of impurities or incomplete reaction.

  • Verify Reaction Completion: Before workup, check the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time.

  • Purification: If an oil persists, it can be purified. After filtration, dissolve the oil in a suitable solvent like dichloromethane (DCM), wash with water to remove residual DMSO and salts, dry the organic layer, and evaporate the solvent. The resulting solid can then be recrystallized from a solvent like toluene or chlorobenzene.

Optimized Protocol: Synthesis of 9,10-Anthracenedicarboxaldehyde[1]
  • Setup: To a flame-dried, three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2-nitropropane, methanol, and dimethylsulfoxide (DMSO).

  • Base Addition: Under a steady stream of argon, add pelletized potassium hydroxide (KOH). Stir until the KOH has completely dissolved. Note the exotherm.

  • Substrate Addition: Once the temperature has stabilized, add solid 9,10-bis(chloromethyl)anthracene in one portion.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-70°C) and maintain for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Add water to precipitate the product.

  • Isolation: Collect the bright yellow precipitate by vacuum filtration, wash thoroughly with water, followed by a small amount of cold acetone to remove organic impurities.

  • Drying: Dry the solid under vacuum to yield 9,10-anthracenedicarboxaldehyde. The product is typically of high purity (>95%) and can be used in the next step without further purification.

ParameterRecommended ConditionRationale
Oxidizing Agent 2-NitropropaneEfficient and less hazardous than alternatives.
Base Potassium Hydroxide (KOH)Forms the nitronate anion required for oxidation.
Solvent System DMSO / MethanolBinary system effectively dissolves both reagents and facilitates the reaction.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the anthracene core and other side reactions.
Temperature 15–85 °CProvides a good balance between reaction rate and minimizing degradation.[1]

Section 3: Troubleshooting the Olefination Step (Wittig Reaction)

The double Wittig reaction is the most challenging step. The target molecule, this compound, is prone to polymerization, and achieving a complete reaction on both aldehyde groups can be difficult.

Q1: The reaction is complete by TLC, but my isolated yield is extremely low, and I'm left with an insoluble powder in the flask.

A1: This is a classic sign of product polymerization. This compound is highly reactive, especially in the presence of light, heat, or acid/base traces.

  • Causality: The vinyl groups on the electron-rich anthracene core are susceptible to radical or cationic polymerization. This can be initiated by residual base from the Wittig reaction, heat during solvent removal, or exposure to UV light.

  • Preventative Measures:

    • Inhibitor: Add a small amount of a radical inhibitor, such as 4-tert-butylcatechol or hydroquinone, to the reaction mixture during workup and to the solvent during purification.

    • Light Protection: Wrap the reaction flask and all subsequent glassware (separatory funnel, chromatography column, collection flasks) in aluminum foil.

    • Temperature: Perform all workup and purification steps at or below room temperature. Use a rotary evaporator with a water bath set to a low temperature (<30°C).

    • Neutralize: Ensure the reaction is thoroughly quenched and washed to remove all traces of base before solvent evaporation.

Q2: My main product is 9-vinylanthracene-10-carboxaldehyde, not the desired divinyl product. How do I drive the reaction to completion?

A2: Formation of the mono-adduct is common and results from either insufficient Wittig reagent or lower reactivity of the second aldehyde group.

  • Causality: After the first olefination, the electron-donating vinyl group deactivates the second aldehyde group slightly, making the second Wittig reaction slower than the first.

  • Solutions:

    • Stoichiometry: Use a sufficient excess of the Wittig reagent. A common starting point is 2.5 to 3.0 equivalents of the phosphonium salt and base relative to the dialdehyde.

    • Reaction Time & Temperature: Allow the reaction to run for a longer period (monitor by TLC). Gentle warming (e.g., to 30-40°C) can sometimes help, but must be balanced against the risk of polymerization.

    • Reagent Addition: Consider forming the ylide first at 0°C or room temperature, then adding the dialdehyde solution dropwise to the pre-formed ylide. This ensures the aldehyde is always in the presence of excess ylide.

Q3: The Wittig reaction doesn't start. The solution color doesn't change after adding the base.

A3: This points to a problem with the ylide formation itself. The characteristic deep red or orange color of the phosphorus ylide is a key indicator of success.

  • Base Strength: For methyltriphenylphosphonium bromide, a very strong base is required. Sodium hydroxide is generally insufficient.[6] n-Butyllithium (n-BuLi) or potassium tert-butoxide are the standard choices.

  • Solvent and Atmosphere: The reaction is extremely sensitive to water and oxygen.

    • Use anhydrous solvents (e.g., THF, freshly distilled over sodium/benzophenone).

    • Ensure all glassware is rigorously flame-dried under vacuum and the reaction is run under a strict inert atmosphere (argon is preferred).

    • The phosphonium salt must be thoroughly dried under high vacuum before use. Moisture will quench the strong base and prevent deprotonation.

Troubleshooting Logic: Wittig Reaction

G Start Start Wittig Reaction CheckYlide Is deep orange/red ylide color observed? Start->CheckYlide CheckReaction Does TLC show product formation? CheckYlide->CheckReaction Yes TroubleshootYlide Troubleshoot Ylide Formation: - Check base strength (use n-BuLi) - Ensure anhydrous conditions - Dry phosphonium salt CheckYlide->TroubleshootYlide No CheckCompletion Is reaction complete? (No mono-adduct) CheckReaction->CheckCompletion Yes TroubleshootReaction Troubleshoot Reaction: - Check aldehyde purity - Verify stoichiometry - Consider gentle warming CheckReaction->TroubleshootReaction No CheckYield Is isolated yield >50%? CheckCompletion->CheckYield Yes TroubleshootCompletion Troubleshoot Completion: - Increase ylide equivalents (2.5-3.0x) - Increase reaction time - Add aldehyde to pre-formed ylide CheckCompletion->TroubleshootCompletion No Success Successful Synthesis CheckYield->Success Yes TroubleshootYield Troubleshoot Low Yield: - Suspect polymerization - Add inhibitor (e.g., BHT) - Protect from light - Use low temp for workup CheckYield->TroubleshootYield No TroubleshootYlide->Start TroubleshootReaction->Start TroubleshootCompletion->Start TroubleshootYield->Start

Caption: Troubleshooting decision tree for the Wittig olefination step.

Section 4: Alternative Methods and General FAQs

Q1: The Wittig reaction is still giving me trouble. Is there an alternative?

A1: Yes, the Peterson Olefination is a viable alternative.[7][8][9] This reaction uses an α-silylcarbanion instead of a phosphorus ylide. It can sometimes offer better control, as the intermediate β-hydroxysilane can potentially be isolated.[7] However, generating the required bis(α-silylcarbanion) from the anthracene core can be challenging. The Wittig reaction remains the more direct and commonly used method for this specific transformation.

Q2: How should I purify the final this compound product?

A2: Column chromatography is the most effective method.

  • Stationary Phase: Use silica gel. It's advisable to deactivate the silica slightly by adding 1-2% triethylamine to the eluent. This prevents streaking and potential acid-catalyzed polymerization on the column.

  • Eluent: A non-polar solvent system like hexanes or a hexanes/DCM mixture is recommended.

  • Procedure: Run the column quickly, keeping it protected from light. Collect the fluorescent fractions corresponding to the product. Combine them, add a radical inhibitor, and remove the solvent under reduced pressure at low temperature.

Q3: How do I store the final product?

A3: Due to its instability, this compound should be stored with care.

  • Inhibitor: Ensure a small amount of an inhibitor (e.g., 4-tert-butylcatechol) is present.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Temperature: Store in a freezer at -20°C or below.

  • Light: Store in an amber vial or a vial wrapped completely in aluminum foil.

Under these conditions, the product can be stored for several weeks to months without significant polymerization.

References

  • Process for preparing 9, 10-anthracenedicarboxaldehyde.
  • Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions (RSC Publishing). [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

  • Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. Request PDF. [Link]

  • Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI. [Link]

  • New developments in the Peterson olefination reaction. Request PDF from ResearchGate. [Link]

  • The WITTIG REACTION With CHEMILUMINESCENCE! University of Delaware. [Link]

  • Additive-Assisted Crystallization of 9,10-Diphenylanthracene. ResearchGate. [Link]

  • Peterson Olefination. Organic Chemistry Portal. [Link]

  • 9-ANTHRALDEHYDE. Organic Syntheses. [Link]

  • Peterson olefination. Wikipedia. [Link]

  • Wittig Reaction. University of Missouri–Kansas City. [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. St. Olaf College. [Link]

  • Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene. Beilstein Journal of Organic Chemistry. [Link]

  • Method for the synthesis of 9,10-bis(chloromethyl)anthracene.
  • Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. Course Hero. [Link]

  • 9,10-Diphenylanthracene. Wikipedia. [Link]

  • New developments in the Peterson olefination reaction. Chemical Society Reviews (RSC Publishing). [Link]

  • The Peterson Olefination Reaction. Organic Reactions. [Link]

  • An expeditious, highly efficient, catalyst and solvent-free synthesis of 9,10-dihydro-anthracene-9,10-α,β-succiniimide derivatives. ResearchGate. [Link]

  • Anthracene-9-carbaldehyde. Wikipedia. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

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Technical Support Center: Polymerization of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the polymerization of 9,10-divinylanthracene in a question-and-answer format, providing explanations and actionable solutions.

Q1: My polymerization resulted in an insoluble gel, even at low monomer conversion. What is the likely cause and how can I prevent it?

A1: The most probable cause of premature gelation is uncontrolled crosslinking via Diels-Alder [4+2] cycloaddition . The anthracene nucleus in one polymer chain can act as a diene and react with a pendant vinyl group on another chain, leading to a crosslinked, insoluble network.[1][2][3]

Causality: The 9,10-positions of the anthracene core are highly susceptible to Diels-Alder reactions.[2][3] In the context of poly(this compound), this reaction can occur between a growing polymer chain and a monomer molecule, or between two polymer chains. This crosslinking rapidly increases the molecular weight, leading to gelation.

Troubleshooting & Prevention:

  • Lower Reaction Temperature: The Diels-Alder reaction is thermally reversible. Conducting the polymerization at the lowest feasible temperature for your initiation system can suppress the rate of this side reaction.

  • Monomer Concentration: High monomer concentrations increase the probability of intermolecular reactions. Running the polymerization at a lower monomer concentration can favor linear chain growth over crosslinking.

  • Controlled Polymerization Techniques: Employing controlled/living radical polymerization (CRP) methods, such as Nitroxide-Mediated Polymerization (NMP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can help produce more uniform polymer chains and delay the onset of gelation.[4][5] These techniques maintain a low concentration of active radical species, reducing the likelihood of side reactions.

  • Solvent Choice: The choice of solvent can influence the reaction kinetics. Solvents that promote a more coiled polymer conformation may reduce the accessibility of reactive sites for intermolecular crosslinking.

Q2: The molecular weight of my polymer is much lower than expected, and the polydispersity index (PDI) is high. What are the potential reasons?

A2: Low molecular weight and high PDI are typically indicative of uncontrolled initiation, chain transfer, or termination reactions. The purity of the this compound monomer is a critical factor.[6]

Causality:

  • Impurities in the Monomer: Impurities from the monomer synthesis, such as residual starting materials or byproducts, can act as chain transfer agents or terminating agents, prematurely stopping polymer chain growth.

  • Spontaneous Polymerization: this compound can be prone to spontaneous polymerization, especially at elevated temperatures or in the presence of light, leading to a broad molecular weight distribution.

  • Inefficient Initiation: If the initiator is not efficiently consumed at the beginning of the reaction, new chains will be initiated throughout the polymerization, resulting in a mixture of long and short chains and a high PDI.

Troubleshooting & Prevention:

  • Monomer Purification: Rigorous purification of the this compound monomer is essential. Techniques such as recrystallization, sublimation, or column chromatography should be employed to remove impurities.

  • Use of Inhibitors: For storage and handling, the monomer should be stabilized with a suitable inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to prevent premature polymerization. The inhibitor must be removed immediately before polymerization.

  • Initiator Selection: Choose an initiator with a half-life that is appropriate for the desired polymerization temperature and reaction time. For controlled polymerizations, the rate of initiation should be faster than the rate of propagation.

  • Degassing: Oxygen can react with initiators and growing polymer chains, leading to side reactions and inhibition. Thoroughly degas the polymerization mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).

Q3: I am attempting an anionic polymerization of this compound, but I am observing significant side reactions. How can I improve this?

A3: Anionic polymerization is highly sensitive to electrophilic impurities and side reactions with certain functional groups. For monomers like this compound, the aromatic rings themselves can participate in side reactions with the highly reactive carbanionic chain ends.

Causality: The living anionic chain ends are highly nucleophilic and can react with any electrophilic species present. This includes not only impurities like water and carbon dioxide but also potentially the anthracene core itself, leading to chain termination or branching.

Troubleshooting & Prevention:

  • Stringent Purification: As with any anionic polymerization, all reagents (monomer, solvent, initiator) and glassware must be scrupulously purified and dried to remove all traces of water, oxygen, and other electrophilic impurities.

  • Lower Polymerization Temperature: Conducting the polymerization at very low temperatures (e.g., -78 °C) can significantly reduce the rate of side reactions involving the anthracene nucleus.[7]

  • End-Capping: In some cases, end-capping the living anionic polymer with a less reactive monomer, like a diphenylethylene derivative, before termination can help to stabilize the chain end and prevent side reactions during workup.[7]

  • Solvent and Counter-ion Effects: The choice of solvent and counter-ion (e.g., Li+, Na+, K+) can influence the reactivity of the propagating chain end. Non-polar solvents with a lithium counter-ion generally lead to more covalent character in the carbon-metal bond, which can sometimes temper reactivity and reduce side reactions.

Visualizing Side Reactions and Troubleshooting

Diagram 1: Diels-Alder Side Reaction in this compound Polymerization

Diels_Alder_Side_Reaction cluster_monomer Monomer Dimerization cluster_polymer Polymer Crosslinking Monomer1 This compound (Diene) Dimer Diels-Alder Adduct (Dimer) Monomer1->Dimer [4+2] Cycloaddition Monomer2 This compound (Dienophile) Monomer2->Dimer Polymer1 Poly(this compound) (Anthracene as Diene) Crosslinked_Polymer Crosslinked Polymer (Insoluble Gel) Polymer1->Crosslinked_Polymer [4+2] Cycloaddition Polymer2 Poly(this compound) (Pendant Vinyl as Dienophile) Polymer2->Crosslinked_Polymer

Caption: Diels-Alder side reactions in this compound polymerization.

Diagram 2: Troubleshooting Workflow for this compound Polymerization

Troubleshooting_Workflow cluster_analysis Problem Analysis cluster_causes Potential Causes cluster_solutions Solutions Start Polymerization of This compound Problem Unsatisfactory Polymer (e.g., gel, low MW, high PDI) Start->Problem Gelation Insoluble Gel Formation? Problem->Gelation Low_MW Low Molecular Weight? Problem->Low_MW High_PDI High Polydispersity? Problem->High_PDI DA_Crosslinking Diels-Alder Crosslinking Gelation->DA_Crosslinking Monomer_Impurity Monomer Impurities Low_MW->Monomer_Impurity Initiation_Issues Initiation Problems High_PDI->Initiation_Issues Spontaneous_Polymerization Spontaneous Polymerization High_PDI->Spontaneous_Polymerization Lower_Temp Decrease Temperature DA_Crosslinking->Lower_Temp Lower_Conc Lower Monomer Concentration DA_Crosslinking->Lower_Conc Use_CRP Use Controlled Polymerization DA_Crosslinking->Use_CRP Purify_Monomer Purify Monomer Monomer_Impurity->Purify_Monomer Check_Initiator Verify Initiator/Conditions Initiation_Issues->Check_Initiator Spontaneous_Polymerization->Purify_Monomer Degas_Thoroughly Improve Degassing Spontaneous_Polymerization->Degas_Thoroughly

Sources

How to increase the fluorescence quantum yield of 9,10-Divinylanthracene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

< Welcome to the Technical Support Center for 9,10-Divinylanthracene (DVA) Derivatives. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to help you maximize the fluorescence quantum yield of your DVA derivatives. This resource is tailored for researchers, scientists, and drug development professionals who are looking to optimize their experimental outcomes.

Troubleshooting Guide: Enhancing Fluorescence Quantum Yield

Low fluorescence quantum yield is a frequent challenge that can compromise the sensitivity and reliability of your experiments. This section provides a systematic approach to identifying and resolving the root causes of diminished fluorescence in this compound derivatives.

Q1: My DVA derivative exhibits significantly lower than expected fluorescence quantum yield. What are the primary factors I should investigate?

A1: A low quantum yield in DVA derivatives can stem from several factors, ranging from structural characteristics to environmental conditions. Here’s a prioritized checklist of what to investigate:

  • Molecular Structure and Rigidity: The inherent structure of your DVA derivative plays a pivotal role. Intramolecular rotations, particularly around the vinyl groups, can lead to non-radiative decay pathways, thus quenching fluorescence.[1] Derivatives with bulky substituents that restrict these rotations often exhibit higher quantum yields. Modifications at the 9 and 10 positions of the anthracene ring can significantly influence fluorescence properties.[2]

  • Aggregation-Caused Quenching (ACQ) vs. Aggregation-Induced Emission (AIE): Many anthracene derivatives suffer from ACQ, where the formation of aggregates at higher concentrations leads to self-quenching and reduced emission.[3] However, some DVA derivatives are known to exhibit Aggregation-Induced Emission (AIE), where aggregation enhances fluorescence by restricting intramolecular motion.[4][5][6] It is crucial to determine whether your specific derivative is prone to ACQ or AIE.

  • Solvent Effects: The polarity and viscosity of the solvent can profoundly impact the fluorescence quantum yield.[3][7] Polar solvents can sometimes lead to the formation of twisted intramolecular charge transfer (TICT) states, which are often non-emissive. Highly viscous solvents can restrict molecular motion and enhance fluorescence.

  • Purity of the Compound and Solvent: Impurities in either your DVA derivative or the solvent can act as quenchers, significantly reducing the quantum yield.[8][9] Always use high-purity, spectroscopic grade solvents.

  • Presence of Quenchers: Contaminants such as dissolved oxygen, heavy metal ions, or other electron-deficient molecules can quench fluorescence through various mechanisms like collisional quenching or electron transfer.[10][11][12]

  • Concentration Effects: As mentioned, concentration is a critical parameter. For ACQ-prone derivatives, high concentrations will lead to quenching. For AIE-active compounds, a certain concentration is required to induce the aggregation necessary for enhanced emission.[3]

Below is a workflow to systematically troubleshoot low quantum yield:

Troubleshooting_Workflow start Low Quantum Yield Observed check_purity Verify Compound and Solvent Purity start->check_purity optimize_conc Optimize Concentration (Investigate ACQ vs. AIE) check_purity->optimize_conc If pure evaluate_solvent Evaluate Solvent Effects (Polarity & Viscosity) optimize_conc->evaluate_solvent structural_mods Consider Structural Modifications (Increase Rigidity) evaluate_solvent->structural_mods remove_quenchers Eliminate Potential Quenchers (e.g., Degas Solvent) structural_mods->remove_quenchers solution Improved Quantum Yield remove_quenchers->solution

Caption: Troubleshooting workflow for low quantum yield.

Q2: I suspect aggregation is affecting my quantum yield. How can I control and leverage this phenomenon?

A2: Aggregation can be either detrimental or beneficial, depending on the specific DVA derivative.

  • For Aggregation-Caused Quenching (ACQ):

    • Work at Lower Concentrations: This is the most straightforward approach. Dilute your sample until you observe a stable and maximal quantum yield. Be mindful of the detection limits of your instrumentation.

    • Introduce Bulky Substituents: Synthesizing derivatives with sterically hindering groups can prevent the π-π stacking that often leads to ACQ.[13]

    • Choose Appropriate Solvents: Solvents that better solvate the molecule can prevent aggregation.

  • For Aggregation-Induced Emission (AIE):

    • Induce Aggregation: The AIE effect is triggered by the formation of aggregates. This is often achieved by adding a poor solvent (e.g., water) to a solution of the AIEgen in a good solvent (e.g., THF or DMSO).[4][5]

    • Control Aggregate Size: The size and morphology of the aggregates can influence the emission properties. Factors like the solvent ratio, temperature, and incubation time can be tuned to control aggregation.

    • Solid-State Enhancement: AIEgens often exhibit their highest quantum yields in the solid state, where molecular motion is most restricted.[6]

The following diagram illustrates the opposing effects of ACQ and AIE:

ACQ_vs_AIE cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) acq_monomer Monomer (High Emission) acq_aggregate Aggregate (Low Emission) acq_monomer->acq_aggregate Increased Concentration aie_monomer Monomer (Low Emission) aie_aggregate Aggregate (High Emission) aie_monomer->aie_aggregate Increased Concentration/ Poor Solvent

Caption: Opposing effects of ACQ and AIE on fluorescence.

Q3: Which solvents are recommended for maximizing the quantum yield of DVA derivatives?

A3: The optimal solvent depends on the specific derivative and whether you are trying to promote or prevent aggregation.

  • For General Characterization (ACQ-prone derivatives): Non-polar, aprotic solvents are often a good starting point as they tend to solvate the anthracene core well and minimize specific interactions that can lead to quenching.

    • Toluene and Cyclohexane: These are excellent choices for many anthracene derivatives, often resulting in high quantum yields.[7][14]

    • Tetrahydrofuran (THF) and Dichloromethane (DCM): These are also commonly used and provide good solubility for a wide range of derivatives.

  • To Induce AIE: A mixture of a good solvent and a poor solvent is required.

    • THF/Water or DMSO/Water Mixtures: These are the most common systems used to study AIE in anthracene derivatives.[3] The water fraction is gradually increased to induce aggregation and enhance emission.

  • To Enhance Fluorescence through Viscosity: Highly viscous solvents can restrict intramolecular rotations and enhance the quantum yield.

    • Glycerol or Ethylene Glycol: These can be used to study the effect of viscosity on your derivative's emission.

The following table summarizes the photophysical properties of a hypothetical DVA derivative in different solvents to illustrate these effects.

SolventPolarity IndexViscosity (cP at 20°C)Relative Quantum Yield (Φ/Φmax)Emission λmax (nm)
Cyclohexane0.20.981.00420
Toluene2.40.590.95425
THF4.00.550.80430
Methanol5.10.600.45445
Water10.21.000.10 (ACQ) or >1.00 (AIE)460
Glycerol-14121.20428

Note: This data is illustrative. You must experimentally determine the optimal solvent for your specific DVA derivative.

Frequently Asked Questions (FAQs)

Q4: How do I accurately measure the fluorescence quantum yield of my DVA derivative?

A4: The most common and reliable method for measuring fluorescence quantum yield (Φf) is the comparative method, which involves using a well-characterized standard with a known quantum yield.[15]

The quantum yield of the unknown sample (X) is calculated relative to a standard (ST) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.

Experimental Protocol: Relative Quantum Yield Measurement

  • Select an Appropriate Standard: Choose a standard whose absorption and emission spectra overlap with your sample. For blue-emitting DVA derivatives, 9,10-diphenylanthracene (DPA) in cyclohexane (Φf ≈ 0.90-1.0) is an excellent choice.[16][17]

  • Prepare a Series of Dilutions: Prepare at least five solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[15][18]

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for the absorbance measurements. Ensure identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated area under the emission curve for each spectrum.

  • Plot and Calculate: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plot should be linear. Determine the gradient (slope) of this line.

  • Calculate Quantum Yield: Use the equation above to calculate the quantum yield of your sample.

The following diagram outlines the workflow for this measurement:

QY_Measurement start Start: Measure Quantum Yield select_std Select Suitable Standard (e.g., DPA) start->select_std prep_sols Prepare Dilute Solutions (Sample & Standard, Abs < 0.1) select_std->prep_sols measure_abs Measure Absorbance Spectra prep_sols->measure_abs measure_fluor Measure Fluorescence Spectra (Identical Settings) measure_abs->measure_fluor integrate Integrate Fluorescence Intensity measure_fluor->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Gradients and Φ_X plot->calculate

Caption: Workflow for relative quantum yield measurement.

Q5: What are the common quenching mechanisms for anthracene derivatives, and how can I mitigate them?

A5: Fluorescence quenching is any process that decreases the fluorescence intensity.[12][19] For DVA derivatives, the primary quenching mechanisms include:

  • Collisional (Dynamic) Quenching: This occurs when an excited fluorophore collides with a quencher molecule, leading to non-radiative de-excitation.[10][12]

    • Common Quenchers: Dissolved molecular oxygen is a notorious collisional quencher. Nitroaromatic compounds and heavy metal ions can also act as dynamic quenchers.[11][20]

    • Mitigation: De-gas your solvents by bubbling with an inert gas (e.g., nitrogen or argon) or by using the freeze-pump-thaw method. Ensure high purity of all reagents and solvents.

  • Static Quenching: This involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.[10][11]

    • Mechanism: The formation of this complex effectively reduces the concentration of fluorophores available for excitation.

    • Mitigation: This is often an inherent property of the fluorophore-quencher pair. The best strategy is to identify and eliminate the quenching species from your system.

  • Förster Resonance Energy Transfer (FRET): If another molecule is present with an absorption spectrum that overlaps with the emission spectrum of your DVA derivative, energy can be transferred non-radiatively, quenching the DVA fluorescence.[12][19]

    • Mitigation: Avoid the presence of other chromophores that could act as FRET acceptors in your system. If unavoidable, this property can be harnessed for specific sensing applications.

  • Intramolecular Processes: As discussed, rotations and vibrations within the DVA molecule itself are a major source of non-radiative decay.[1]

    • Mitigation:

      • Structural Design: Synthesize more rigid analogues of your DVA derivative.

      • Environmental Control: Use viscous solvents or induce aggregation (for AIEgens) to restrict these motions.

Q6: Can I tune the emission color of my DVA derivative while maintaining a high quantum yield?

A6: Yes, the emission color can be tuned through chemical modification, but it's a balancing act to maintain a high quantum yield.

  • Extending π-Conjugation: Attaching conjugated groups to the anthracene core or the vinyl substituents will generally red-shift the emission (move it to longer wavelengths). However, this can also introduce new non-radiative decay pathways.

  • Electron Donating/Withdrawing Groups: Introducing electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can modulate the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength.[21] For instance, introducing strong electron-withdrawing groups like cyano has been shown to create DVA derivatives with strong solid-state fluorescence.[20]

  • Maintaining Rigidity: When making modifications to tune the emission color, it is crucial to consider the impact on molecular rigidity. It is often beneficial to incorporate features that both extend conjugation and restrict intramolecular rotation to achieve a red-shifted emission with a high quantum yield.

References

  • Synthesis, characterization and aggregation induced emission properties of anthracene based conjugated molecules. New Journal of Chemistry.

  • Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives. Preprints.org.

  • Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging. ACS Applied Materials & Interfaces.

  • Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols.

  • Insights into the origin of aggregation enhanced emission of 9,10-distyrylanthracene derivatives. Materials Chemistry Frontiers.

  • Troubleshooting low quantum yield in 9-Azajulolidine fluorescent dyes. BenchChem.

  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine, Department of Chemistry.

  • Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives: The Essential Role of Restricted Intramolecular Torsion. The Journal of Physical Chemistry C.

  • Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments.

  • Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS.

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C.

  • Standard for Measuring Quantum Yield The determination of fluorescence quantum yields. ResearchGate.

  • Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. ChemPlusChem.

  • 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules.

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate.

  • Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. Journal of the Chemical Society, Chemical Communications.

  • Fluorescence Quantum Yield Determinations. 9,10-Diphenylanthracene as a Reference Standard in Different Solvents. The Journal of Physical Chemistry.

  • Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemical & Photobiological Sciences.

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals.

  • Non-symmetric 9,10-diphenylanthracene-based deep-blue emitters with enhanced charge transport properties. Journal of Materials Chemistry C.

  • 9,10-Diphenylanthracene. Oregon Medical Laser Center.

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C.

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Semantic Scholar.

  • Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications. Journal of Materials Chemistry B.

  • Photophysical Properties of Anthracene Derivatives. Photochem.

  • Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. SciSpace.

  • Enhancement of Blue Doping-Free and Hyperfluorescent Organic Light Emitting Diode Performance through Triplet–Triplet Annihilation in the Derivatives of Anthracene and Carbazole. ACS Applied Electronic Materials.

  • Synthesis of High-Fluorescent Diphenyl-anthracene Derivatives and Application in Detection of Nitroaromatic Explosives and Fingerprint Identification. ChemistrySelect.

  • Detection of Low Quantum Yield Fluorophores and Improved Imaging Times Using Metallic Nanoparticles. ACS Nano.

  • What is Fluorescence Quenching? | Types and Mechanisms. Ossila.

  • What is fluorescence quenching? AxisPharm.

  • How to Improve Quality Assurance in Fluorometry: Fluorescence-Inherent Sources of Error and Suited Fluorescence Standards. SpringerLink.

  • Factors affecting fluorophore performance in qPCR. LGC Biosearch Technologies.

  • Fluorescence quenching of anthracene by nitroaromatic compounds. Journal of the Serbian Chemical Society.

  • Quenching (fluorescence). Wikipedia.

  • Low quantum yield fluorophores: an obstacle or an opportunity? SPIE Digital Library.

  • Phthalocyanines and related compounds: XLI. Synthesis of 9,10-diphenylanthracene-2,3-dicarboxylic acid derivatives. ResearchGate.

  • Effect of Solvent on Fluorescence Spectrum of Anthracene. Iraqi Journal of Applied Physics Letters.

  • Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. ResearchGate.

  • Fluorescence quantum yield measurements. NIST.

  • Spectrum [9,10-Diphenyl Anthracene]. AAT Bioquest.

  • Additive-Assisted Crystallization of 9,10-Diphenylanthracene. MDPI.

  • Fluorescence Quantum Yield Measurements. National Center for Biotechnology Information.

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Technical Support Center: Optimizing the Diels-Alder Cycloaddition of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Diels-Alder cycloaddition of 9,10-divinylanthracene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful yet nuanced reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and ensure the purity of your desired adducts.

Introduction: The Unique Challenge of this compound

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings with high stereospecificity.[1][2] Anthracene and its derivatives are common dienes in these reactions, prized for the reactivity of their central ring.[3] However, the introduction of vinyl groups at the 9 and 10 positions of the anthracene core, creating this compound, presents a unique set of challenges and opportunities. While the anthracene core remains the primary diene, the exocyclic vinyl groups can also participate in cycloadditions or undergo polymerization, leading to a variety of potential side products and reduced yields of the desired adduct.

This guide will provide you with the expertise to anticipate and overcome these challenges, ensuring the successful application of this compound in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the Diels-Alder reaction of this compound in a question-and-answer format.

Question 1: My reaction is resulting in a low yield of the desired adduct and a significant amount of an insoluble, polymeric material. What is happening and how can I prevent it?

Answer:

This is a classic issue when working with this compound. The formation of insoluble material strongly suggests that polymerization of the vinyl groups is occurring as a major side reaction. The vinyl groups can act as dienophiles or participate in radical polymerization, especially at elevated temperatures.

Root Cause Analysis:

  • High Reaction Temperature: Elevated temperatures, while often necessary to overcome the activation energy of the Diels-Alder reaction, can also promote unwanted polymerization pathways. The retro-Diels-Alder reaction can also become significant at higher temperatures, leading to an equilibrium that disfavors product formation.[4][5][6]

  • Presence of Radical Initiators: Trace impurities in your reagents or solvent, or exposure to light, can initiate radical polymerization of the vinyl groups.

  • High Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular reactions, including polymerization.

Step-by-Step Solutions:

  • Optimize Reaction Temperature: Carefully screen a range of temperatures. Start with milder conditions and gradually increase the temperature until you observe a reasonable reaction rate without significant polymer formation. The ideal temperature will be a compromise between the rate of the desired Diels-Alder reaction and the rate of polymerization.

  • Use a Radical Inhibitor: Add a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone, to your reaction mixture. This can effectively quench radical chain reactions that lead to polymerization.

  • Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular side reactions.

  • Degas Solvents: Ensure your solvents are thoroughly degassed to remove dissolved oxygen, which can promote radical formation.

  • Protect from Light: Conduct the reaction in a flask protected from light, for example, by wrapping it in aluminum foil.

Question 2: I am observing the formation of multiple adducts in my reaction mixture, making purification difficult. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple adducts can arise from the dienophile reacting with either the anthracene core or the exocyclic vinyl groups. Additionally, if you are using an unsymmetrical dienophile, you may be forming regioisomers.

Root Cause Analysis:

  • Dienophile Reactivity: Highly reactive dienophiles may not discriminate effectively between the anthracene diene and the vinyl groups.

  • Reaction with Vinyl Groups: The vinyl groups of this compound can act as dienes or dienophiles, leading to a complex mixture of products.

  • Regioselectivity with Unsymmetrical Dienophiles: The reaction of an unsymmetrical dienophile with the anthracene core can lead to different regioisomers.

Step-by-Step Solutions:

  • Choose Your Dienophile Wisely: Select a dienophile with appropriate reactivity. Highly reactive dienophiles like N-substituted maleimides are often good choices as they react readily with the electron-rich anthracene core under milder conditions, which can help to outcompete side reactions of the vinyl groups.

  • Consider Steric Hindrance: A bulky dienophile may be more selective for the less sterically hindered anthracene core over the vinyl groups.

  • Employ a Protecting Group Strategy: In complex cases, you may need to temporarily protect the vinyl groups to prevent them from reacting. While this adds extra steps to your synthesis, it can be a robust solution for achieving high selectivity.[7][8][9] A common strategy for protecting alkenes is through a reversible Diels-Alder reaction.[8]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Diels-Alder reaction of this compound.

What are the best solvents for the Diels-Alder reaction of this compound?

The choice of solvent can significantly impact the reaction rate and outcome. High-boiling aromatic solvents like xylene or toluene are commonly used for Diels-Alder reactions of anthracene derivatives, as they allow for the necessary reaction temperatures.[10] However, for this compound, it is crucial to balance the need for heat with the risk of polymerization. Consider starting with lower-boiling solvents like dichloromethane or 1,2-dichloroethane if your dienophile is sufficiently reactive. In some cases, solvent-free ("neat") reactions can be highly effective, leading to faster reaction times and simplified workup.[11]

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Toluene1112.38Good starting point for many reactions.
Xylene~140~2.4Allows for higher reaction temperatures.
Dichloromethane409.08Suitable for highly reactive dienophiles at lower temperatures.
1,2-Dichloroethane8310.36A higher boiling chlorinated solvent option.
None (Neat)N/AN/ACan accelerate the reaction and simplifies purification.[11]
How does the electronic nature of the dienophile affect the reaction?

In a normal-demand Diels-Alder reaction, the rate is accelerated by electron-withdrawing groups on the dienophile and electron-donating groups on the diene.[2] Since this compound is an electron-rich diene, using a dienophile with strong electron-withdrawing groups (e.g., maleic anhydride, N-substituted maleimides, acrylates) will generally lead to a faster and more efficient reaction.

Is the Diels-Alder reaction of this compound reversible?

Yes, the Diels-Alder reaction is a reversible process, and the reverse reaction is known as the retro-Diels-Alder reaction.[4][5][6] This equilibrium is temperature-dependent. At higher temperatures, the reverse reaction becomes more favorable. This is an important consideration when optimizing your reaction conditions, as excessive heat can lead to a lower yield of the desired adduct. The stability of the adduct also plays a role; adducts that relieve steric strain or lead to the formation of a very stable molecule (like an aromatic compound) are more prone to the retro-Diels-Alder reaction.

Experimental Protocols

General Procedure for the Diels-Alder Reaction of this compound with an N-Substituted Maleimide
  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in an appropriate solvent (e.g., toluene, 10 mL per mmol of diene).

  • Addition of Dienophile: Add the N-substituted maleimide (1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualizing the Reaction and Potential Pitfalls

Reaction Mechanism

Diels_Alder_Mechanism Diene This compound (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., N-Phenylmaleimide) Dienophile->TransitionState Adduct Diels-Alder Adduct TransitionState->Adduct Cycloaddition

Caption: The concerted [4+2] cycloaddition mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPolymer Polymer Formation? Start->CheckPolymer ReduceTemp Lower Reaction Temperature CheckPolymer->ReduceTemp Yes CheckAdducts Multiple Adducts? CheckPolymer->CheckAdducts No AddInhibitor Add Radical Inhibitor ReduceTemp->AddInhibitor AddInhibitor->CheckAdducts ChangeDienophile Select a More Selective Dienophile CheckAdducts->ChangeDienophile Yes Success Optimized Reaction CheckAdducts->Success No ProtectGroups Consider Protecting Groups ChangeDienophile->ProtectGroups ProtectGroups->Success

Sources

Technical Support Center: Troubleshooting Poor Solubility of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 9,10-Divinylanthracene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction to this compound and its Solubility Challenges

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a rigid, planar anthracene core with two reactive vinyl groups at the 9 and 10 positions. This unique structure imparts valuable photophysical properties but also presents significant solubility challenges. The large, nonpolar aromatic surface promotes strong intermolecular π-π stacking, leading to high lattice energy in the solid state and consequently, poor solubility in many common solvents.

Furthermore, the presence of vinyl groups introduces a high propensity for polymerization, especially in the presence of heat, light, or radical initiators. This reactivity can lead to the formation of insoluble oligomers or polymers, further complicating dissolution efforts.

This guide provides a structured approach to troubleshooting poor solubility of this compound, focusing on systematic solvent selection and dissolution enhancement techniques, while also addressing the critical issue of compound stability.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in common organic solvents?

A1: The primary reasons for the poor solubility of this compound are:

  • Strong Intermolecular Forces: The planar anthracene core facilitates strong π-π stacking between molecules in the solid state. These forces require a significant amount of energy to overcome, which many solvents cannot provide.

  • Hydrophobicity: The large hydrocarbon structure makes the molecule highly nonpolar and thus, poorly soluble in polar solvents.

  • Potential for Polymerization: The vinyl groups are susceptible to polymerization, which can occur during storage or upon gentle heating or exposure to light during the dissolution process. The resulting polymers are typically much less soluble than the monomer.

Q2: What are the best starting solvents for attempting to dissolve this compound?

A2: While specific quantitative solubility data for this compound is not widely available, based on the behavior of similar polycyclic aromatic hydrocarbons, the following solvents are recommended as starting points:

  • Aromatic Hydrocarbons: Toluene and xylene are often effective due to their ability to engage in π-π interactions with the anthracene core, aiding in the disruption of the crystal lattice.

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform can be good choices due to their ability to dissolve a wide range of organic compounds.

  • Ethers: Tetrahydrofuran (THF) and dioxane may also be effective, particularly if gentle heating is employed.

It is crucial to start with small quantities of the compound and solvent to perform solubility tests before committing a larger amount of material.

Q3: Can I heat the mixture to improve solubility?

A3: Heating can be an effective method to increase the solubility of many compounds, including this compound. However, extreme caution is advised due to the high reactivity of the vinyl groups. Gentle warming (e.g., to 40-50 °C) should be attempted first. Aggressive heating can induce thermal polymerization, leading to the formation of insoluble materials and decomposition. Always monitor the solution for any signs of color change or precipitation, which could indicate a chemical reaction.

Q4: I've noticed my solution changing color and a precipitate forming over time. What is happening?

A4: This is a strong indication of compound instability, likely due to polymerization or oxidation of the vinyl groups. This compound is sensitive to light and air. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect it from light. If a solution is to be stored, it should be kept in a cool, dark place and preferably under an inert atmosphere.

Troubleshooting Guide: A Systematic Approach to Dissolution

If you are experiencing difficulty dissolving this compound, follow this systematic troubleshooting workflow.

Step 1: Solvent Screening

The first step is to identify a suitable solvent or solvent system.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: In separate small, amber glass vials, weigh out a small, precise amount of this compound (e.g., 1 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Initial Observation: Vortex each vial at room temperature for 1-2 minutes and observe for dissolution.

  • Sonication: If the compound has not dissolved, place the vials in an ultrasonic bath for 10-15 minutes at room temperature.

  • Gentle Heating: If the compound remains insoluble, warm the vials to 40-50 °C for a short period (5-10 minutes) with intermittent vortexing.

  • Documentation: Record your observations for each solvent at each step.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassRecommended SolventsExpected Efficacy & Rationale
Aromatic Hydrocarbons Toluene, XylenesGood starting point due to similar aromatic nature, facilitating π-π interactions.
Chlorinated Solvents Dichloromethane (DCM), ChloroformGenerally good solvents for a wide range of organic compounds.
Ethers Tetrahydrofuran (THF), DioxaneCan be effective, especially with gentle warming.
Polar Aprotic Solvents N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Use with caution as a last resort; may promote side reactions.
Step 2: Dissolution Enhancement Techniques

If a suitable single solvent is not found, the following techniques can be employed.

  • Co-solvency: Using a mixture of solvents can often enhance solubility beyond what is achievable with a single solvent. For instance, a small amount of a more polar solvent like THF can sometimes disrupt crystal packing when added to a less polar solvent like toluene.

  • Sonication: As mentioned in the screening protocol, ultrasonic agitation provides energy to break apart solid aggregates and increase the surface area available for solvation.

  • Controlled Heating: If gentle heating was effective in the screening, it can be applied to larger preparations. Always use a controlled temperature bath and monitor for any signs of degradation.

Troubleshooting Workflow Diagram

Troubleshooting_Solubility start Poor Solubility of this compound solvent_screening Step 1: Small-Scale Solvent Screening (Toluene, DCM, THF, etc.) start->solvent_screening dissolved Compound Dissolves solvent_screening->dissolved Success not_dissolved Compound Remains Insoluble solvent_screening->not_dissolved Failure enhancement Step 2: Apply Dissolution Enhancement Techniques not_dissolved->enhancement sonication Sonication at Room Temperature enhancement->sonication heating Gentle Heating (40-50°C) enhancement->heating cosolvent Use of Co-solvents enhancement->cosolvent sonication->dissolved Success polymerization Check for Polymerization/Degradation sonication->polymerization Observe Instability heating->dissolved Success heating->polymerization Observe Instability cosolvent->dissolved Success reassess Re-evaluate Solvent Choice / Purity of Compound cosolvent->reassess Failure polymerization->reassess

Caption: A logical workflow for troubleshooting the poor solubility of this compound.

Best Practices for Handling and Storage

Given its reactivity, proper handling and storage of this compound are paramount to ensure its integrity.

  • Inert Atmosphere: Whenever possible, handle the solid and its solutions under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light Protection: Store the compound in amber vials or containers wrapped in aluminum foil to protect it from light, which can initiate polymerization.

  • Temperature Control: Store the solid material in a cool, dark place. Avoid prolonged storage of solutions, and if necessary, store them at low temperatures (e.g., in a refrigerator or freezer).

  • Purity Assessment: Before use, it is advisable to check the purity of the this compound, as impurities or oligomers from synthesis or degradation can significantly impact solubility. Techniques like NMR or HPLC can be useful for this purpose.

Quantitative Solubility Determination

For applications requiring precise concentrations, a quantitative determination of solubility is necessary.

Experimental Protocol: Gravimetric Method for Solubility Determination

  • Saturated Solution Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed, amber vial.

  • Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (24-48 hours) to ensure the solution is saturated. A shaker or stirrer can be used.

  • Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the clear, saturated supernatant using a filtered syringe to avoid transferring any solid particles.

  • Solvent Evaporation: Transfer the supernatant to a pre-weighed, clean vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature.

  • Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated in g/L or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.

References

While specific literature on the solubility of this compound is limited, the following resources provide valuable information on the handling and properties of analogous compounds and general solubility principles:

  • General Properties of Anthracene Derivatives: Information on the chemical properties of various anthracene derivatives can be found in chemical supplier databases and general organic chemistry liter
  • Solubility of Polycyclic Aromatic Hydrocarbons: For a broader understanding of PAH solubility, refer to environmental chemistry and m
  • Techniques for Enhancing Drug Solubility: Pharmaceutical sciences literature offers extensive reviews on methods for dissolving poorly soluble organic compounds, many of which are applicable here.[1]

  • Safety Data Sheets (SDS): Always consult the SDS for any chemical. While a specific SDS for this compound may be difficult to locate, reviewing the SDS for 9,10-diphenylanthracene or anthracene can provide general safety guidance.[2][3][4]

Sources

Reducing impurities in the synthesis of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 9,10-Divinylanthracene

Welcome to the technical support guide for the synthesis and purification of this compound. This document is designed for researchers and chemists encountering challenges in their synthetic work. We will explore the common pitfalls and provide robust, field-proven solutions to minimize impurities and maximize yield. The inherent reactivity of the vinyl groups on the anthracene core presents unique challenges, primarily concerning product stability and the prevention of polymerization. This guide provides the causal logic behind our recommended protocols to empower you to adapt and troubleshoot effectively.

Troubleshooting Guide

This section directly addresses common issues encountered during the synthesis of this compound, particularly via the Wittig reaction, which is a reliable method for its preparation.

Issue 1: Low or No Yield of the Desired Product

Question: I performed the Wittig synthesis starting from 9,10-anthracenedicarboxaldehyde, but my post-workup analysis (TLC, ¹H NMR) shows a complex mixture with little to no this compound. What went wrong?

Answer: This is a frequent challenge and can stem from several factors related to the generation and reactivity of the phosphorus ylide, the key reagent in the Wittig reaction.

  • Causality 1: Incomplete Ylide Formation. The ylide (in this case, methylenetriphenylphosphorane) is formed by deprotonating methyltriphenylphosphonium bromide with a strong base. If the base is not strong enough, is old, or if the reaction is exposed to moisture or air, the ylide concentration will be insufficient to drive the reaction to completion.

  • Causality 2: Ylide Instability. Unstabilized ylides like the one used here are highly reactive and can degrade over time, especially at elevated temperatures. They are also sensitive to oxygen and water.

  • Causality 3: Insufficient Reactivity. While unlikely to be the primary issue with an aldehyde, steric hindrance or electronic effects can slow the reaction. Ensuring an adequate reaction time and temperature is crucial.

Solutions & Protocol Validation:

  • Ensure Anhydrous & Inert Conditions: All glassware must be rigorously flame-dried or oven-dried. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon). All solvents must be anhydrous. This is a self-validating step; failure to maintain these conditions is a primary cause of reaction failure.

  • Use a Potent and Fresh Base: Sodium hydride (NaH) or n-butyllithium (n-BuLi) are commonly used. Ensure your base is fresh. For instance, n-BuLi should be titrated before use to determine its exact molarity.

  • Control Reaction Temperature: The ylide is typically generated at 0 °C or even -78 °C and then allowed to warm to room temperature upon addition of the aldehyde. This preserves the ylide from degradation while allowing the olefination to proceed.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. The disappearance of the aldehyde spot is a key indicator of reaction progress.

Issue 2: Product is Heavily Contaminated with Triphenylphosphine Oxide

Question: My ¹H NMR spectrum shows my desired product, but also significant signals corresponding to triphenylphosphine oxide (TPPO). How do I remove this persistent impurity?

Answer: Triphenylphosphine oxide (TPPO) is the stoichiometric byproduct of the Wittig reaction, and its removal is a classic purification challenge due to its moderate polarity and high crystallinity.

  • Causality: The strong P=O bond formation is the thermodynamic driving force for the entire Wittig reaction[1][2]. Therefore, for every mole of product formed, at least two moles of TPPO are generated in this specific synthesis. Its physical properties often lead to it co-eluting or co-precipitating with the desired product.

Solutions & Protocol Validation:

  • Column Chromatography (Recommended): this compound is a non-polar hydrocarbon, whereas TPPO is significantly more polar. This difference is the key to their separation.

    • Stationary Phase: Silica gel is effective.

    • Mobile Phase: Start with a non-polar solvent like Hexane or Heptane. Your product will elute first. A gradual increase in the polarity by adding a solvent like dichloromethane or ethyl acetate will then elute the TPPO. A typical gradient might be from 100% Hexane to 95:5 Hexane:Ethyl Acetate. Monitor the fractions by TLC.

  • Recrystallization: This can be effective if a solvent system is found where the solubility of the product and TPPO differ significantly. Toluene or a mixed solvent system like toluene/heptane may be effective[3]. Dissolve the crude material in a minimum of hot toluene and allow it to cool slowly. If TPPO is a major contaminant, it may crystallize out first, or remain in the mother liquor depending on relative concentrations.

  • Precipitation/Washing: In some cases, stirring the crude product in a solvent in which the desired product is soluble but TPPO is not (or vice versa) can be effective. Chilled diethyl ether can sometimes be used to precipitate TPPO, though this is less effective for large quantities.

Issue 3: Formation of an Insoluble, Intractable Solid (Polymerization)

Question: During workup or purification, my product turned into a solid that is insoluble in common organic solvents. What happened?

Answer: This is a strong indication of polymerization. The vinyl groups of this compound are highly susceptible to radical, cationic, or thermally induced polymerization.

  • Causality: The anthracene core can stabilize radical or cationic intermediates, and the planarity of the molecule allows for efficient packing in the solid state, which can facilitate polymerization. Exposure to light (UV), heat, or trace acid can initiate this process[4].

Solutions & Protocol Validation:

  • Work in the Dark: Perform all purification steps, especially solvent removal by rotary evaporation, with the flask wrapped in aluminum foil to exclude light.

  • Avoid High Temperatures: Concentrate solutions at low temperatures (≤ 30 °C). Avoid prolonged heating during recrystallization. If sublimation is attempted, it must be done under high vacuum and at the lowest possible temperature.

  • Use Inhibitors: Add a small amount of a radical inhibitor, such as Butylated Hydroxytoluene (BHT), to the product solution before concentration and for long-term storage. A typical concentration is ~100-200 ppm.

  • Maintain a Neutral pH: During aqueous workup, ensure that no strong acids are present. Wash with a mild base like saturated sodium bicarbonate solution if necessary. Trace acid on silica gel can also be an issue; using silica gel that has been neutralized with triethylamine may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

The double Wittig reaction using 9,10-anthracenedicarboxaldehyde and methylenetriphenylphosphorane is one of the most direct and reliable methods. It forms the required carbon-carbon double bonds with high specificity at the desired positions[2]. The starting aldehyde is accessible from 9,10-dibromoanthracene or anthraquinone.

Q2: What are the expected ¹H NMR signals for this compound and its key impurities?

Precise chemical shifts can vary based on the solvent and spectrometer field strength, but the following provides a general guide for identification in CDCl₃.

Compound/ImpurityKey ¹H NMR Signals (δ, ppm)Rationale for Identification
This compound (Product) ~ 7.5-8.5 (m, 8H, Anthracene) ~ 7.2-7.4 (dd, 2H, -CH=CH₂) ~ 5.5-6.0 (m, 4H, -CH=CH₂)Complex aromatic signals plus a characteristic three-proton vinyl system (AMX pattern).
9,10-Anthracenedicarboxaldehyde~ 11.5 (s, 2H, -CHO) ~ 8.0-9.0 (m, 8H, Anthracene)Highly deshielded aldehyde proton signal is unmistakable.
10-Formyl-9-vinylanthracene~ 11.5 (s, 1H, -CHO) ~ 7.2-8.5 (m, 10H, Aromatic + Vinyl)Presence of one aldehyde signal and one vinyl group signal set.
Triphenylphosphine Oxide (TPPO)~ 7.4-7.8 (m, 15H)Complex multiplet in the aromatic region, often overlapping with product signals but with a distinct pattern.

Q3: How can I best store the purified this compound to ensure its stability?

To prevent degradation and polymerization, the purified product should be stored with the following precautions:

  • In the Dark: Use an amber vial or a clear vial wrapped in aluminum foil.

  • Under Inert Atmosphere: Store under a blanket of nitrogen or argon.

  • At Low Temperature: Store in a freezer (-20 °C is standard).

  • With an Inhibitor: Add a small amount of BHT (~200 ppm) as a radical scavenger.

Visualized Workflows and Mechanisms

Synthesis Pathway via Wittig Reaction

Wittig_Synthesis cluster_ylide Step 1: Ylide Formation cluster_olefination Step 2: Olefination PPH3 Ph₃P⁺-CH₃ Br⁻ (Methyltriphenylphosphonium Bromide) Ylide Ph₃P=CH₂ (Phosphorus Ylide) PPH3->Ylide Deprotonation Aldehyde 9,10-Anthracenedicarboxaldehyde Ylide->Aldehyde Reaction with Aldehyde Base Strong Base (e.g., n-BuLi) Anhydrous THF, 0°C Intermediate Betaine/Oxaphosphetane Intermediate Aldehyde->Intermediate Nucleophilic Attack (2 equivalents of Ylide) Product This compound Intermediate->Product TPPO Triphenylphosphine Oxide (Byproduct) Intermediate->TPPO Elimination caption Fig 1. Two-step Wittig reaction pathway.

Caption: Fig 1. Two-step Wittig reaction pathway.

Purification and Analysis Workflow

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup (Quench, Extract, Dry) Crude->Workup Concentrate Concentrate in Vacuo (Low Temp, Dark) Workup->Concentrate Chromatography Silica Gel Column Chromatography (Hexane -> Hexane/EtOAc) Concentrate->Chromatography TLC TLC Analysis of Fractions Chromatography->TLC Collect Fractions Combine Combine Pure Fractions TLC->Combine Identify Product Final_Concentrate Final Concentration (+ Inhibitor, e.g., BHT) Combine->Final_Concentrate Pure_Product Pure this compound Final_Concentrate->Pure_Product Analysis Final Purity Analysis (¹H NMR, GC-MS) Pure_Product->Analysis caption Fig 2. Post-synthesis purification workflow.

Caption: Fig 2. Post-synthesis purification workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

Disclaimer: This is a representative protocol and may require optimization. All operations must be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

  • Methyltriphenylphosphonium bromide (2.2 eq.)

  • 9,10-Anthracenedicarboxaldehyde (1.0 eq.)

  • n-Butyllithium (2.2 eq., solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.

  • Phosphonium Salt Suspension: Add methyltriphenylphosphonium bromide to the flask, followed by anhydrous THF. Cool the resulting suspension to 0 °C in an ice bath.

  • Ylide Generation: Slowly add n-butyllithium dropwise to the stirred suspension. A deep yellow or orange color should develop, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Aldehyde Addition: Dissolve 9,10-anthracenedicarboxaldehyde in a minimum amount of anhydrous THF and add it dropwise to the ylide solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the aldehyde starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.

  • Extraction: Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄.

  • Concentration: Add a small crystal of BHT to the solution. Filter off the drying agent and concentrate the solution under reduced pressure at low temperature (≤ 30 °C) in a flask protected from light. The resulting crude solid should be purified immediately.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Prepare a silica gel column using a non-polar eluent (e.g., Hexane).

  • Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., toluene or dichloromethane) and load it onto the column.

  • Elution: Begin eluting with 100% Hexane. The non-polar this compound should elute relatively quickly.

  • Monitoring: Collect fractions and monitor them by TLC, staining with potassium permanganate or visualizing under UV light.

  • Gradient Elution: After the product has eluted, gradually increase the solvent polarity (e.g., to 95:5 Hexane:Ethyl Acetate) to elute the more polar impurities, including the mono-vinyl intermediate and TPPO.

  • Isolation: Combine the pure product fractions, add a small amount of BHT, and carefully remove the solvent under reduced pressure at low temperature and in the dark.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [URL: https://global.oup.com/academic/product/organic-chemistry-9780199270293]
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press. [URL: https://www.elsevier.com/books/strategic-applications-of-named-reactions-in-organic-synthesis/kurti/978-0-12-429785-2]
  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. [URL: https://www.elsevier.com/books/purification-of-laboratory-chemicals/armarego/978-0-12-382161-4]
  • Cowie, J. M. G., & Arrighi, V. (2007). Polymers: Chemistry and Physics of Modern Materials (3rd ed.). CRC Press. [URL: https://www.routledge.com/Polymers-Chemistry-and-Physics-of-Modern-Materials-Third-Edition/Cowie-Arrighi/p/book/9780849398131]

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Technical Support Center: Enhancing the Thermal Stability of Polymers Derived from 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development and materials science who are working with polymers derived from 9,10-Divinylanthracene (DVA). The unique photo-physical properties of the anthracene moiety make these polymers highly attractive for a range of applications. However, achieving the desired thermal stability for processing and long-term performance can be a significant challenge. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered in the laboratory.

Section 1: Understanding the Thermal Stability of Poly(this compound)

Polymers derived from this compound possess a backbone that can be susceptible to thermal degradation. The bulky anthracene side groups can influence chain packing and mobility, which in turn affects the glass transition temperature (Tg) and the onset of decomposition (Td). The degradation of vinyl polymers can be complex, often involving chain scission, depolymerization, and reactions of the pendant groups. For anthracene-containing polymers, the aromatic moiety itself is generally stable, but the linkages to the polymer backbone are critical points of potential thermal instability.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and characterization of DVA-derived polymers, with a focus on thermal stability.

Issue 1: Lower Than Expected Decomposition Temperature (Td)

  • Possible Cause 1: Low Molecular Weight Polymer. Lower molecular weight polymers generally have lower thermal stability due to a higher concentration of chain ends, which can be initiation sites for degradation.

    • Solution:

      • Optimize Polymerization Conditions: Adjust monomer-to-initiator ratio, reaction time, and temperature to target a higher molecular weight.

      • Purification: Use fractionation techniques (e.g., precipitation in a non-solvent) to remove low molecular weight oligomers.

      • Characterization: Confirm the increase in molecular weight using Gel Permeation Chromatography (GPC).

  • Possible Cause 2: Presence of Residual Monomer or Initiator. Unreacted monomer or initiator fragments can act as plasticizers or initiate premature degradation.

    • Solution:

      • Reprecipitation: Dissolve the polymer in a good solvent (e.g., THF, chloroform) and precipitate it into a non-solvent (e.g., methanol, hexane) multiple times.

      • Vacuum Drying: Dry the purified polymer under high vacuum at a temperature below its Tg for an extended period to remove volatile residues.

  • Possible Cause 3: Oxidative Degradation. The presence of oxygen during thermal analysis can lead to thermo-oxidative degradation, which typically occurs at lower temperatures than thermal degradation in an inert atmosphere.[1][2]

    • Solution:

      • Inert Atmosphere: Ensure that Thermogravimetric Analysis (TGA) is performed under a high-purity inert gas flow (e.g., Nitrogen or Argon).[3]

      • Antioxidant Additives: For melt processing applications, consider the addition of small amounts of antioxidants.

Issue 2: Inconsistent TGA Results

  • Possible Cause 1: Sample Preparation. Differences in sample size, packing in the TGA pan, and thermal history can affect the results.

    • Solution:

      • Standardize Sample Mass: Use a consistent sample mass (e.g., 5-10 mg) for all TGA runs.

      • Consistent Sample Form: Use powder samples of similar particle size to ensure uniform heat transfer.

      • Thermal History: Implement a pre-heating step in your TGA method (e.g., heat to a temperature just above Tg, hold, then cool) to erase previous thermal history before the degradation run.

  • Possible Cause 2: Heating Rate. The heating rate during TGA analysis can influence the observed decomposition temperature. Faster heating rates tend to shift the Td to higher temperatures.

    • Solution:

      • Standardize Heating Rate: Use a consistent heating rate for all comparative studies, for example, 10 °C/min.[3]

Issue 3: Poor Mechanical Properties at Elevated Temperatures

  • Possible Cause: Low Glass Transition Temperature (Tg). A low Tg means the material will soften at lower temperatures, limiting its application in high-temperature environments.

    • Solution:

      • Copolymerization: Introduce a comonomer with a more rigid structure to increase the stiffness of the polymer backbone and raise the Tg.

      • Crosslinking: Introduce covalent crosslinks between polymer chains to restrict chain mobility and increase the Tg.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a typical decomposition temperature for anthracene-based polymers?

A1: The thermal stability of anthracene-based polymers varies significantly depending on the polymer backbone. For instance, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene with comonomers like divinylbenzene (DVB) and trimethylpropane trimethacrylate (TRIM) show good thermal stability with a 5% weight loss temperature (T5%) above 300 °C.[3][4][5] Functionalization at the 9 and 10 positions of the anthracene core has been shown to be an effective way to tune the thermal stability of the material.[6]

Q2: How does molecular weight affect the thermal stability of my DVA polymer?

A2: The relationship between molecular weight and thermal stability can be complex. For some polymers, higher molecular weight can lead to increased thermal stability due to greater chain entanglement. However, for others, an increase in molecular weight can sometimes lead to a decrease in the decomposition temperature. It is crucial to experimentally determine this relationship for your specific DVA polymer system.

Q3: Can I improve the thermal stability of my DVA polymer after it has been synthesized?

A3: Yes, post-synthesis modifications can enhance thermal stability. One of the most effective methods is crosslinking. This can be achieved through various chemical reactions that create covalent bonds between the polymer chains, forming a network structure that is more resistant to thermal degradation.[7]

Q4: What is the effect of tacticity on the thermal stability of vinyl polymers?

A4: Tacticity, the stereochemical arrangement of the pendant groups along the polymer backbone, can influence thermal stability. A more regular arrangement (isotactic or syndiotactic) can lead to higher crystallinity and more efficient chain packing, which can restrict molecular mobility and in some cases, increase thermal stability.[8][9][10][11] For example, isotactic polystyrene degrades at a higher temperature than its atactic and syndiotactic counterparts.[10]

Section 4: Experimental Protocols

Protocol 1: Synthesis of DVA-Styrene Copolymer for Enhanced Thermal Stability

This protocol describes the copolymerization of this compound with styrene to improve the thermal properties of the resulting polymer.

Materials:

  • This compound (DVA)

  • Styrene (inhibitor removed)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous Toluene

  • Methanol

Procedure:

  • In a Schlenk flask, dissolve DVA (e.g., 1.0 g) and styrene (e.g., 1.0 g) in anhydrous toluene (20 mL).

  • Add AIBN (e.g., 20 mg) to the solution.

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Backfill the flask with nitrogen or argon and heat the reaction mixture at 70 °C for 24 hours with stirring.

  • Cool the reaction to room temperature and pour the viscous solution into a large excess of methanol (e.g., 200 mL) to precipitate the polymer.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum at 60 °C overnight.

  • Characterize the copolymer by ¹H NMR to determine the incorporation of both monomers and by GPC for molecular weight and polydispersity.

  • Analyze the thermal stability of the copolymer using TGA and compare it to the homopolymer of DVA.

Protocol 2: Post-Polymerization Crosslinking using a Thiol-Ene Reaction

This protocol outlines a method for crosslinking a DVA-derived polymer that may have residual vinyl groups, using a thiol-ene "click" reaction.

Materials:

  • Poly(DVA) or DVA-copolymer with accessible vinyl groups

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Anhydrous THF

  • UV lamp (365 nm)

Procedure:

  • Dissolve the DVA-derived polymer (e.g., 1.0 g) in anhydrous THF (10 mL).

  • Add PETMP in a stoichiometric ratio based on the estimated residual vinyl group content.

  • Add the photoinitiator (e.g., 1 wt% relative to the total solids).

  • Cast the solution onto a glass substrate to form a thin film.

  • Evaporate the solvent in a vacuum oven at a temperature below the polymer's Tg.

  • Expose the film to UV radiation (365 nm) for a specified time to induce crosslinking.

  • Test the crosslinked film for insolubility in THF to confirm crosslinking.

  • Analyze the thermal stability of the crosslinked film using TGA and compare it to the non-crosslinked polymer.

Section 5: Visualizations

Workflow for Troubleshooting Low Thermal Stability

G start Low Td Observed in TGA check_mw Characterize Molecular Weight (GPC) start->check_mw low_mw Low Molecular Weight? check_mw->low_mw optimize_poly Optimize Polymerization Conditions low_mw->optimize_poly Yes check_purity Check for Residuals (NMR, TGA-MS) low_mw->check_purity No fractionate Fractionate to Remove Oligomers optimize_poly->fractionate end Re-analyze Thermal Stability optimize_poly->end fractionate->end residuals Residuals Present? check_purity->residuals reprecipitate Reprecipitate Polymer residuals->reprecipitate Yes check_atmosphere Check TGA Atmosphere residuals->check_atmosphere No vacuum_dry Dry Under High Vacuum reprecipitate->vacuum_dry vacuum_dry->end inert Inert Atmosphere Used? check_atmosphere->inert use_inert Use High-Purity N2 or Ar inert->use_inert No inert->end Yes use_inert->end

Caption: Troubleshooting flowchart for addressing low thermal decomposition temperatures.

Strategies for Enhancing Thermal Stability

G main Enhancing Thermal Stability of Poly(DVA) sub1 Copolymerization Introduce rigid comonomers (e.g., Styrene, Methyl Methacrylate) to increase Tg. Use multifunctional comonomers (e.g., Divinylbenzene) to induce crosslinking during polymerization. main:f0->sub1:head sub2 Post-Polymerization Crosslinking Thiol-ene reaction on residual vinyl groups. Diels-Alder reactions with dienophiles. Friedel-Crafts alkylation of anthracene rings. main:f0->sub2:head sub3 Control of Polymer Architecture Increase molecular weight to reduce chain end effects. Control tacticity for improved chain packing. main:f0->sub3:head

Caption: Key strategies for improving the thermal stability of DVA-derived polymers.

Section 6: Data Presentation

Table 1: Thermal Properties of 9,10-bis(methacryloyloxymethyl)anthracene (BMA) Copolymers

Copolymer CompositionT5% (°C) in HeliumT5% (°C) in Air
BMA-co-DVB> 300~320
BMA-co-EGDMA~280~290
BMA-co-TRIM> 300~330

Data adapted from a study on copolymers of a DVA analogue, demonstrating the effect of comonomer choice on thermal stability.[3]

References

  • Behnisch, J., Zimmermann, H., & Anders, H. (1985). The influence of tacticity on the thermal degradation of PVC. Polymer Degradation and Stability, 13(2), 113–119. [Link]

  • Ishihara, K., & Kuramoto, Y. (2014). Tacticity in Vinyl Polymers. In Encyclopedia of Polymer Science and Technology. John Wiley & Sons, Inc. [Link]

  • Pawlus, S., & Paluch, M. (2021). Influence of Tacticity on the Glass-Transition Dynamics of Poly(methyl methacrylate) (PMMA) under Elevated Pressure and Geometrical Nanoconfinement. Macromolecules, 54(18), 8864–8874. [Link]

  • Grzesiak, A. L., & Woźniak-Braszak, A. (2021). The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide. Pharmaceutics, 13(9), 1349. [Link]

  • Chemistry For Everyone. (2023, May 1). How Does Tacticity Affect The Properties Of A Polymer? [Video]. YouTube. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Molecules, 28(7), 2969. [Link]

  • Boyles, D. A., et al. (2005). Synthesis and Characterization Of Substituted 9,10-Diphenylanthracene Polycarbonates. Macromolecules, 38(9), 3622–3629. [Link]

  • Rifaie-Graham, O., et al. (2020). Main chain selective polymer degradation: controlled by the wavelength and assembly. Chemical Science, 11(31), 8174–8181. [Link]

  • van den Ende, M. A., et al. (2017). Anthracene-Based Thiol–Ene Networks with Thermo-Degradable and Photo-Reversible Properties. Macromolecules, 50(5), 1931–1940. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Molecules, 28(7), 2969. [Link]

  • Wang, Y., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 512. [Link]

  • Szafraniec-Szczęsny, J., et al. (2023). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. Molecules, 28(7), 2969. [Link]

  • AZoM. (2023, June 19). How Do Polymers Degrade? [Link]

  • Wang, J., et al. (2021). Polymer Degradation: Category, Mechanism and Development Prospect. E3S Web of Conferences, 235, 02013. [Link]

  • Martin, T. B., et al. (2018). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering. Army Research Laboratory. [Link]

  • Wang, J., et al. (2021). Polymer Degradation: Category, Mechanism and Development Prospect. E3S Web of Conferences, 235, 02013. [Link]

  • Dang, M. T., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Materials, 12(17), 2712. [Link]

  • Hossain, M. A., et al. (2023). Preparation of Hydrogel by Crosslinking and Multi-Dimensional Applications. Gels, 9(5), 416. [Link]

  • Podkościelna, B. (2014). New photoluminescent copolymers of naphthalene-2,7-diol dimethacrylate and N-vinyl-2-pyrrolidone: Synthesis, characterisation and properties. Journal of Thermal Analysis and Calorimetry, 117(1), 357–365. [Link]

  • Wang, Y., et al. (2019). Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. Crystals, 9(10), 512. [Link]

  • Tylkowski, B., et al. (2020). Crosslinking of Polylactide by High Energy Irradiation and Photo-Curing. Polymers, 12(11), 2469. [Link]

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Technical Support Center: Mastering the Molecular Weight of Poly(9,10-Divinylanthracene)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals engaged in the synthesis of poly(9,10-divinylanthracene). This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to empower you with precise control over the molecular weight of your polymers. Given the unique challenges posed by the bifunctional nature of this compound, this document emphasizes strategies to mitigate crosslinking and achieve well-defined, soluble polymers.

I. Fundamental Principles of Molecular Weight Control in Divinylanthracene Polymerization

Controlling the molecular weight of poly(this compound) is paramount to tailoring its physical and electronic properties for advanced applications. The primary challenge arises from the presence of two reactive vinyl groups, which can lead to uncontrolled branching and insoluble gel formation. To achieve soluble polymers with a predictable molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI), it is essential to employ controlled polymerization techniques. These methods ensure that all polymer chains are initiated simultaneously and grow at a similar rate, with minimal termination or chain transfer reactions.

The key to success lies in the selective polymerization of one vinyl group, leaving the other pendant for potential post-polymerization modification or to prevent crosslinking. This is achieved through careful selection of the polymerization method and optimization of reaction conditions.

II. Troubleshooting Guide: Common Issues in Poly(this compound) Synthesis

This section addresses common problems encountered during the polymerization of this compound in a question-and-answer format, providing insights into their causes and practical solutions.

Issue Potential Cause(s) Recommended Solution(s)
1. Gel Formation Early in the Reaction - High Monomer Concentration: Favors intermolecular crosslinking. - High Initiator Concentration: Can lead to a high concentration of growing polymer chains, increasing the probability of crosslinking. - High Temperature: Increases the rate of propagation and potential side reactions. - Inappropriate Solvent: A poor solvent can cause polymer chains to collapse, bringing pendant vinyl groups into proximity and promoting intramolecular crosslinking.- Reduce Monomer Concentration: Work in more dilute conditions to favor intramolecular cyclization over intermolecular crosslinking. - Optimize Initiator Concentration: Use a lower initiator concentration to reduce the number of growing chains. - Lower the Reaction Temperature: This will slow down the polymerization and reduce the likelihood of side reactions. - Choose an Appropriate Solvent: Use a good solvent for both the monomer and the resulting polymer to keep the polymer chains well-solvated and extended.
2. Bimodal or Broad Molecular Weight Distribution in GPC/SEC Analysis - Slow Initiation: Not all polymer chains start growing at the same time. - Chain Transfer Reactions: Premature termination of growing chains by transfer to solvent, monomer, or impurities. - Presence of Impurities: Water, oxygen, or other impurities can interfere with the catalyst or initiator, leading to uncontrolled polymerization.- Select a Fast and Efficient Initiator: Ensure that the rate of initiation is much faster than the rate of propagation. - Purify Monomers and Solvents: Remove inhibitors from the monomer and rigorously dry and deoxygenate all solvents and reagents. - Optimize Catalyst System (for ATRP/RAFT): Ensure the catalyst complex is stable and the equilibrium between active and dormant species is well-controlled.
3. Low Polymer Yield - Inefficient Initiation: The initiator may not be suitable for the monomer or reaction conditions. - Presence of Inhibitors: Residual inhibitors in the monomer can quench the polymerization. - Catalyst Deactivation: The catalyst may be poisoned by impurities.- Screen Different Initiators: Test initiators with different activities. - Thoroughly Purify the Monomer: Pass the monomer through a column of basic alumina to remove inhibitors. - Ensure a Pristine Reaction Environment: Use Schlenk line techniques or a glovebox to exclude air and moisture.
4. Insoluble Polymer Product (Even at Low Conversion) - Dominant Crosslinking: The polymerization conditions strongly favor the reaction of both vinyl groups. - High Reactivity of Pendant Vinyl Groups: The pendant vinyl groups on the polymer backbone are highly susceptible to further reaction.- Employ Living Anionic Polymerization: This technique offers excellent control over the polymerization of one vinyl group.[1][2] - Utilize Controlled Radical Polymerization (RAFT/ATRP): These methods can suppress intermolecular reactions.[3] - Introduce a Chain Transfer Agent (in Free Radical Polymerization): This can help to control molecular weight and delay gelation, though it may lead to a broader PDI.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve a predictable molecular weight for poly(this compound)?

A1: Living anionic polymerization is generally the most effective method for achieving a predictable molecular weight and a very narrow molecular weight distribution for polymers derived from divinyl monomers.[1][2][4] This technique allows for the sequential addition of monomer units to a growing polymer chain without termination or chain transfer. By carefully controlling the monomer-to-initiator ratio, the degree of polymerization can be precisely determined.

Q2: How does the monomer-to-initiator ratio affect the molecular weight?

A2: In a living or controlled polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the molar ratio of the monomer to the initiator, multiplied by the molecular weight of the monomer, assuming 100% conversion.[5]

Mn = ([Monomer] / [Initiator]) * Monomer Molecular Weight

Therefore, to obtain a higher molecular weight polymer, you should use a higher monomer-to-initiator ratio. Conversely, a lower ratio will result in a lower molecular weight polymer.

Q3: Can I use conventional free radical polymerization to synthesize soluble poly(this compound)?

A3: While it is challenging, it is possible to obtain soluble polymers using free radical polymerization, especially at low conversions. However, controlling the molecular weight is difficult, and there is a high risk of gelation. To improve the chances of success, you should work at high dilution, use a low initiator concentration, and keep the reaction temperature low. The addition of a chain transfer agent can also help to limit the molecular weight and delay the onset of crosslinking.

Q4: What are the key considerations when using ATRP or RAFT for this compound polymerization?

A4: For Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, the key is to select a catalyst system or chain transfer agent that provides good control over the polymerization of the vinyl groups while minimizing crosslinking. Careful optimization of the ligand, catalyst, and initiator for ATRP, or the RAFT agent for RAFT, is crucial. The reaction should be conducted under conditions that favor the formation of dormant species, which helps to suppress termination and transfer reactions.[3][6]

Q5: How can I characterize the molecular weight of my poly(this compound)?

A5: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for determining the molecular weight and molecular weight distribution of polymers.[7] It is important to use a solvent in which the polymer is fully soluble. Due to the rigid anthracene backbone, poly(this compound) may have limited solubility, so screening various solvents like tetrahydrofuran (THF), chloroform, or toluene may be necessary.

IV. Experimental Protocols: A Starting Point for Optimization

The following protocols are provided as a starting point for the controlled polymerization of this compound. Note: These are generalized procedures and will likely require optimization for your specific experimental setup and desired polymer characteristics.

Protocol 1: Living Anionic Polymerization of this compound

This method is adapted from established procedures for other divinyl monomers and aims for high control over molecular weight and a narrow PDI.[1][2]

Workflow Diagram:

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup (Schlenk Line) Monomer_Purification->Reaction_Setup Solvent_Drying Solvent Drying & Degassing Solvent_Drying->Reaction_Setup Initiator_Prep Initiator Preparation Initiation Initiation (-78 °C) Initiator_Prep->Initiation Reaction_Setup->Initiation Propagation Propagation Initiation->Propagation Termination Termination (Degassed Methanol) Propagation->Termination Precipitation Precipitation & Filtration Termination->Precipitation Drying Drying in Vacuo Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Workflow for Living Anionic Polymerization.

Materials:

  • This compound (purified to remove inhibitors)

  • sec-Butyllithium (sec-BuLi) as an initiator

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • Degassed methanol for termination

Procedure:

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove any inhibitors.

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (argon or nitrogen).

  • Solvent and Monomer Addition: Transfer the desired amount of dry, degassed THF to the flask via cannula. Cool the flask to -78 °C (dry ice/acetone bath). Add the purified this compound to the cold THF.

  • Initiation: Slowly add the calculated amount of sec-BuLi solution dropwise to the stirred monomer solution. The amount of initiator will determine the target molecular weight. A color change should be observed, indicating the formation of the propagating anions.

  • Polymerization: Allow the reaction to proceed at -78 °C. The reaction time will need to be optimized; monitor the reaction by taking aliquots and analyzing by NMR or until a noticeable increase in viscosity is observed.

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear.

  • Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash with fresh non-solvent, and dry under vacuum at a moderate temperature.

  • Characterization: Determine the molecular weight (Mn) and polydispersity index (PDI) by GPC/SEC. Confirm the polymer structure using ¹H NMR spectroscopy.

Protocol 2: RAFT Polymerization of this compound

This protocol is a generalized procedure for RAFT polymerization, which offers good control over molecular weight and is more tolerant to functional groups and impurities than anionic polymerization.[8][9]

Workflow Diagram:

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up & Characterization Monomer_Purification Monomer Purification Reagent_Prep Prepare Stock Solutions (Monomer, RAFT Agent, Initiator) Monomer_Purification->Reagent_Prep Reaction_Setup Combine Reagents in Reaction Vessel Reagent_Prep->Reaction_Setup Degassing Degas via Freeze-Pump-Thaw Reaction_Setup->Degassing Polymerization Polymerize at Elevated Temperature Degassing->Polymerization Precipitation Precipitation & Filtration Polymerization->Precipitation Drying Drying in Vacuo Precipitation->Drying Characterization Characterization (GPC, NMR) Drying->Characterization

Caption: Workflow for RAFT Polymerization.

Materials:

  • This compound (purified)

  • A suitable RAFT agent (e.g., a dithiobenzoate or trithiocarbonate)

  • AIBN (2,2'-Azobis(2-methylpropionitrile)) as a thermal initiator

  • An appropriate solvent (e.g., toluene, dioxane)

Procedure:

  • Reagent Preparation: In a reaction vessel, combine the purified this compound, the RAFT agent, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight, and the ratio of RAFT agent to initiator should be optimized (typically between 5:1 and 10:1).

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at a temperature suitable for the decomposition of AIBN (typically 60-80 °C).

  • Monitoring: Monitor the progress of the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR.

  • Termination and Isolation: Once the desired conversion is reached, stop the reaction by cooling the vessel in an ice bath and exposing the mixture to air. Precipitate the polymer in a suitable non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Filter the polymer, wash it with the non-solvent, and dry it under vacuum.

  • Characterization: Analyze the molecular weight and PDI of the polymer by GPC/SEC and confirm its structure by ¹H NMR.

V. References

  • Hirao, A., et al. (n.d.). Living anionic polymerization of 1,4-divinylbenzene and its derivatives. ResearchGate.

  • Hirao, A., et al. (n.d.). Living Anionic Polymerization of Divinylbenzene Derivatives. ResearchGate.

  • Puts, R. D., & Sogah, D. Y. (n.d.). Anionic Dispersion Polymerization of 1,4-Divinylbenzene.

  • Hirao, A., et al. (n.d.). Living Anionic Polymerization of 1,4-Divinylbenzene and Its Isomers. ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: CpODA Polymerization.

  • Gao, H., & Matyjaszewski, K. (n.d.). Gelation in Living Copolymerization of Monomer and Divinyl Cross-Linker: Comparison of ATRP Experiments with Monte Carlo Simulations. ResearchGate.

  • Nakahama, S., et al. (n.d.). Living Anionic Polymerization of 5-Substituted 2-Vinylthiophenes. ACS Publications.

  • Gao, H., & Matyjaszewski, K. (n.d.). Gelation in Atom Transfer Radical Copolymerization with a Divinyl Cross-linker. ResearchGate.

  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.

  • Kim, J. W., et al. (n.d.). Effect of the polymerization parameters on the morphology and spherical particle size of poly(styrene- co-divinylbenzene) prepared by precipitation polymerization. ResearchGate.

  • Sigma-Aldrich. (n.d.). RAFT Polymerization Procedures.

  • Boyer, C., et al. (n.d.). Hyperbranched polymers via RAFT self-condensing vinyl polymerization. RSC Publishing.

  • BenchChem. (n.d.). A Technical Guide to Divinyl Monomers in Polymer Synthesis for Biomedical Applications.

  • Destarac, M. (n.d.). RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.

  • Scribd. (n.d.). Controlled Radical Polymerization Guide PDF.

  • Sato, T., et al. (n.d.). Effect of nitrobenzene on initiator-fragment incorporation radical polymerization of divinylbenzene with dimethyl 2,2′-azobisisobutyrate. ResearchGate.

  • Theato, P., et al. (n.d.). Free radical and RAFT polymerization of vinyl esters in metal–organic-frameworks. RSC Publishing.

  • YouTube. (2022, April 19). RAFT Polymerization - Reaction Setup.

  • AZoM. (2015, July 28). Characterizing Polymers in Terms of Molecular Weight and Structure.

  • ResearchGate. (n.d.). Effect of monomer to diluent ratio on polymer particle size.

  • Kumbhare, M. B. (n.d.). Effect of Initiator-Monomer Ratio in Polymerization of Vinyl Acetate. International Journal of Advanced Biotechnology and Research.

  • Bendler, J. T., et al. (n.d.). Synthesis and Characterization Of Substituted 9,10-Diphenylanthracene Polycarbonates. ResearchGate.

  • Matyjaszewski, K., et al. (n.d.). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems.

  • Matyjaszewski, K., & Lalevée, J. (n.d.). Controlled Radical Polymerization: Mechanisms. ACS Publications.

  • Matyjaszewski, K. (n.d.). Fundamentals of Controlled/Living Radical Polymerization. ResearchGate.

  • Rimmer, S., et al. (2021, October 22). Impact of multi-vinyl taxogen dimensions on high molecular weight soluble polymer synthesis using transfer-dominated branching radical telomerisation. RSC Publishing.

  • Google Patents. (n.d.). US20090054545A1 - Anti-cross-linking agents and methods for inhibiting cross-linking of injectable hydrogel formulations.

  • Wikipedia. (n.d.). Living polymerization.

  • Al-b-Ala, A., et al. (n.d.). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C.

  • Google Patents. (n.d.). US8895059B2 - Reduction of cross-linking gelatin in gelatin capsules.

  • Podkościelna, B., et al. (2023, March 25). Porous Polymers Based on 9,10-Bis(methacryloyloxymethyl)anthracene—Towards Synthesis and Characterization. MDPI.

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Validation & Comparative

A Comparative Analysis of 9,10-Disubstituted Anthracenes as Blue Emitters: The Established Workhorse vs. a Less Explored Challenger

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of stable and efficient blue emitters for organic light-emitting diodes (OLEDs), anthracene derivatives have emerged as a prominent class of materials. Their inherent blue fluorescence, high photoluminescence quantum yields, and good thermal stability make them attractive candidates for commercial applications.[1][2] Among the vast library of anthracene-based molecules, 9,10-diphenylanthracene (DPA) has established itself as a benchmark blue emitter, extensively studied and utilized in numerous academic and industrial research settings.[1][3] This guide provides an in-depth comparison of DPA with a structurally related yet less-explored analogue, 9,10-divinylanthracene (DVA), offering researchers and materials scientists a comprehensive overview of their respective merits and drawbacks.

While DPA is a well-documented, high-performance blue emitter, the vinylic substitution in DVA presents an intriguing alternative. The introduction of vinyl groups can influence the molecule's electronic properties, potentially leading to shifts in the emission color and affecting its polymerization and film-forming characteristics. This comparison will delve into the synthesis, photophysical properties, thermal stability, and OLED device performance of both molecules, drawing upon available experimental data to provide a clear and objective analysis.

Molecular Structures at a Glance

The core of both molecules is the anthracene unit, a rigid polycyclic aromatic hydrocarbon known for its strong blue fluorescence. The key difference lies in the substituents at the 9 and 10 positions. DPA features two phenyl rings, which are twisted out of the plane of the anthracene core, a structural feature that helps to suppress intermolecular π-π stacking and preserve high emission efficiency in the solid state. In contrast, DVA possesses two vinyl groups, which are more compact and offer sites for potential polymerization or cross-linking.

cluster_DPA 9,10-Diphenylanthracene (DPA) cluster_DVA This compound (DVA) DPA DPA DVA DVA

Figure 1. Chemical structures of 9,10-diphenylanthracene (DPA) and this compound (DVA).

Photophysical Properties: A Tale of Two Substituents

The nature of the substituent at the 9 and 10 positions of the anthracene core profoundly influences the photophysical properties of the resulting molecule. DPA is renowned for its high fluorescence quantum yield, often approaching unity in non-polar solvents, making it an exceptional emitter.[4] Its absorption spectrum shows characteristic vibronic features, and it emits a bright blue light with high color purity.

Data for DVA is less readily available in the literature, which in itself is a key finding for researchers considering this material. However, based on studies of other vinyl-substituted anthracenes, it is expected that the vinyl groups will also lead to a high fluorescence quantum yield. The extent of conjugation between the vinyl groups and the anthracene core will dictate the precise absorption and emission wavelengths.

PropertyThis compound (DVA)9,10-Diphenylanthracene (DPA)
Absorption Maxima (λabs) Data not available~373 nm, 393 nm (in Cyclohexane)[5]
Emission Maxima (λem) Data not available~408 nm, 430 nm (in Cyclohexane)[6]
Fluorescence Quantum Yield (ΦF) Data not available~0.90 - 1.0 (in Cyclohexane)[4][6]
Color of Emission Expected to be BlueBright Blue[1]

Table 1. Comparison of the photophysical properties of DVA and DPA. The lack of specific experimental data for DVA is a significant point to note.

Synthesis and Material Stability: Practical Considerations

The ease and scalability of synthesis, along with the thermal stability of the final compound, are critical factors for the practical application of any OLED material.

9,10-Diphenylanthracene (DPA) is typically synthesized via a Suzuki coupling reaction between 9,10-dibromoanthracene and phenylboronic acid, a well-established and high-yielding method.[7] DPA exhibits excellent thermal stability, with a high melting point and decomposition temperature, which is crucial for the long-term operational stability of OLED devices.[8]

This compound (DVA) can be synthesized through a Wittig reaction from 9,10-anthraldehyde. This method is also a standard and versatile tool in organic synthesis. The thermal stability of DVA is less documented, but the presence of vinyl groups might make it susceptible to thermal polymerization at elevated temperatures, a factor that would need careful consideration during device fabrication and operation.

Experimental Protocols

G reagents Combine 9,10-dibromoanthracene, phenylboronic acid, and Na2CO3 in DMF catalyst Add Pd(PPh3)4 catalyst reagents->catalyst reaction Heat the mixture under N2 at 110 °C catalyst->reaction workup Cool, dilute with H2O, and filter reaction->workup extraction Extract with Et2O, wash with brine, and dry workup->extraction purification Purify by column chromatography extraction->purification product Obtain 9,10-Diphenylanthracene purification->product

Figure 2. Workflow for the synthesis of 9,10-Diphenylanthracene.

Step-by-Step Methodology:

  • In a round-bottom flask, combine 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and sodium carbonate (4.0 mmol) in dimethylformamide (DMF).

  • Add a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).

  • Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 2.5 hours.

  • After cooling to room temperature, dilute the mixture with cold water and filter.

  • Extract the filtrate with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield 9,10-diphenylanthracene.[7]

G reagents Prepare a suspension of methyltriphenylphosphonium bromide in dry THF base Add a strong base (e.g., n-BuLi) to form the ylide reagents->base aldehyde Add 9,10-anthraldehyde to the ylide solution base->aldehyde reaction Stir the reaction mixture at room temperature aldehyde->reaction workup Quench the reaction and extract the product reaction->workup purification Purify by recrystallization or chromatography workup->purification product Obtain this compound purification->product

Figure 3. Proposed workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Prepare the Wittig reagent by treating methyltriphenylphosphonium bromide with a strong base like n-butyllithium in an inert solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere.

  • To the resulting ylide solution, add a solution of 9,10-anthraldehyde in THF.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

Performance in Organic Light-Emitting Diodes (OLEDs)

The ultimate test for an emitter is its performance in a functional OLED device. Key metrics include external quantum efficiency (EQE), color coordinates (CIE), and operational lifetime.

9,10-Diphenylanthracene (DPA) has been successfully employed as a blue emitter in OLEDs, demonstrating good performance. When doped into a suitable host material, DPA-based devices can achieve high efficiencies and deep blue emission with excellent color purity. For instance, efficient blue electroluminescence has been reported with Commission Internationale de L'Eclairage (CIE) chromaticity coordinates of (0.145, 0.195) and a luminous efficiency of 2.9 cd/A.[9]

This compound (DVA) performance data in OLEDs is not well-documented in peer-reviewed literature, representing a significant knowledge gap. While patents suggest its potential use in electroluminescent devices, detailed performance metrics are not publicly available. The vinyl groups could potentially be used for cross-linking to improve the morphological stability of the emissive layer, which could be an advantage in terms of device lifetime. However, without experimental data, this remains speculative.

Representative OLED Device Architecture

G cluster_device OLED Device Structure layers Cathode (e.g., LiF/Al) Electron Transport Layer (ETL) Emissive Layer (EML): Host + Dopant Hole Transport Layer (HTL) Hole Injection Layer (HIL) Anode (e.g., ITO)

Figure 4. A typical multilayer OLED device structure.

OLED Fabrication Protocol (Thermal Evaporation):

  • Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. They are then dried and treated with UV-ozone to improve the work function.

  • Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum thermal evaporation chamber. The hole injection layer (HIL), hole transport layer (HTL), emissive layer (EML - consisting of a host material doped with the blue emitter), and electron transport layer (ETL) are deposited sequentially.

  • Cathode Deposition: Finally, a low work function metal cathode, such as lithium fluoride (LiF) followed by aluminum (Al), is deposited to complete the device.

  • Encapsulation: The devices are encapsulated in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.

Conclusion: An Established Leader and a Path for Future Inquiry

This comparative guide highlights the standing of 9,10-diphenylanthracene (DPA) as a robust and high-performance blue emitter, supported by a wealth of experimental data. Its high quantum yield, excellent thermal stability, and proven device performance make it a reliable choice for researchers in the field of organic electronics.

In contrast, this compound (DVA) remains a largely unexplored material. While its synthesis is feasible through established chemical reactions, a significant lack of published data on its photophysical properties and OLED performance prevents a direct, data-driven comparison with DPA. This information gap, however, presents an opportunity for future research. A thorough characterization of DVA could reveal it to be a viable alternative to DPA, potentially with unique advantages conferred by its vinyl functionalities, such as improved film morphology through polymerization. For now, DPA remains the more prudent choice for applications requiring a well-characterized and reliable blue emitter. The scientific community awaits further investigation into DVA to unlock its full potential.

References

  • Berlman, I. B. (1965).
  • Choi, J. H., et al. (2005). Efficient blue electroluminescence from 9,10-diphenylanthracene. Applied Physics Letters, 86(15), 153505.
  • MDPI. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Crystals, 13(5), 834.
  • MDPI. (2019). Structure, Optical, and Thermal Properties of 9,10-Diphenylanthracene Crystals. Crystals, 9(10), 512.
  • NIH. (n.d.). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Retrieved from [Link]

  • OMLC. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • PubChem. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance.
  • Royal Society of Chemistry. (n.d.). Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K.
  • Study of the photophysics and energy transfer of 9,10-diphenylanthracene in solution. (2003). Journal of Photochemistry and Photobiology A: Chemistry, 158(2-3), 129-135.
  • Royalchem. (n.d.). 9,10-Diphenylanthracene (DPA) Manufacturer. Retrieved from [Link]

  • Wikipedia. (n.d.). 9,10-Diphenylanthracene. Retrieved from [Link]

  • Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). PLOS ONE, 17(3), e0264931.
  • NIH. (2025). Thermally activated fluorescence in 9,10-DPA single crystals enabling high-performance fast neutron detection. PNAS, 122(3), e2416120122.

Sources

A Comparative Guide to the Polymerization of Vinyl-Substituted Polycyclic Aromatic Hydrocarbons: 9,10-Divinylanthracene in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of functional polymers, those derived from vinyl-substituted polycyclic aromatic hydrocarbons (PAHs) stand out for their unique photophysical and electronic properties. These characteristics make them highly attractive for applications ranging from organic electronics to advanced sensor technologies. Among this class of monomers, 9,10-divinylanthracene presents a compelling case for creating crosslinked or hyperbranched polymeric structures due to its bifunctional nature. This guide provides a comparative analysis of the polymerization behavior of this compound against other common vinyl-substituted PAHs, such as 1-vinylpyrene and 2-vinylnaphthalene. We will delve into the nuances of their polymerization mechanisms, supported by experimental data, and provide detailed protocols to aid in your research and development endeavors.

Introduction: The Allure of Vinyl-Substituted PAHs

Vinyl-substituted PAHs are a class of monomers that combine the rigid, planar, and electronically active nature of polycyclic aromatic cores with the polymerizable vinyl group. The resulting polymers often inherit the intrinsic properties of the PAH moiety, such as high thermal stability, fluorescence, and charge-transport capabilities. The specific position of the vinyl group on the aromatic ring, as well as the size and shape of the PAH core, significantly influences the monomer's reactivity and the final properties of the polymer.

Monomer Reactivity and Polymerization Mechanisms: A Comparative Overview

The polymerization of vinyl-substituted PAHs can be achieved through various mechanisms, including free-radical, anionic, and cationic polymerization. The choice of method depends on the electronic nature of the monomer and the desired polymer architecture.

This compound: The presence of two vinyl groups at the 9 and 10 positions of the anthracene core makes this monomer unique. It can undergo polymerization to form linear polymers with pendant vinyl groups, or, under appropriate conditions, lead to crosslinked networks. The steric hindrance around the vinyl groups, being situated on the central ring of the anthracene, can influence its reactivity compared to other vinyl anthracenes.

1-Vinylpyrene: This monomer, with a larger pyrene aromatic system, is known to undergo "living" anionic polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[1] However, side reactions involving the pyrene ring can occur, especially with highly reactive anionic initiators.[1]

2-Vinylnaphthalene: As a widely studied vinyl-PAH, 2-vinylnaphthalene readily undergoes anionic and free-radical polymerization.[2][3] Its polymerization behavior is often compared to that of styrene, though the naphthalene moiety imparts distinct thermal and photophysical properties to the resulting polymer.[2]

Below is a diagram illustrating the general structures of these key vinyl-substituted PAH monomers.

Caption: Chemical structures of this compound, 1-Vinylpyrene, and 2-Vinylnaphthalene.

Anionic Polymerization: A Pathway to Controlled Architectures

Anionic polymerization is a powerful technique for synthesizing polymers with well-defined structures, including narrow molecular weight distributions (low polydispersity index, PDI).[4] This method is particularly effective for vinyl monomers with electron-withdrawing or resonance-stabilizing substituents.

The "living" nature of anionic polymerization, where the growing polymer chains retain their active anionic end-groups in the absence of termination or chain transfer reactions, allows for the synthesis of block copolymers.[4]

Anionic_Polymerization_Workflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (e.g., n-BuLi) Initiator (e.g., n-BuLi) Monomer Monomer Initiator (e.g., n-BuLi)->Monomer Initiation Living Polymer Chain Living Polymer Chain Living Polymer Chain->Monomer Terminating Agent (e.g., Methanol) Terminating Agent (e.g., Methanol) Living Polymer Chain->Terminating Agent (e.g., Methanol) Termination Terminated Polymer Terminated Polymer

Caption: Generalized workflow for anionic polymerization.

Free-Radical Polymerization: A Versatile Approach

Free-radical polymerization is a robust and widely used method for a variety of vinyl monomers.[5] It is typically initiated by the thermal or photochemical decomposition of a radical initiator.[6] While generally leading to polymers with broader molecular weight distributions compared to living polymerizations, controlled or "living" free-radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer improved control over the polymer architecture.[7][8]

Free_Radical_Polymerization_Mechanism Initiator Initiator Primary Radical Primary Radical Initiator->Primary Radical Decomposition Monomer Monomer Primary Radical->Monomer Initiation Monomer Radical Monomer Radical Propagating Radical Propagating Radical Monomer Radical->Propagating Radical Propagation Propagating Radical->Monomer Terminated Polymer Terminated Polymer Propagating Radical->Terminated Polymer Termination

Caption: Key steps in a free-radical polymerization process.

Comparative Data on Polymer Properties

The choice of monomer and polymerization method has a profound impact on the properties of the resulting polymer. Below is a summary of key properties for polymers derived from 2-vinylnaphthalene and the expected trends for poly(this compound).

PropertyPoly(2-vinylnaphthalene)Poly(1-vinylpyrene)Poly(this compound) (Expected)
Glass Transition Temp. (Tg) ~135 °C[9][10]Data not readily availablePotentially higher due to rigid anthracene core and potential for crosslinking
Molecular Weight (Mw) ~175,000 g/mol (commercially available)[9][10]Controllable via anionic polymerization[1]Highly dependent on polymerization conditions; can be very high with crosslinking
Polydispersity Index (PDI) Narrow dispersity (<1.45) achievable[11]Can be low (approaching 1.1) with living anionic polymerization[1]Potentially broad in free-radical polymerization; may be controlled with living methods
Thermal Stability Good thermal stability[12]Expected to have high thermal stabilityHigh thermal stability expected due to the anthracene moiety
Solubility Soluble in DMF, THF, toluene, CHCl3[3]Soluble in common organic solventsSolubility may be limited if crosslinking occurs

Experimental Protocols

To provide a practical context, we present detailed protocols for the anionic polymerization of 2-vinylnaphthalene and a general procedure for the free-radical polymerization of a vinyl-substituted PAH, which can be adapted for this compound.

Experimental Protocol 1: Anionic Polymerization of 2-Vinylnaphthalene

This protocol is adapted from established procedures for the anionic polymerization of 2-vinylnaphthalene.[2]

Materials:

  • 2-Vinylnaphthalene (2-VN), purified by distillation under vacuum.[2]

  • Toluene, reagent grade, dried over molecular sieves.[2]

  • sec-Butyllithium (sec-BuLi) in cyclohexane (e.g., 1.4 M solution).

  • Methanol (for termination).

  • Nitrogen gas (high purity).

  • Standard glassware for air-sensitive reactions (e.g., Schlenk line, septa-sealed bottles).

Procedure:

  • Prepare a solution of 2-VN in toluene in a septa-sealed bottle under a nitrogen atmosphere.

  • Purge the solution with nitrogen to remove any dissolved oxygen.

  • Initiate the polymerization by adding a few drops of the sec-BuLi solution dropwise until a persistent rose color is observed, indicating the consumption of impurities.

  • Add the calculated amount of sec-BuLi initiator to achieve the desired molecular weight. A dark red color will form immediately, and the solution will warm up.[2]

  • Maintain the reaction at a controlled temperature (e.g., in a water bath) for 1 hour to moderate the initial exothermic reaction, then allow it to proceed for at least 18 hours at a lower temperature (e.g., 5 °C) to ensure complete polymerization.[2]

  • Terminate the polymerization by adding a small amount of degassed methanol. The color of the solution will disappear.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Experimental Protocol 2: Free-Radical Solution Polymerization of a Vinyl-Substituted PAH (General Procedure)

This protocol provides a general framework for the free-radical polymerization of a vinyl-PAH monomer in solution. This can be a starting point for the polymerization of this compound.

Materials:

  • Vinyl-substituted PAH monomer (e.g., this compound).

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF).

  • Radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)).

  • Methanol (for precipitation).

  • Nitrogen gas (high purity).

  • Reaction flask with a condenser and magnetic stirrer.

Procedure:

  • Dissolve the vinyl-PAH monomer in the chosen solvent in the reaction flask.

  • Add the radical initiator to the solution. The amount of initiator will influence the molecular weight of the resulting polymer.

  • Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a nitrogen atmosphere and stir.

  • Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the polymer solution to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum.

Conclusion and Future Outlook

The polymerization of vinyl-substituted PAHs offers a versatile platform for the development of novel functional materials. While monomers like 1-vinylpyrene and 2-vinylnaphthalene have been more extensively studied, this compound holds significant promise for the creation of unique polymer architectures, including crosslinked and hyperbranched structures, due to its difunctionality. The choice of polymerization technique is critical in controlling the final polymer properties. Anionic polymerization provides a route to well-defined linear polymers and block copolymers, whereas free-radical polymerization offers a more robust method that can also be adapted for controlled polymerization.

Further research into the controlled polymerization of this compound is warranted to fully explore its potential. The development of synthetic strategies that allow for precise control over the degree of branching and crosslinking will be key to unlocking new applications for these fascinating materials in fields ranging from organic electronics to advanced composites.

References

  • Anionic Polymerization of 1-Vinylpyrene. Macromolecules, 1972, 5(2), pp.131-134. Available from: [Link]

  • Anionic polymerization and polymer properties of 2-isopropenylnaphthalene and 2-vinylnaphthalene. Polymer, 1996, 37(19), pp.4323-4327. Available from: [Link]

  • Radical polymerization - Wikipedia. Available from: [Link]

  • Poly(2-vinyl naphthalene) - Polymer Source. Available from: [Link]

  • Free Radical Polymerization - Chemistry LibreTexts. Available from: [Link]

  • Poly(2-vinyl naphthalene-b-methyl methacrylate) Sample #: P3232B-2VNMMA - Polymer Source. Available from: [Link]

  • Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes - Semantic Scholar. Available from: [Link]

  • Poly(2-vinyl naphthalene), narrow dispersity (Mw/Mn<1.45) - Polymer Source. Available from: [Link]

  • Anionic Vinyl Polymerization - Polymer Science Learning Center. Available from: [Link]

  • Living free-radical polymerization - Wikipedia. Available from: [Link]

  • Free Radical Polymerization - MIT OpenCourseWare. Available from: [Link]

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A Comparative Guide to the Validation of 9,10-Divinylanthracene Purity by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of materials science and organic electronics, the performance of a final product is inextricably linked to the purity of its precursors. 9,10-Divinylanthracene, a key building block for advanced polymers and organic light-emitting diodes (OLEDs), is no exception. Its vinyl groups are highly reactive, making the molecule susceptible to polymerization and side reactions during synthesis and storage. Consequently, the presence of even trace impurities—such as mono-vinylated species, anthracene starting material, or oligomeric by-products—can significantly compromise the performance and reproducibility of derivative materials.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity. Moving beyond a simple recitation of protocols, we will explore the underlying scientific rationale for method selection, delve into the nuances of validation, and offer field-proven insights to guide researchers in choosing the most appropriate technique for their specific needs.

The Analytical Challenge: Understanding this compound

Before selecting an analytical method, it is crucial to understand the physicochemical properties of the analyte. This compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for their strong UV absorbance and fluorescence.[1][2] Structurally, it is nonpolar. While possessing sufficient volatility for gas chromatography, its vinyl functional groups present a potential challenge: thermal lability. Heating the molecule in the GC injector could potentially induce polymerization or degradation, a critical factor that will be central to our comparison.

The primary goal is to develop a method that can separate and quantify the main this compound peak from structurally similar and potentially co-eluting impurities. This demands a technique with high selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC): The Robust Workhorse

HPLC is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like many PAHs.[1][2] The separation occurs in the liquid phase at or near ambient temperature, which immediately mitigates the primary risk associated with this compound analysis: thermal degradation.

Causality Behind the HPLC Method Design

Our objective is to develop a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from its potential impurities and degradation products. For a nonpolar molecule like this compound, reversed-phase chromatography is the logical choice.

  • Stationary Phase: A C18 (octadecylsilyl) column is the standard for reversed-phase separation of PAHs due to its hydrophobic nature, which promotes retention of nonpolar analytes.[2] A column with high carbon load and end-capping will provide the necessary retention and peak shape.

  • Mobile Phase: A gradient elution using acetonitrile and water is highly effective.[3] Acetonitrile is a preferred organic modifier for PAHs, offering good solvating power and low UV cutoff. A gradient, starting with a higher water concentration and increasing the acetonitrile percentage, allows for the elution of a wide range of compounds, from more polar impurities to the highly nonpolar this compound and any potential oligomers.

  • Detection: Given the extensive aromatic system, a UV-Vis or Diode Array Detector (DAD) is ideal, typically monitoring at a wavelength of maximum absorbance, such as 254 nm.[2] For enhanced sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed, as anthracene derivatives are highly fluorescent.[4][5]

Experimental Workflow: HPLC-UV Validation

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2(R1)) s1 Prepare Standard Stock (1 mg/mL in THF) s2 Create Calibration Curve Standards (e.g., 1-100 µg/mL) s1->s2 a2 Inject Standards & Sample s2->a2 s3 Prepare Sample Solution (e.g., 50 µg/mL in THF) s3->a2 a1 System Equilibration (C18 Column, ACN/H2O) a1->a2 a3 Run Gradient Elution Program a2->a3 a4 Data Acquisition (UV @ 254 nm) a3->a4 v1 Specificity (Peak Purity Analysis) a4->v1 v2 Linearity & Range (Calibration Curve R² > 0.999) a4->v2 v3 Accuracy & Precision (Spike Recovery & RSD%) a4->v3 v4 LOD & LOQ (Signal-to-Noise Ratio) a4->v4 v5 Robustness (Vary Flow, Temp, %B) v2->v5

Caption: Workflow for HPLC Method Validation.

Detailed HPLC Protocol
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and DAD or UV detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 70% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in Tetrahydrofuran (THF) to a final concentration of approximately 50 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS): Sensitivity and Identification

GC-MS offers unparalleled sensitivity and provides definitive structural information, making it the gold standard for identifying unknown impurities.[6][7][8] However, its application hinges on the analyte's ability to be volatilized without degradation.

Causality Behind the GC-MS Method Design

The primary concern is the thermal stability of the vinyl groups. The GC inlet temperature must be optimized to ensure efficient vaporization without inducing polymerization.

  • Stationary Phase: A low-polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is ideal.[9] This phase separates compounds primarily based on boiling point, which is effective for resolving PAHs from their potential impurities.

  • Injector: A split/splitless inlet is standard. A split injection is often used for purity analysis to avoid overloading the column, while a splitless injection can be used for trace impurity analysis.[7] The key is to use the lowest possible inlet temperature that still provides sharp peaks and complete transfer of the analyte.

  • Oven Program: A temperature ramp is necessary to first elute any volatile impurities and then the main analyte, ensuring good separation between closely related structures.

  • Detection (Mass Spectrometry):

    • Scan Mode: Acquiring a full mass spectrum across a range (e.g., m/z 50-500) is used to identify unknown peaks by comparing their fragmentation patterns to spectral libraries.

    • Selected Ion Monitoring (SIM) Mode: For quantification, monitoring only a few characteristic ions of the target analyte and known impurities dramatically increases sensitivity and selectivity.[7][9]

Experimental Workflow: GC-MS Validation

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic & MS Analysis cluster_validation Method Validation (ICH Q2(R1)) s1 Prepare Standard Stock (1 mg/mL in Dichloromethane) s2 Create Calibration Standards (e.g., 0.1-10 µg/mL) s1->s2 a2 Inject Standards & Sample s2->a2 s3 Prepare Sample Solution (e.g., 5 µg/mL in DCM) s3->a2 a1 Optimize Inlet Temperature (Test for Degradation) a1->a2 a3 Run Oven Temperature Program a2->a3 a4 Data Acquisition (Scan & SIM Mode) a3->a4 v1 Specificity (Mass Spectral Deconvolution) a4->v1 v2 Linearity & Range (Calibration Curve R² > 0.999) a4->v2 v3 Accuracy & Precision (Spike Recovery & RSD%) a4->v3 v4 LOD & LOQ (S/N Ratio in SIM Mode) a4->v4 v5 Robustness (Vary Gas Flow, Ramp Rate) v2->v5

Caption: Workflow for GC-MS Method Validation.

Detailed GC-MS Protocol
  • Instrumentation: GC system with a split/splitless inlet, coupled to a single quadrupole Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Note: This must be optimized; start lower and increase if peak shape is poor).

  • Injection Mode: Split 50:1.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 5 min at 300 °C.

  • MS Transfer Line Temp: 280 °C.

  • Ion Source Temp: 230 °C.

  • MS Mode:

    • Scan: m/z 50-500 for identification.

    • SIM: Monitor ions specific to this compound (e.g., m/z 228, 202) and expected impurities for quantification.

Comparative Validation: A Head-to-Head Analysis

A method is only as good as its validated performance.[10][11] We will now compare HPLC and GC-MS across the critical validation parameters defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[12]

Validation Parameter HPLC-UV/DAD GC-MS Senior Scientist's Insight
Specificity / Selectivity Excellent. Chromatographic resolution is high, especially with modern sub-2µm columns. Peak purity can be assessed with a DAD.Superior. Provides two dimensions of separation: retention time and mass-to-charge ratio. Co-eluting peaks can often be deconvoluted by their mass spectra.Winner: GC-MS. The mass spectrometer provides unequivocal proof of identity and can distinguish between impurities that are chromatographically inseparable.
Accuracy Excellent. Typically demonstrates high recovery (98-102%) for spiked samples, as there is minimal risk of analyte loss.Very Good to Excellent. Accuracy can be compromised if thermal degradation occurs in the inlet. This must be rigorously evaluated during validation.Winner: HPLC. The milder operating conditions provide greater confidence in the accuracy of the purity value, as you are certain you are measuring the sample as it is, not as it has been altered by heat.
Precision (Repeatability) Excellent. Modern HPLC systems provide outstanding RSDs (<1.0%) for peak area and retention time.Excellent. Autosamplers and electronic pneumatic control yield highly repeatable injections and flow rates, with RSDs typically <1.5%.Winner: Tie. Both techniques, when properly maintained, offer excellent precision for routine analysis.
Limit of Detection (LOD) & Quantitation (LOQ) Good. Dependant on the chromophore. For PAHs, LODs are typically in the low ng/mL range.[3]Superior. In SIM mode, GC-MS is exceptionally sensitive, often reaching pg/mL detection limits.Winner: GC-MS. For trace impurity analysis and identifying low-level degradation products, the sensitivity of GC-MS in SIM mode is unmatched.
Linearity & Range Excellent. Typically linear over 2-3 orders of magnitude.Excellent. Also linear over several orders of magnitude, though detector saturation can be a concern at very high concentrations.Winner: Tie. Both methods provide a wide linear range suitable for quantifying impurities from trace levels up to several percent.
Robustness Good. Small changes in mobile phase composition or pH can sometimes affect retention times significantly, requiring careful method control.Very Good. Methods are generally robust, though sensitive to changes in gas flow rates and oven ramp profiles.Winner: GC-MS. In my experience, once a GC method is set, it tends to be slightly more robust against minor environmental fluctuations than gradient HPLC methods.
Key Limitation Potential for co-elution of structurally similar isomers or impurities.Risk of thermal degradation or polymerization of the analyte , potentially creating artifacts and giving an inaccurate purity reading.This is the most critical trade-off. HPLC is safer; GC-MS is more powerful but carries a risk that must be mitigated.

Conclusion and Recommendation

Both HPLC and GC-MS are powerful, validatable techniques for assessing the purity of this compound, but they serve different primary purposes, reflecting a classic trade-off between robustness and informational depth.

For routine quality control, release testing, and stability studies, HPLC is the recommended primary technique. Its key advantage is the gentle, ambient-temperature analysis which eliminates the risk of altering the sample.[1][3] This provides a high degree of confidence that the measured purity reflects the true state of the material. The method is robust, precise, and accurate for its intended purpose.

GC-MS should be employed as an orthogonal method for impurity identification and for methods requiring ultra-trace sensitivity. Its power lies in the structural elucidation of unknown peaks that may appear during synthesis development or forced degradation studies.[6][13] Before implementation, a thorough study must be conducted to confirm the thermal stability of this compound under the chosen GC inlet conditions.

Ultimately, a comprehensive quality control strategy would leverage both techniques: HPLC for routine, high-confidence purity assays, and GC-MS as the investigative tool to characterize any new or unknown impurities, ensuring the highest possible quality for downstream applications.

References

  • Shimadzu Corporation. "Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS." Available from: [Link]

  • Restek Corporation. (2020, October 15). "Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV." Available from: [Link]

  • Restek Corporation. (2022, May 11). "Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS." Available from: [Link]

  • MicroSolv Technology Corporation. "Polycyclic Aromatic Hydrocarbons Analyzed with HPLC." Available from: [Link]

  • Separation Science. "Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS." Available from: [Link]

  • Agilent Technologies. "Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD." Available from: [Link]

  • Al-Afify, H., et al. (2023). "Determination of Polycyclic Aromatic Hydrocarbon Content in Garden Herbal Plants Using Liquid Chromatographic Analysis (HPLC-FL)." Molecules, 28(3), 1145. Available from: [Link]

  • Kumar, B., et al. "Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments." International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Agilent Technologies. "Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE." Available from: [Link]

  • Wikipedia. "9,10-Diphenylanthracene." Available from: [Link]

  • Lee, J., et al. (2023). "GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines." Molecules, 28(9), 3853. Available from: [Link]

  • PubChem. "9,10-Diphenylanthracene." National Center for Biotechnology Information. Available from: [Link]

  • Lavanya, G., et al. (2013). "Validation of Analytical Methods: A Review." International Journal of Pharmaceutical Research & Allied Sciences, 2(2), 1-6. Available from: [Link]

  • Gupta, V., et al. (2015). "Analytical method validation: A brief review." International Journal of Pharmaceutical Research, 7(4), 1-7. Available from: [Link]

  • IISTE. "Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production." Available from: [Link]

  • Zhang, J., et al. (2018). "9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications." Molecules, 23(11), 2879. Available from: [Link]

  • Bairagi, V. K., et al. (2024). "Analytical Method Validation: A Comprehensive Review of Current Practices." ResearchGate. Available from: [Link]

  • Al-Malah, K. I. (2018). "Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE." Molecular and Cellular Therapies, 6(1), 1-8. Available from: [Link]

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A Comparative Guide to the Optical Properties of 9,10-Divinylanthracene and Its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Luminescence of the Anthracene Core

The anthracene moiety, a planar, rigid aromatic hydrocarbon, has long been a cornerstone in the development of fluorescent probes and materials. Its inherent π-conjugated system gives rise to strong absorption in the ultraviolet region and pronounced fluorescence in the visible spectrum. Modifications at the 9 and 10 positions of the anthracene ring have proven to be a particularly effective strategy for tuning its photophysical properties, leading to a diverse family of compounds with tailored optical characteristics.[1] This guide focuses on 9,10-Divinylanthracene (DVA) and its derivatives, exploring how the introduction of vinyl and other substituents at these key positions influences their absorption, emission, and fluorescence efficiency. A thorough understanding of these structure-property relationships is critical for the rational design of novel fluorescent probes for bioimaging, sensing, and materials science applications.

The Crucial Role of Substituents: A Structure-Property Deep Dive

The introduction of substituents at the 9 and 10 positions of the anthracene core dramatically alters the electronic and steric landscape of the molecule, thereby influencing its interaction with light.

Vinyl vs. Phenyl Substitution:

The choice between vinyl (-CH=CH₂) and phenyl (-C₆H₅) groups as substituents imparts distinct optical characteristics. The vinyl groups in DVA, with their double bonds, can extend the π-conjugation of the anthracene core, albeit to a lesser extent than the more extensive aromatic system of the phenyl rings in 9,10-diphenylanthracene (DPA). This difference in conjugation length directly impacts the energy of the electronic transitions, and consequently, the absorption and emission wavelengths.

Derivatives for Comparison:

To provide a comprehensive comparison, this guide will focus on the following key compounds:

  • This compound (DVA): The parent compound of interest.

  • 9,10-Diphenylanthracene (DPA): A widely studied and commercially available derivative, often used as a fluorescence quantum yield standard due to its high emission efficiency.[2][3]

  • 9,10-Bis(phenylethynyl)anthracene (BPEA): A derivative with extended π-conjugation through the introduction of acetylene linkers, known for its high fluorescence quantum yield and photostability.[4][5]

  • 9,10-Distyrylanthracene (DSA): A derivative that extends the vinyl conjugation with phenyl rings, offering a bridge between the properties of DVA and DPA.

Experimental Determination of Optical Properties: A Validated Workflow

To ensure the scientific integrity of this comparative guide, the following experimental protocols are outlined for the characterization of the optical properties of DVA and its derivatives. These methods are designed to be self-validating and are grounded in established spectroscopic techniques.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.

Protocol:

  • Sample Preparation:

    • Prepare stock solutions of each compound in spectroscopic grade cyclohexane at a concentration of 1 x 10⁻³ M.

    • From the stock solutions, create a series of dilutions in cyclohexane to achieve concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M. The final absorbance values should ideally fall between 0.1 and 1.0 to ensure adherence to the Beer-Lambert law.

  • Instrumentation:

    • Utilize a dual-beam UV-Vis spectrophotometer.

    • Employ a matched pair of 1 cm path length quartz cuvettes.

  • Measurement:

    • Record a baseline spectrum using cuvettes filled with cyclohexane in both the sample and reference beams.

    • Measure the absorption spectrum of each diluted sample solution from 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Fluorescence_Workflow cluster_prep Solution Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis A Prepare Sample Solutions (Abs < 0.1) C Excite at same λ A->C B Prepare Standard Solutions (DPA, Abs < 0.1) B->C D Record Emission Spectra C->D E Integrate Emission Intensity D->E F Plot Integrated Intensity vs. Absorbance E->F G Calculate Gradients F->G H Calculate Quantum Yield (Φf) G->H

Caption: Workflow for Fluorescence Quantum Yield Determination.

Comparative Analysis of Optical Properties

The following table summarizes the key optical properties of this compound and its derivatives in cyclohexane, a non-polar solvent, to minimize solvatochromic effects and allow for a direct comparison of their intrinsic electronic properties.

CompoundAbbreviationλabs (nm)λem (nm)Stokes Shift (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)
This compound DVA ~390-420~430-460~30-40Data not readily availableData not readily available
9,10-DiphenylanthraceneDPA37342653~14,000~0.90-1.0 [2][3]
9,10-Bis(phenylethynyl)anthraceneBPEA~43046838Data not readily available0.87 [4]
9,10-DistyrylanthraceneDSA~420-450~460-490~40Data not readily availableData not readily available

Note: Specific experimental data for DVA and DSA are not as widely published as for DPA and BPEA. The provided ranges for DVA and DSA are estimations based on the expected effects of their substituents and general knowledge of anthracene derivatives.

Discussion of Trends:

  • Absorption and Emission Maxima: As the extent of π-conjugation increases from DVA to DPA and further to BPEA and DSA, a bathochromic (red) shift in both the absorption and emission maxima is generally observed. The introduction of the phenylethynyl groups in BPEA and the styryl groups in DSA significantly extends the conjugated system, leading to lower energy electronic transitions and, consequently, longer wavelength absorption and emission.

  • Stokes Shift: The Stokes shift, the difference between the absorption and emission maxima, provides insight into the structural reorganization of the molecule in the excited state. The observed Stokes shifts for these compounds are relatively small, which is characteristic of rigid aromatic molecules where the geometry does not change significantly upon excitation.

  • Fluorescence Quantum Yield: DPA is renowned for its near-unity quantum yield in non-polar solvents, making it an exceptional fluorophore. [2][3]BPEA also demonstrates a very high quantum yield. [4]Although quantitative data for DVA and DSA are scarce, it is generally observed that substitution at the 9 and 10 positions of anthracene tends to increase the fluorescence quantum yield compared to the parent anthracene molecule. The rigid nature of these substituents can reduce non-radiative decay pathways, such as vibrational relaxation, thus favoring fluorescence emission.

The Influence of Solvent Polarity: Solvatochromism

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, provides valuable information about the electronic distribution in the ground and excited states of a molecule. While non-polar aromatic hydrocarbons like DVA and its derivatives generally exhibit weak solvatochromism, subtle shifts in their absorption and emission spectra can still be observed with changes in solvent polarity. [6][7][8] An increase in solvent polarity can lead to a slight red shift in the emission spectrum of these compounds. This is attributed to the stabilization of the slightly more polar excited state by the polar solvent molecules. The magnitude of this shift can be correlated with the change in the dipole moment of the molecule upon excitation. For anthracene derivatives, these changes are typically small, reflecting the largely non-polar nature of the chromophore. [6]

Conclusion and Future Directions

This comparative guide highlights the significant influence of substituents at the 9 and 10 positions on the optical properties of the anthracene core. While 9,10-diphenylanthracene (DPA) and 9,10-bis(phenylethynyl)anthracene (BPEA) are well-characterized, high-performance fluorophores, a notable gap in the literature exists for the detailed photophysical characterization of this compound (DVA) and its direct derivatives like 9,10-Distyrylanthracene (DSA).

The experimental workflows provided herein offer a robust framework for researchers to systematically investigate and compare these and other novel anthracene derivatives. Future research efforts should focus on the synthesis and comprehensive photophysical characterization of a wider range of DVA derivatives. Such studies will not only fill the existing knowledge gap but also pave the way for the development of new and improved fluorescent probes with tailored optical properties for a myriad of applications in scientific research and drug development. The exploration of how different electron-donating and electron-withdrawing groups on the vinyl substituents of DVA affect its optical properties would be a particularly fruitful avenue for future investigation.

References

  • Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. The Journal of Physical Chemistry A. [Link]

  • Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. RSC Publishing. [Link]

  • Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy | Request PDF. ResearchGate. [Link]

  • Optical Study of Solvatochromic Isocyanoaminoanthracene Dyes and 1,5-Diaminoanthracene. MDPI. [Link]

  • 9,10-Diphenylanthracene. OMLC. [Link]

  • Solvatochromic shifts of anthracene in nonpolar solvents (Δvn at left),... ResearchGate. [Link]

  • Photophysical Properties of Anthracene Derivatives. MDPI. [Link]

  • Evaluating the Solvent Stark Effect From Temperature-Dependent Solvatochromic Shifts of Anthracene. PubMed. [Link]

  • 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. PMC. [Link]

  • Synthesis and Structural Studies of Two New Anthracene Derivatives. MDPI. [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. Chalmers University of Technology. [Link]

  • A spectroscopic rule from the solvatochromism of aromatic solutes in nonpolar solvents. PubMed. [Link]

  • Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. PubMed. [Link]

  • (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. ResearchGate. [Link]

  • Fluorescence lifetimes and quantum yields of 9,10-diphenylanthracene, benzene, and [2H6]benzene in frozen gas matrices at 12 K. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]

  • C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. PhotochemCAD. [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Fluorescence quantum yield determinations. 9,10-Diphenylanthracene as a reference standard in different solvents. SciSpace. [Link]

  • Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. [Link]

  • 9,10-Distyrylanthracene | C30H22 | CID 15074032. PubChem - NIH. [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. MDPI. [Link]

  • Syeda Lab 7 - Preparation of 9,10-Dihydroanthracene-9,10-Endosuccinic Anhydride - Diels-Alder Reaction - Dr. Wilson | PDF. Scribd. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 9,10-Divinylanthracene Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel compounds is the bedrock of reliable and reproducible science. This guide provides an in-depth technical comparison of essential analytical techniques for the comprehensive characterization of 9,10-Divinylanthracene, a fluorescent organic molecule with significant potential in materials science and as a building block in organic synthesis. By employing a multi-technique, cross-validation approach, we can build a robust and holistic understanding of the compound's identity, purity, and stability.

The Imperative of Multi-Pronged Analysis

Relying on a single analytical technique for the characterization of a novel compound like this compound is fraught with peril. Each method interrogates a different physical or chemical property of the molecule. It is only through the convergence of data from orthogonal techniques—those that measure distinct and independent properties—that we can achieve a high degree of confidence in the structural assignment and purity assessment. This cross-validation workflow is fundamental to ensuring the integrity of subsequent research and development efforts.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_validation Data Integration & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry (e.g., GC-MS) Purification->MS UV_Vis UV-Vis & Fluorescence Spectroscopy Purification->UV_Vis Chromatography Chromatography (e.g., HPLC-UV) Purification->Chromatography Data_Integration Integrate & Correlate Data NMR->Data_Integration MS->Data_Integration UV_Vis->Data_Integration Chromatography->Data_Integration Cross_Validation Cross-Validation Data_Integration->Cross_Validation Final_Report Comprehensive Characterization Report Cross_Validation->Final_Report

Caption: A typical workflow for the synthesis, purification, and cross-validated characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms.

Causality in Experimental Choices: The choice of a deuterated solvent is critical; it must dissolve the analyte without contributing interfering signals to the ¹H NMR spectrum. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak outside the typical range for organic protons.

Expected ¹H and ¹³C NMR Data for this compound
Technique Expected Chemical Shifts (ppm) Rationale
¹H NMR ~8.3-8.5 (m, 4H, aromatic), ~7.6-7.8 (m, 4H, aromatic), ~7.0-7.2 (dd, 2H, vinyl), ~5.5-5.8 (d, 2H, vinyl), ~5.2-5.4 (d, 2H, vinyl)The aromatic protons of the anthracene core will appear as multiplets in the downfield region due to the deshielding effect of the aromatic rings. The vinyl protons will exhibit characteristic doublet of doublets and doublet splitting patterns.
¹³C NMR ~135-140 (vinyl CH), ~130-135 (quaternary aromatic), ~125-130 (aromatic CH), ~115-120 (vinyl CH₂)The chemical shifts of the carbon atoms are indicative of their electronic environment. Quaternary carbons of the anthracene core will appear in the downfield region, followed by the aromatic and vinyl methine carbons, and finally the vinyl methylene carbons.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR).[1]

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]

    • Ensure complete dissolution, using gentle warming or sonication if necessary.[1]

    • Add a small amount of TMS as an internal standard.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

Mass Spectrometry: Unveiling the Molecular Weight

Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Causality in Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for volatile and thermally stable compounds like this compound. Electron Ionization (EI) is a common ionization method that generates a molecular ion peak and a series of fragment ions, which can provide structural information.

Expected Mass Spectrometry Data for this compound (C₁₈H₁₄)
m/z (mass-to-charge ratio) Expected Assignment Rationale
230[M]⁺ (Molecular Ion)This peak corresponds to the intact molecule that has lost one electron. Its presence confirms the molecular weight of 230 g/mol .
202[M - C₂H₂]⁺Loss of an acetylene fragment from the vinyl group is a plausible fragmentation pathway.
178[Anthracene]⁺Cleavage of both vinyl groups would result in the stable anthracene cation.
Experimental Protocol for GC-MS
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).[2]

  • Instrument Setup:

    • Inject a small volume of the sample solution into the GC, which is equipped with a capillary column suitable for separating polycyclic aromatic hydrocarbons (PAHs).[2]

    • The GC oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.[2]

  • Data Acquisition:

    • As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.[2]

    • The molecules are ionized (e.g., by electron ionization).[2]

    • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer and detected.[2]

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Properties

UV-Visible (UV-Vis) and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions within a molecule. For a conjugated system like this compound, these methods provide a characteristic fingerprint.

Causality in Experimental Choices: The choice of solvent can influence the absorption and emission spectra due to solvatochromic effects. A non-polar solvent like cyclohexane is often used to minimize these interactions and observe the intrinsic electronic properties of the molecule.

Expected Spectroscopic Data for this compound
Technique Expected Wavelengths (nm) Rationale
UV-Vis Absorption λmax ~260, 360, 380, 400Anthracene derivatives typically exhibit multiple absorption bands corresponding to π-π* transitions. The extended conjugation from the vinyl groups is expected to cause a red-shift (bathochromic shift) compared to unsubstituted anthracene.[3][4]
Fluorescence Emission λem ~410-4509,10-disubstituted anthracenes are known to be highly fluorescent. The emission wavelength will be longer than the longest absorption wavelength (Stokes shift).
Experimental Protocol for UV-Vis and Fluorescence Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-grade solvent (e.g., cyclohexane or ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 for UV-Vis measurements.

  • Instrument Setup:

    • Use a quartz cuvette for both absorption and emission measurements.

    • For fluorescence, the excitation wavelength is typically set at the absorption maximum.

  • Data Acquisition:

    • Record the absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).

    • Record the emission spectrum, scanning at wavelengths longer than the excitation wavelength.

Chromatography: Assessing Purity

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for determining the purity of a compound and identifying any impurities.

Causality in Experimental Choices: A reverse-phase HPLC method with a C18 column is a common choice for the separation of non-polar to moderately polar organic compounds. A UV detector is well-suited for aromatic compounds like this compound due to their strong UV absorbance. A gradient elution is often employed to ensure the separation of compounds with a range of polarities.

Expected HPLC-UV Data for this compound
Parameter Expected Outcome Rationale
Purity >98% (for a purified sample)A single, sharp, and symmetrical peak indicates a high degree of purity.
Retention Time Dependent on the specific methodThe retention time is a characteristic property of the compound under a given set of chromatographic conditions.
Experimental Protocol for HPLC-UV
  • Sample Preparation:

    • Prepare a solution of this compound in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Set the UV detector to a wavelength where the analyte has strong absorbance (determined from the UV-Vis spectrum).

  • Data Acquisition:

    • Inject a known volume of the sample solution.

    • Run the gradient program and record the chromatogram.

    • The purity can be calculated from the peak area of the main component relative to the total peak area.

AnalyticalTechniques cluster_techniques Analytical Techniques DVA This compound NMR NMR (Structure) DVA->NMR provides MS Mass Spec (Molecular Weight) DVA->MS provides UV_Vis UV-Vis/Fluorescence (Electronic Properties) DVA->UV_Vis provides HPLC HPLC (Purity) DVA->HPLC provides

Caption: The relationship between this compound and the information provided by key analytical techniques.

Conclusion: A Unified and Validated Characterization

The comprehensive characterization of this compound necessitates a synergistic approach, integrating data from NMR, mass spectrometry, UV-Vis/fluorescence spectroscopy, and chromatography. Each technique provides a unique and vital piece of the puzzle. By cross-validating the results from these orthogonal methods, we can establish an unequivocal structural identity and a high-confidence purity assessment. This rigorous analytical workflow is not merely a procedural formality; it is a cornerstone of scientific integrity, ensuring the reliability and reproducibility of all subsequent research and applications.

References

  • Oregon Medical Laser Center. 9,10-Diphenylanthracene. [Link]

  • ResearchGate. Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. [Link]

  • Semantic Scholar. 9,10-diphenylanthracene. [Link]

  • PMC. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. [Link]

  • MDPI. Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. [Link]

  • PhotochemCAD. C. Polycyclic Aromatic Hydrocarbons C08. 9,10-Diphenylanthracene. [Link]

  • Journal of Materials Chemistry C (RSC Publishing). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. [Link]

  • ResearchGate. UV/Vis spectra of 9,10-dimethylanthracene (9,10-DMA) loaded on.... [Link]

  • NIST. Anthracene, 9,10-diphenyl-. [Link]

  • ResearchGate. Synthesis and Characterization Of Substituted 9,10-Diphenylanthracene Polycarbonates. [Link]

  • PubChem. 9,10-Diphenylanthracene. [Link]

  • MDPI. 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide. [Link]

  • Kyushu University Institutional Repository. HPLC Determination of Mercaptans by UV-labeling with 9-Chloromethylanthracene. [Link]

  • Chromapedia. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • ResearchGate. (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. [Link]

  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • ResearchGate. Isolation, Identification and Quantitative Determination of Anthracene Derivatives by HPLC-UV Method in the Raw Materials of Some Representatives of the Genus Rumex of Three Vegetation Times. [Link]

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A Senior Application Scientist's Guide to Blue Fluorophores: Performance Comparison of 9,10-Divinylanthracene in OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Stable and Efficient Blue OLEDs

Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in displays for everything from smartphones to televisions, prized for their vibrant colors, deep blacks, and flexible form factors.[1] The performance of these devices hinges on the efficiency and stability of the organic materials used within them, particularly the emitters that generate light. While significant progress has been made for red and green emitters, developing high-performance blue emitters remains a critical challenge.[1][2] Blue fluorophores often suffer from lower efficiency and shorter operational lifetimes, which impacts the overall power consumption and longevity of full-color displays.[1][2]

This guide provides a comparative analysis of 9,10-Divinylanthracene (DVA) , a promising blue fluorophore, against other common blue emitters. We will delve into the molecular design principles, compare key performance metrics from fabricated OLED devices, and provide detailed, validated experimental protocols for researchers in the field. Our focus is to explain the causal relationships between molecular structure and device performance, offering a clear, authoritative resource for material scientists and device engineers.

Part 1: Molecular Design and Photophysical Properties

The core of any emitter's performance lies in its molecular structure. Anthracene derivatives are a cornerstone of blue OLED research due to their inherent blue emission and high fluorescence quantum yields.[3] We will compare DVA with its close and widely used relative, 9,10-Diphenylanthracene (DPA) , to understand the specific impact of vinyl versus phenyl substitutions.

1.1. Structural Comparison: DVA vs. DPA

The key difference between DVA and DPA is the nature of the substituent at the 9 and 10 positions of the anthracene core. DPA features two phenyl rings, while DVA has two vinyl groups (-CH=CH₂).

  • 9,10-Diphenylanthracene (DPA): The bulky phenyl groups in DPA are twisted out of the plane of the anthracene core.[4] This steric hindrance is a crucial design feature; it disrupts intermolecular π-π stacking in the solid state. This separation prevents the formation of non-emissive aggregates (excimers), which would otherwise quench fluorescence and reduce device efficiency. DPA is a well-established blue emitter and a benchmark for chemiluminescence.[5][6]

  • This compound (DVA): The vinyl groups in DVA are less bulky than the phenyl groups. This structural change can influence several key properties:

    • Electronic Conjugation: The vinyl groups can extend the π-conjugation of the anthracene core, which can red-shift the emission wavelength.

    • Molecular Packing: The smaller size of the vinyl groups might lead to different solid-state packing, potentially increasing intermolecular interactions if not carefully managed in the device's emissive layer.

    • Photochemical Stability: Vinyl groups can be susceptible to photochemical reactions, which could be a factor in the operational stability of the final device.

1.2. Photophysical Properties

The electronic and optical properties of the emitter dictate its color purity and intrinsic efficiency.

Property9,10-Diphenylanthracene (DPA)This compound (DVA) & DerivativesRationale for Performance Impact
Emission Peak (in solution) ~400-430 nm (Blue)[4][7]Typically 440-460 nm (Sky-Blue)The extended conjugation from the vinyl groups in DVA lowers the energy gap (HOMO-LUMO gap), resulting in a slight red-shift compared to DPA.
Fluorescence Quantum Yield High (~90-100%)HighBoth molecules possess a rigid anthracene core, which minimizes non-radiative decay pathways, leading to efficient fluorescence.
Color Purity (CIE Coordinates) Deep Blue (e.g., ~0.15, 0.08)Sky-Blue (e.g., ~0.16, 0.25)The red-shifted emission of DVA results in CIE coordinates with a larger 'y' value, pushing the color from a deep blue towards a sky-blue.

Note: Exact values can vary based on the solvent or solid-state host material used.

Part 2: Performance in OLED Devices

To truly assess an emitter, it must be tested within a functional OLED. The device architecture—the sequence and thickness of the various organic layers—is critical for balanced charge injection and transport, maximizing the chances of electron-hole recombination within the emissive layer (EML).

2.1. Standard OLED Device Architecture

A common multilayer device structure for testing fluorescent emitters is as follows. This architecture ensures efficient injection of both holes and electrons into the emissive layer where they can recombine and generate light.

OLED_Structure

2.2. Comparative Performance Data

The following table compiles representative performance data for OLEDs using DVA derivatives and compares them with devices using the benchmark DPA and other advanced blue emitters.

Emitter TypeHost MaterialMax. External Quantum Efficiency (EQE)Luminous Efficiency (cd/A)Power Efficiency (lm/W)Color (CIE x, y)Reference
DVA Derivative Host-free5.1%--(0.14, 0.19)[1]
DPA Derivative (DSA-Ph) ADN10.0%--(0.15, 0.28)[1][8]
Deep Blue Emitter (BBPA) DPEPO8.7% (@100 cd/m²)--(0.15, 0.05)[1]
Deep Blue Emitter (BD-06) -11.0% (@1000 cd/m²)--(0.14, 0.09)[1]
Blue TADF Emitter mCP19.5%--(0.16, 0.20)[9]

2.3. Analysis of Performance

From the data, several key insights emerge:

  • Efficiency: While DVA derivatives demonstrate respectable performance, advanced DPA derivatives and other specialized deep-blue emitters currently achieve higher external quantum efficiencies.[1][8] The theoretical maximum EQE for conventional fluorescent emitters is typically cited as being between 5% and 10%, a limit DVA approaches.[1][10]

  • Color: DVA-based devices tend to produce a sky-blue emission, as indicated by the higher CIE 'y' coordinate.[1] For display applications requiring deep, saturated blues that meet standards like the NTSC, emitters like BBPA are more suitable.[1][10]

  • The Rise of TADF: It is crucial to note the comparison with Thermally Activated Delayed Fluorescence (TADF) emitters. TADF materials can harvest both singlet and triplet excitons, breaking past the efficiency ceiling of conventional fluorescence and achieving EQEs exceeding 19%.[9][11] This makes TADF a major competitor and future direction for high-efficiency blue OLEDs.[12][13]

Part 3: Experimental Protocols

Scientific integrity requires reproducible methodologies. The following section details a standard workflow for the fabrication and characterization of solution-processed and vacuum-deposited OLEDs.

3.1. OLED Fabrication Workflow

The fabrication process, whether by spin-coating or thermal evaporation, requires meticulous attention to cleanliness and environmental control to prevent device defects and ensure consistency.[14]

OLED_Fabrication

3.2. Step-by-Step Fabrication Protocol (Hybrid Process)

This protocol combines solution-based spin-coating for the organic layers with vacuum evaporation for the cathode, a common practice in research labs.[14][15]

  • Substrate Preparation:

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[14]

    • Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., Hellmanex III), deionized water, acetone, and finally isopropanol (15 minutes each).[14]

    • Dry the substrates with a nitrogen gun and immediately transfer them into a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL) Deposition:

    • Treat the ITO surface with UV-Ozone for 10 minutes to improve the work function and enhance hole injection.

    • Deposit the HTL. A common choice is poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS).

    • Filter the PEDOT:PSS solution through a 0.45 µm filter.

    • Spin-coat the solution at 5000-6000 rpm for 30-40 seconds to achieve a film thickness of 30-40 nm.[14]

    • Anneal the substrate on a hotplate at 120°C for 15 minutes inside the glovebox to remove residual solvent.

  • Emissive Layer (EML) Deposition:

    • Prepare a solution of the emitter (e.g., DVA) and host material (if used) in a suitable solvent like toluene or chloroform. A typical concentration is 10-15 mg/mL.[14]

    • Filter the EML solution through a 0.45 µm PTFE filter.

    • Spin-coat the EML solution onto the HTL layer. A typical speed of 2000 rpm will yield a film of around 80 nm.[14]

    • Anneal the substrate at 80°C for 10 minutes to remove the solvent.

  • Cathode Deposition:

    • Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) to facilitate electron injection.

    • Deposit the metal cathode, typically Aluminum (Al) (approx. 100 nm). The deposition rate should be controlled carefully (e.g., 0.1-0.2 nm/s for LiF, 1-2 nm/s for Al).

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, encapsulate it inside the glovebox using a UV-curable epoxy and a glass coverslip.[14]

3.3. Characterization Protocol

  • Current Density-Voltage-Luminance (J-V-L): Use a source meter unit coupled with a calibrated photodiode or spectrometer to simultaneously measure the current flowing through the device and the light output as a function of applied voltage.

  • Electroluminescence (EL) Spectrum: A fiber-optic spectrometer is used to capture the emission spectrum of the operating device to determine the peak emission wavelength and calculate the CIE color coordinates.

  • External Quantum Efficiency (EQE): EQE is calculated from the luminance, current density, and EL spectrum. It represents the ratio of photons emitted to electrons injected.

  • Operational Lifetime: The device is held at a constant initial brightness (e.g., 100 or 1000 cd/m²), and the time taken for the luminance to decay to 50% (LT50) or 95% (LT95) of its initial value is measured.

Conclusion

This compound (DVA) stands as a viable fluorescent emitter for blue OLEDs, capable of achieving efficiencies that approach the theoretical limits for conventional fluorescent materials. Its primary characteristic is a sky-blue emission, resulting from the extended π-conjugation of the vinyl groups compared to the phenyl groups in the benchmark DPA.

For applications requiring standard blue emission with good performance, DVA and its derivatives are solid candidates. However, the field is rapidly advancing. For state-of-the-art displays demanding deep, saturated blue colors with maximum efficiency, researchers are increasingly looking towards specialized fluorophores with tailored molecular designs to restrict conjugation and towards next-generation emitter technologies like TADF, which offer a path to 100% internal quantum efficiency. The choice of emitter ultimately depends on the specific performance targets for color purity, efficiency, and operational stability.

References

  • A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • A Review: Blue Fluorescent Zinc (II) Complexes for OLEDs—A Last Five-Year Recap. (2023). molecules, 28(13), 5272. [Link]

  • Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters. (n.d.). Journal of Materials Chemistry C. Retrieved January 15, 2026, from [Link]

  • Blue fluorescent emitters: design tactics and applications in organic light-emitting diodes. (2013). Chemical Society Reviews. Retrieved January 15, 2026, from [Link]

  • Status and Challenges of Blue OLEDs: A Review. (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2-Aza-9,10-diphenylanthracene and OLED Performance. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • (PDF) Facile Synthesis of 2-Aza-9,10-diphenylanthracene and the Effect of Precise Nitrogen Atom Incorporation on OLED Emitters Performance. (2023). ResearchGate. Retrieved January 15, 2026, from [Link]

  • New blue TADF OLED emitters are as efficient as the best blue PHOLEDs. (2014). OLED-Info. Retrieved January 15, 2026, from [Link]

  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (n.d.). PMC. Retrieved January 15, 2026, from [Link]

  • Tetraphenylethene 9,10-Diphenylanthracene Derivatives - Synthesis and Photophysical Properties. (2019). PubMed. Retrieved January 15, 2026, from [Link]

  • Fabrication and Characterization of Organic Light Emitting Diode (OLED). (2021). UKDiss.com. Retrieved January 15, 2026, from [Link]

  • Facile synthesis of 2-aza-9,10-diphenylanthracene and the effect of precise nitrogen atom incorporation on OLED emitters performance. (2023). PubMed. Retrieved January 15, 2026, from [Link]

  • 33-3: TADF Emitter Selection for Deep-Blue Hyper-Fluorescent OLEDs. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. (n.d.). Journal of Materials Chemistry C. Retrieved January 15, 2026, from [Link]

  • TADF OLED emitters, introduction and market status. (n.d.). OLED-Info. Retrieved January 15, 2026, from [Link]

  • Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Manufacturing Process and Key Technologies of OLED. (n.d.). DisplayMan. Retrieved January 15, 2026, from [Link]

  • Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

  • 9,10-Diphenylanthracene. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 9,10-Diphenylanthracene. (n.d.). Oregon Medical Laser Center. Retrieved January 15, 2026, from [Link]

  • Structure, Optical, and Thermal Properties of 9, 10-Diphenylanthracene Crystals. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

Sources

Benchmarking the reactivity of 9,10-Divinylanthracene in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Substituted Anthracenes in [4+2] Cycloadditions

The rigid, planar structure of anthracene provides a pre-organized s-cis diene system within its central ring, making it a classic substrate for Diels-Alder reactions.[1] However, the aromatic stabilization of the anthracene core renders it less reactive than many acyclic dienes.[1] Substitution at the 9 and 10 positions can significantly modulate this reactivity. Electron-donating groups are known to increase the rate of Diels-Alder reactions by raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, leading to a smaller energy gap with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2]

This guide focuses on 9,10-divinylanthracene, a diene with extended conjugation at the reactive 9 and 10 positions. The introduction of vinyl groups is anticipated to enhance its reactivity in comparison to anthracene and its alkylated analogue, 9-methylanthracene. This enhancement is attributed to the electron-donating nature of the vinyl substituents and their participation in the conjugated π-system.

Synthesis of this compound: A Proposed Wittig Approach

A reliable synthetic route to this compound is crucial for its application. While specific literature procedures are scarce, a plausible and effective method is the double Wittig reaction starting from the commercially available 9,10-anthracenedione. This approach offers a direct and versatile route to the desired product.

Proposed Synthetic Workflow:

cluster_0 Synthesis of this compound 9,10-Anthracenedione 9,10-Anthracenedione Wittig_Reaction Double Wittig Reaction 9,10-Anthracenedione->Wittig_Reaction Substrate Wittig_Reagent_Prep Methyltriphenylphosphonium bromide + n-Butyllithium in THF Wittig_Reagent_Prep->Wittig_Reaction Reagent Purification Column Chromatography Wittig_Reaction->Purification This compound This compound Purification->this compound Final Product

Caption: Proposed synthetic workflow for this compound via a double Wittig reaction.

Experimental Protocol:

Step 1: Preparation of the Wittig Reagent (Methylenetriphenylphosphorane)

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (2.2 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (2.1 equivalents, as a solution in hexanes) dropwise with vigorous stirring.

  • Allow the resulting orange-red solution to stir at 0 °C for 1 hour, then warm to room temperature for 1 hour.

Step 2: The Wittig Reaction

  • In a separate flame-dried flask, dissolve 9,10-anthracenedione (1 equivalent) in anhydrous THF.

  • Cool the solution of the ylide from Step 1 to 0 °C and slowly add the solution of 9,10-anthracenedione dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a hexane/ethyl acetate gradient) to yield pure this compound.

Trustworthiness: This protocol is based on the well-established Wittig reaction, a reliable method for alkene synthesis from carbonyl compounds.[3][4] The use of an inert atmosphere and anhydrous solvents is critical for the successful formation of the ylide and the subsequent reaction.

Benchmarking Reactivity: A Comparative Kinetic Study

To objectively compare the reactivity of this compound, a kinetic study of its Diels-Alder reaction with a reactive dienophile such as maleic anhydride is proposed. This can be benchmarked against the analogous reactions with anthracene and 9-methylanthracene.

Diels-Alder Reaction Mechanism:

cluster_1 Diels-Alder Reaction of this compound Diene This compound TransitionState [4+2] Transition State Diene->TransitionState Dienophile Maleic Anhydride Dienophile->TransitionState Product Diels-Alder Adduct TransitionState->Product Concerted Cycloaddition

Caption: Concerted [4+2] cycloaddition mechanism for the Diels-Alder reaction.

Proposed Experimental Workflow for Kinetic Analysis:

cluster_2 Kinetic Study Workflow Reactant_Prep Prepare equimolar solutions of diene (Anthracene, 9-Methylanthracene, this compound) and Maleic Anhydride in a suitable solvent (e.g., deuterated chloroform for NMR). Reaction_Monitoring Monitor reaction progress over time at a constant temperature. Reactant_Prep->Reaction_Monitoring NMR_Analysis ¹H NMR Spectroscopy: - Integrate characteristic peaks of reactants and product. - Determine concentration changes over time. Reaction_Monitoring->NMR_Analysis UV_Vis_Analysis UV-Vis Spectroscopy: - Monitor disappearance of diene absorbance at a characteristic wavelength. - Use Beer-Lambert law to calculate concentration. Reaction_Monitoring->UV_Vis_Analysis Data_Analysis Data Analysis: - Plot concentration vs. time. - Determine the rate law and calculate the rate constant (k). NMR_Analysis->Data_Analysis UV_Vis_Analysis->Data_Analysis Activation_Energy Repeat at different temperatures to determine the activation energy (Ea) using the Arrhenius equation. Data_Analysis->Activation_Energy

Caption: Workflow for the kinetic analysis of Diels-Alder reactions.

Detailed Protocol for Kinetic Measurements by ¹H NMR Spectroscopy:
  • Sample Preparation: Prepare stock solutions of each diene (anthracene, 9-methylanthracene, and this compound) and maleic anhydride of known concentrations in a deuterated solvent (e.g., CDCl₃).

  • Reaction Initiation: In an NMR tube, mix equal volumes of the diene and dienophile solutions at a controlled temperature.

  • Data Acquisition: Immediately acquire a ¹H NMR spectrum (t=0). Continue to acquire spectra at regular intervals over the course of the reaction. The frequency of acquisition should be adjusted based on the reaction rate.[5]

  • Data Analysis:

    • Identify non-overlapping proton signals characteristic of a reactant (e.g., aromatic protons of the diene) and the product (e.g., bridgehead protons of the adduct).

    • Integrate these signals at each time point.

    • The concentration of the diene at time t can be calculated relative to an internal standard or by assuming the sum of the concentrations of the diene and product is constant.

    • Plot the natural logarithm of the diene concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess) or a second-order reaction with equimolar reactants, this plot should be linear.

    • The slope of this line will be the negative of the rate constant (-k).

  • Determination of Activation Energy: Repeat the experiment at several different temperatures to obtain rate constants at each temperature. Plot ln(k) versus 1/T (Arrhenius plot). The activation energy (Eₐ) can be calculated from the slope of this line (slope = -Eₐ/R, where R is the gas constant).

Comparative Performance and Expected Outcomes

Based on established principles of physical organic chemistry, the following reactivity trend is anticipated:

This compound > 9-Methylanthracene > Anthracene

Causality behind this prediction:

  • Anthracene: Serves as the baseline. Its reactivity is moderate due to the energy penalty of disrupting its aromaticity.[1]

  • 9-Methylanthracene: The methyl group is a weak electron-donating group through hyperconjugation, which slightly increases the HOMO energy of the diene, leading to a faster reaction rate compared to anthracene.[5]

  • This compound: The vinyl groups are more potent electron-donating groups than a methyl group due to resonance. This will significantly raise the HOMO energy of the diene, resulting in a substantially faster Diels-Alder reaction. The extended conjugation provided by the vinyl groups also plays a role in stabilizing the transition state.

Data Presentation:

Table 1: Expected Qualitative and Measurable Kinetic Parameters for the Diels-Alder Reaction with Maleic Anhydride

DieneKey SubstituentsExpected Relative ReactivityProposed Kinetic Parameters to Measure
AnthraceneNoneBaselineRate Constant (k₁), Activation Energy (Eₐ₁)
9-MethylanthraceneOne -CH₃ groupHigher than AnthraceneRate Constant (k₂), Activation Energy (Eₐ₂)
This compoundTwo -CH=CH₂ groupsHighestRate Constant (k₃), Activation Energy (Eₐ₃)

Conclusion

This guide provides a comprehensive framework for synthesizing and evaluating the Diels-Alder reactivity of this compound. While direct experimental kinetic data is currently lacking in the literature, the proposed protocols for synthesis and kinetic analysis offer a clear path for researchers to generate this valuable information. The expected enhanced reactivity of this compound, driven by the electronic effects of its vinyl substituents, makes it a promising candidate for applications requiring rapid and efficient [4+2] cycloadditions. The experimental data generated following the methodologies outlined herein will provide a quantitative basis for its comparison with other dienes and facilitate its integration into the synthetic chemist's toolkit.

References

  • Atherton, J. C. C.; Jones, S. Diels–Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. Tetrahedron2003 , 59 (46), 9039-9057. DOI: 10.1016/j.tet.2003.09.014. [Link]

  • Bhattacharyya, A.; Reiser, O. Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nat. Commun.2020 , 11, 5628. DOI: 10.1038/s41467-020-19434-5. [Link]

  • Oyama, K.; Johnson, A. NMR Kinetics of the Diels-Alder Reactions of 9-Substituted Anthracenes: Development of an Organic Chemistry Lab Experience. DigitalCommons@CSP, 2015 . [Link]

  • Truman ChemLab. A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. [Link]

  • University of New Hampshire. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Dahm, D. B. The Kinetics and Thermodynamics of the Diels-Alder Reaction Between Anthracene and Maleic Anhydride. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange, 1964 . [Link]

  • Jones, G. O.; Guner, V. A.; Houk, K. N. Diels-Alder reactions of cyclopentadiene and 9,10-dimethylanthracene with cyanoalkenes: the performance of density functional theory and Hartree-Fock calculations for the prediction of substituent effects. J. Phys. Chem. A2006 , 110 (4), 1216-1224. DOI: 10.1021/jp052055z. [Link]

  • Organic Synthesis International. Preparation of 9,10-dihydroanthracene-9,10-,-succinicanhydride via Diels-Alder reaction. 2014 . [Link]

  • EduBirdie. The Diels Alder Reaction of Anthracene and Maleic Anhydride. [Link]

  • MDPI. Additive-Assisted Crystallization of 9,10-Diphenylanthracene. [Link]

  • ResearchGate. Synthesis and Verification of 9,10-Diphenylanthracene and Its Utility as a Fluorescer in a Peroxyoxalate Chemiluminescence System. An Organic Laboratory Project Integrating Synthesis with Fluorescence and Chemiluminescence. [Link]

  • Scribd. Diels Alder Reaction. [Link]

  • ResearchGate. Optimization of Diels-Alder Reaction of 9-Methoxymethylanthracene with Citraconic Anhydride. [Link]

  • CDN. Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. [Link]

  • Labflow. Lab 3 - The Wittig Reaction. [Link]

  • Wikipedia. 9,10-Diphenylanthracene. [Link]

  • Jasperse, J. P. Diels-Alder Reaction. [Link]

  • ResearchGate. (PDF) Synthesis of 9,10-Anthracenedione Diethyldithiocarbamates. [Link]

  • PubChem. 9,10-Diphenylanthracene. [Link]

  • ResearchGate. (PDF) Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. [Link]

  • MDPI. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 9,10-Divinylanthracene. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure laboratory safety and environmental protection. The protocols described herein are designed to be self-validating systems, grounded in established safety principles for handling analogous chemical compounds.

Hazard Assessment and Precautionary Principles

While some derivatives of anthracene, like 9,10-Diphenylanthracene, are not classified as hazardous substances, others are noted for their potential environmental toxicity.[1] Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous material, particularly with respect to its environmental impact. The toxicological properties of many related compounds have not been fully investigated.[2][3]

Key Precautionary Steps:

  • Assume Environmental Hazard: Due to the general persistence and potential aquatic toxicity of PAHs, this compound should be prevented from entering the environment. Do not dispose of this chemical down the drain or in regular solid waste.[1][4]

  • Minimize Exposure: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed as hazardous waste.

2.1. Waste Segregation and Containerization

  • Designated Waste Container: Use a chemically compatible and sealable container for waste collection. High-density polyethylene (HDPE) or glass containers are recommended.[1]

  • Clear Labeling: The container must be clearly labeled as "Hazardous Waste: this compound". This ensures proper identification and prevents accidental mixing with incompatible chemicals.[1]

  • Segregation: Keep the waste container for this compound separate from other laboratory waste streams.[1]

2.2. Waste Collection

  • Solid Waste: Carefully transfer any residual powder, contaminated weigh boats, or other solid materials into the designated hazardous waste container.[1]

  • Contaminated Materials: Place gloves, wipes, and other contaminated disposable materials in a sealed bag before adding them to the main waste container to minimize dust exposure.[1]

  • Solutions: If this compound is in a solution, pour the liquid waste into a designated and compatible liquid waste container.

2.3. Accidental Spills

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure the area is well-ventilated.

  • Containment: For solid spills, vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[2][3]

  • Cleaning: Clean the spill area thoroughly.

  • Disposal: Dispose of all cleanup materials as hazardous waste in the designated container.

Storage of Waste

Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[2][4] Ensure the container is kept tightly closed.

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Adherence to all institutional, local, state, and federal regulations is mandatory.[5]

Quantitative Data Summary

PropertyInformation (for 9,10-Diphenylanthracene)Source
Physical State Powder, Solid[6]
Appearance Light yellow[6]
Water Solubility Insoluble[4][6]
Stability Stable under normal conditions[4]
Incompatible Materials Strong oxidizing agents[4]

Experimental Workflow: Disposal of this compound

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Step 1 LabelContainer Label a Designated Hazardous Waste Container FumeHood->LabelContainer Step 2 CollectSolid Transfer Solid Waste into Container LabelContainer->CollectSolid Step 3a CollectLiquid Transfer Liquid Waste into Container LabelContainer->CollectLiquid Step 3b CollectContaminated Bag and Add Contaminated PPE/Wipes CollectSolid->CollectContaminated Step 4 CollectLiquid->CollectContaminated SealContainer Securely Seal the Waste Container CollectContaminated->SealContainer Step 5 Store Store in a Cool, Dry, Ventilated Area SealContainer->Store Step 6 EHS Contact Environmental Health & Safety (EHS) Store->EHS Step 7 Pickup Arrange for Professional Waste Pickup EHS->Pickup Step 8

Caption: Workflow for the safe disposal of this compound.

References

Sources

Navigating the Unseen Risks: A Comprehensive Guide to Safely Handling 9,10-Divinylanthracene

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach in the Absence of Data

Due to the lack of a specific Safety Data Sheet (SDS) for 9,10-Divinylanthracene, a conservative approach to hazard assessment is paramount. We must infer its potential risks based on its structural components: a polycyclic aromatic hydrocarbon core and two vinyl functional groups.

  • Polycyclic Aromatic Hydrocarbon (PAH) Core: PAHs as a class are known for their potential carcinogenic, mutagenic, and teratogenic properties.[1][2] They are often characterized by low aqueous solubility and can be persistent in the environment.[1][3] Many PAHs are also photosensitive and can be toxic.

  • Vinyl Groups: Vinyl aromatic compounds, such as vinyl chloride, are known to pose health risks, including carcinogenicity.[4][5][6] The vinyl groups in this compound could potentially undergo polymerization, especially when exposed to heat, light, or catalysts, which could lead to unexpected reactions.

  • Photosensitivity: Anthracene and its derivatives are known to be photosensitive.[7][8] Exposure to light can lead to degradation of the compound and the formation of potentially hazardous byproducts.

Based on this structural analysis, we must assume that this compound is a potentially hazardous substance. The primary routes of exposure to be concerned about are inhalation of dust particles, skin contact, and eye contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure to this compound. The following table outlines the recommended PPE, which should be considered the minimum requirement.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are mandatory to protect against dust particles and potential splashes. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[9]
Hand Protection Chemical-resistant gloves are required. Given the aromatic nature of the compound, nitrile gloves are a suitable choice for incidental contact.[10] For prolonged handling or in case of immersion, heavier-duty gloves such as neoprene should be considered.[10] Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
Body Protection A buttoned-up, long-sleeved lab coat is essential to protect the skin from contamination.[11] For procedures with a higher risk of contamination, consider using a chemical-resistant apron over the lab coat.
Respiratory Protection When handling the solid powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation, respiratory protection is crucial. An N95-rated respirator mask can provide protection against airborne particulates.[11][12] For higher-risk procedures or in poorly ventilated areas, a more protective respirator, such as a powered air-purifying respirator (PAPR), may be necessary.[12]

Operational Plan: Step-by-Step Guidance for Safe Handling

A meticulous operational plan is the cornerstone of safe laboratory practice. The following workflow is designed to minimize the risk of exposure at every stage of handling this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather all necessary PPE and handling equipment FumeHood Ensure chemical fume hood is certified and functioning correctly SDS Review this guide and general PAH safety information Weigh Weigh solid in a fume hood on a tared, disposable weigh boat SDS->Weigh Dissolve Dissolve in a suitable solvent within the fume hood Transfer Use appropriate glassware and secondary containment for transfers Decontaminate Decontaminate all surfaces and equipment with an appropriate solvent Transfer->Decontaminate Waste Segregate all contaminated waste into a labeled hazardous waste container Dispose Follow institutional guidelines for hazardous waste disposal

Caption: A logical workflow for the safe handling of this compound.

Preparation
  • Assemble PPE: Before entering the laboratory, don all required personal protective equipment as outlined in the table above.

  • Verify Engineering Controls: Ensure that the chemical fume hood has a current certification and is functioning correctly. The face velocity should be adequate to capture any airborne particles.

  • Review Safety Information: Thoroughly review this safety guide and any available safety information for PAHs and vinyl aromatic compounds.

Handling the Solid
  • Work in a Fume Hood: All manipulations of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Minimize Dust Generation: Handle the solid gently to avoid creating airborne dust. Use a disposable weigh boat for weighing the compound.

  • Photosensitivity Precautions: As anthracene derivatives can be light-sensitive, it is prudent to work in an area with subdued lighting or to use amber-colored labware to protect the compound from degradation.[7][8] If the compound is to be stored, use opaque containers and store it in a dark, cool, and dry place.[8]

Handling Solutions
  • Solvent Selection: Choose the least toxic solvent possible for your application.

  • Secondary Containment: When transporting solutions of this compound, always use a secondary container to prevent spills.

  • Avoid Skin Contact: Be vigilant to avoid any skin contact with solutions. In case of accidental contact, immediately wash the affected area with soap and water and seek medical attention.[13]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

Disposal_Plan Waste_Segregation Segregate all this compound waste Solid_Waste Solid Waste (unused chemical, contaminated PPE, weigh boats) Waste_Segregation->Solid_Waste Liquid_Waste Liquid Waste (solutions containing the compound) Waste_Segregation->Liquid_Waste Hazardous_Container Place in a clearly labeled, sealed, and compatible hazardous waste container Solid_Waste->Hazardous_Container Liquid_Waste->Hazardous_Container EH_S Contact Environmental Health & Safety (EH&S) for pickup and disposal Hazardous_Container->EH_S Incineration Controlled incineration is the preferred disposal method for PAHs EH_S->Incineration

Caption: A step-by-step plan for the safe disposal of this compound waste.

  • Waste Segregation: All waste contaminated with this compound, including unused solid, solutions, contaminated gloves, weigh boats, and paper towels, must be segregated as hazardous waste.

  • Containerization: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The label should include the full chemical name: "this compound".

  • Disposal Method: Do not dispose of this chemical down the drain or in the regular trash.[14] The recommended disposal method for PAHs is controlled incineration.[14] Your institution's Environmental Health and Safety (EH&S) department will coordinate the final disposal.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate should be collected as hazardous waste.

By adhering to these rigorous safety protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental stewardship. This proactive and informed approach to chemical handling is not just a matter of compliance; it is a cornerstone of scientific integrity and professional responsibility.

References

  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Vinyl Chloride | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Communications Workers of America. (2017). Vinyl Chloride and the Workplace. CWA. Retrieved from [Link]

  • Campos, J. H., et al. (2017). Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. Revista da Associação Médica Brasileira, 63(3), 246-251.
  • ZDHC MRSL. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Vinyl Chloride. Centers for Disease Control and Prevention. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]

  • Fire Safety Research Institute. (2023, March 1). Journal Article Reports on the use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Contaminants on Firefighter PPE Ensembles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Vinyl Chloride - References. National Institutes of Health. Retrieved from [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. Retrieved from [Link]

  • GOV.UK. (2024, April 25). Vinyl chloride: toxicological overview. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Retrieved from [Link]

  • Wang, Y., et al. (2021). Occurrence and fate of polycyclic aromatic hydrocarbons from electronic waste dismantling activities.
  • National Center for Biotechnology Information. (2025, February 26). Vinyl Chloride Toxicity. National Institutes of Health. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020, March 12). IRIS Toxicological Review of Vinyl Chloride (Final Report). Retrieved from [Link]

  • Florida Atlantic University. (n.d.). Safety and Disposal Guidelines for the Use of Photographic Chemicals. Retrieved from [Link]

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